Product packaging for 3-(Methylthio)propanoic acid(Cat. No.:CAS No. 646-01-5)

3-(Methylthio)propanoic acid

Cat. No.: B1663858
CAS No.: 646-01-5
M. Wt: 120.17 g/mol
InChI Key: CAOMCZAIALVUPA-UHFFFAOYSA-N
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Description

3-(methylthio)propionic acid is a thia fatty acid acid consisting of propionic acid with a methylthio substituent at the 3-position;  an intermediate in mammalian methionine metabolism in vitro. The simplest known phytotoxin, it is a blight-inducing toxin produced by the cassava pathogen Xanthomonas campestris manihotis. It has a role as a phytotoxin. It is functionally related to a propionic acid. It is a conjugate acid of a 3-(methylthio)propionate.
3-Methylsulfoniopropionate has been reported in Homo sapiens, Streptomyces celluloflavus, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O2S B1663858 3-(Methylthio)propanoic acid CAS No. 646-01-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylsulfanylpropanoic acid
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InChI

InChI=1S/C4H8O2S/c1-7-3-2-4(5)6/h2-3H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOMCZAIALVUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70862354
Record name 3-Methylthiopropionate
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Molecular Weight

120.17 g/mol
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Physical Description

Solid
Record name 3-Methylthiopropionic acid
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Boiling Point

244.00 to 247.00 °C. @ 760.00 mm Hg
Record name 3-Methylthiopropionic acid
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CAS No.

646-01-5
Record name 3-(Methylthio)propanoic acid
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Record name 3-Methylthiopropionate
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Record name 3-Methylthiopropionate
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Record name 3-(METHYLTHIO)PROPIONIC ACID
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Record name 3-Methylthiopropionic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-(Methylthio)propanoic Acid: Core Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Methylthio)propanoic acid (MMPA) is a sulfur-containing carboxylic acid that plays a significant role as an intermediate in the metabolism of the essential amino acid, methionine.[1][2] Its presence and concentration in biological systems can be indicative of metabolic flux and potential dysregulation. Beyond its metabolic significance, MMPA has garnered interest for its potential biological activities, including antifungal and herbicidal properties. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, detailed experimental protocols for its synthesis, purification, and analysis, and an illustrative representation of its position within the methionine metabolic pathway.

Core Properties of this compound

This compound, also known as 3-methylsulfanylpropanoic acid, is a colorless to light yellow liquid with a characteristic sweet, sulfurous odor. It is a thia fatty acid, structurally consisting of a propionic acid backbone with a methylthio group at the 3-position.[3]

Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₄H₈O₂S[3][4]
Molecular Weight 120.17 g/mol
CAS Number 646-01-5
Appearance Colorless to light yellow liquid
Odor Sweet, sulfurous
Melting Point 16 °C
Boiling Point 244-247 °C at 760 mmHg
Density 1.160 g/cm³
Refractive Index 1.4885
pKa 4.29 ± 0.10 (Predicted)
Solubility Soluble in water, alcohol, DMSO, and ethanol. Water solubility is ≥ 20.8 mg/mL.
InChI InChI=1S/C4H8O2S/c1-7-3-2-4(5)6/h2-3H2,1H3,(H,5,6)
SMILES CSCCC(=O)O

Biological Significance: Role in Methionine Metabolism

This compound is a key intermediate in the transamination pathway of methionine catabolism. This pathway represents an alternative to the well-known transsulfuration pathway for methionine degradation. In this pathway, methionine undergoes transamination to form α-keto-γ-methylthiobutyrate (KMTB), which is then oxidatively decarboxylated to yield this compound. The flux through this pathway is significant in the liver for regulating methionine concentrations and has been shown to influence hepatic glucose metabolism.

Methionine Transamination Pathway

The following diagram illustrates the key steps in the conversion of methionine to this compound.

Methionine_Metabolism Met L-Methionine KMTB α-Keto-γ-methylthiobutyrate (KMTB) Met:e->KMTB:w MMPA This compound (MMPA) KMTB:e->MMPA:w Transaminase Transaminase BCKDH Branched-chain α-keto acid dehydrogenase complex

References

Unveiling the History of 3-(Methylthio)propanoic Acid: From Metabolic Intermediate to Synthetic Target

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the discovery, synthesis, and historical significance of 3-(Methylthio)propanoic acid (MTPA), a molecule at the crossroads of biochemistry and chemical synthesis.

Introduction

This compound (MTPA), also known as 3-(methylthio)propionic acid, is a sulfur-containing carboxylic acid that holds a significant, albeit understated, position in the landscape of chemical and biological sciences. While not a household name, its journey from a crucial intermediate in methionine metabolism to a synthetically accessible compound has been one of gradual revelation. This technical guide delves into the discovery and history of MTPA, providing researchers, scientists, and drug development professionals with a thorough understanding of its origins, the evolution of its synthesis, and its biological relevance.

Discovery through Metabolism: A Key Intermediate in the Methionine Cycle

The initial "discovery" of this compound was not a singular event of isolation and characterization in a chemistry lab, but rather a gradual elucidation of its role within a fundamental biochemical pathway: the metabolism of the essential amino acid, methionine. As an intermediate, MTPA is a product of the transamination pathway of methionine catabolism.

The metabolic pathway involves the conversion of methionine to α-keto-γ-methylthiobutyric acid (KMTB), which is then oxidatively decarboxylated to yield this compound. This pathway is a significant route for methionine degradation in various organisms, including mammals. The identification of MTPA as a metabolic product was crucial in piecing together the complex network of sulfur-containing compounds in living systems.

Below is a diagram illustrating the position of this compound in the methionine metabolism pathway.

Methionine_Metabolism Met Methionine KMTB α-Keto-γ-methylthiobutyric acid Met->KMTB Transamination MTPA This compound KMTB->MTPA Oxidative Decarboxylation Further_Metabolism Further Metabolism MTPA->Further_Metabolism Michael_Addition cluster_reactants Reactants Methyl_Mercaptan Methyl Mercaptan (CH₃SH) Catalyst Base Catalyst Acrylic_Acid Acrylic Acid (CH₂=CHCOOH) Product This compound Catalyst->Product Michael Addition Ring_Opening cluster_reactants Reactants Methyl_Mercaptan Methyl Mercaptan (CH₃SH) Intermediate Thiolate Intermediate Methyl_Mercaptan->Intermediate Nucleophilic Attack Propiolactone β-Propiolactone Propiolactone->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Acidification

An In-depth Technical Guide to 3-(Methylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(Methylthio)propanoic acid (MMPA), a sulfur-containing carboxylic acid with diverse biological activities. This document details its chemical properties, synthesis, metabolic significance, and its emerging potential in drug development, particularly in the realms of anticancer and antifungal research.

Chemical and Physical Properties

This compound, also known as 3-methylsulfanylpropanoic acid, is a thia fatty acid that plays a role as an intermediate in mammalian methionine metabolism.[1] It is a colorless to light yellow liquid with a sweet, sulfurous odor.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C4H8O2SPubChem[1]
Molecular Weight 120.17 g/mol PubChem[1]
CAS Number 646-01-5ChemicalBook[2]
Appearance Colorless to pale yellow clear liquidThe Good Scents Company[3]
Boiling Point 244.00 to 247.00 °C @ 760.00 mm HgPubChem
Melting Point 16 °CChemicalBook
Density 1.160 g/mLChemicalBook
Refractive Index 1.4884ChemicalBook
Water Solubility 25 mg/mLChemicalBook
logP (o/w) 0.458 (estimated)The Good Scents Company
pKa 4.29 ± 0.10 (Predicted)ChemicalBook

Synthesis

The industrial preparation of this compound is typically achieved through the reaction of methyl mercaptan with acrolein to form 3-(methylthio)propanal, which is then oxidized to the carboxylic acid.

A patented method describes a catalytic process for preparing 3-(methylthio)propanal using a heterogeneous catalyst that is insoluble in the reaction medium, which avoids the need for auxiliary catalysts like organic acids and allows for continuous production.

Biological Significance and Metabolism

MMPA is a key intermediate in the transamination pathway of methionine metabolism in mammals. This pathway represents a significant route for methionine oxidation. The process involves the conversion of methionine to its α-keto acid, α-keto-γ-methiolbutyrate, which is then oxidatively decarboxylated to yield MMPA.

Methionine_Metabolism Methionine Methionine KMTB α-keto-γ-methylthiobutyrate Methionine->KMTB Transaminase MMPA This compound KMTB->MMPA Oxidative Decarboxylation Further_Metabolism Further Metabolism MMPA->Further_Metabolism

Caption: Methionine Transamination Pathway to MMPA.

Potential Therapeutic Applications

Recent research has highlighted the potential of MMPA and its derivatives in various therapeutic areas, including oncology and infectious diseases.

Anticancer Activity of Derivatives

While MMPA itself has not been extensively studied as an anticancer agent, its derivatives have shown promising activity. A study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated that some of these compounds were able to reduce the viability of A549 non-small cell lung cancer cells by 50% and suppress their migration in vitro. Another study identified a 4-thiazolidinone derivative of a propanoic acid as a potential anti-breast cancer molecule, showing high cytotoxic and antiproliferative activity in MCF-7 and MDA-MB-231 breast cancer cells.

The ethyl ester of MMPA, 3-methylthiopropionic acid ethyl ester, has been shown to induce differentiation in human colon cancer cells (RCM-1), suggesting potential anticarcinogenic properties.

Antifungal Activity

MMPA has demonstrated antifungal properties. One study reported its activity against Fusarium oxysporum. Additionally, a broader study on methylthio-, methylsulfinyl-, and methylsulfonyl-analogs of alkanoic acids revealed that MeS(CH2)13CO2H, a long-chain analog of MMPA, exhibited a minimal inhibitory concentration (MIC) range of 0.27-1.09 mM against a spectrum of fungi.

Nematicidal Activity

A recent study has identified MMPA as a potent nematicidal agent against the root-knot nematode Meloidogyne incognita. It exhibited both direct contact and fumigant activity, with an LC50 value of 6.27 μg/mL at 24 hours for direct contact.

Table 2: Biological Activities of this compound and its Derivatives

ActivityCompoundModel SystemKey FindingsSource
Anticancer 3-((4-hydroxyphenyl)amino)propanoic acid derivativesA549 lung cancer cellsReduced cell viability by 50% and suppressed migration.MDPI
4-thiazolidinone derivativeMCF-7 & MDA-MB-231 breast cancer cellsHigh cytotoxic and antiproliferative activity.PubMed
3-Methylthiopropionic acid ethyl esterRCM-1 colon cancer cellsInduced cell differentiation.GlpBio
Antifungal This compoundFusarium oxysporumInhibited fungal growth.GlpBio
MeS(CH2)13CO2HVarious fungiMIC range of 0.27-1.09 mM.PubMed
Nematicidal This compoundMeloidogyne incognitaLC50 of 6.27 μg/mL (direct contact).MDPI

Experimental Protocols

Nematicidal Activity Assay

This protocol is adapted from a study on the nematicidal activity of MMPA against M. incognita.

Nematicidal_Assay_Workflow cluster_direct_contact Direct Contact Assay cluster_fumigant Fumigant Assay DC1 Prepare serial dilutions of MMPA in distilled water. DC2 Add 20-30 J2 nematodes to each well of a 96-well plate. DC1->DC2 DC3 Add MMPA solutions to the wells. DC2->DC3 DC4 Incubate at 25°C for 24, 48, and 72 hours. DC3->DC4 DC5 Count dead nematodes under a microscope. DC4->DC5 F1 Place a filter paper with MMPA solution in a sealed petri dish. F2 Add a separate agar plate with J2 nematodes into the dish. F1->F2 F3 Incubate at 25°C for 24, 48, and 72 hours. F2->F3 F4 Count dead nematodes. F3->F4 Drug_Development_Logic MMPA 3-(Methylthio)propanoic Acid (MMPA) Derivatives Chemical Derivatives MMPA->Derivatives Antifungal Antifungal Activity MMPA->Antifungal Nematicidal Nematicidal Activity MMPA->Nematicidal Anticancer Anticancer Activity Derivatives->Anticancer Drug_Discovery Drug Discovery & Development Anticancer->Drug_Discovery Antifungal->Drug_Discovery Nematicidal->Drug_Discovery Agrochemical Development

References

An In-depth Technical Guide to 3-(Methylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 3-(Methylthio)propanoic acid, a sulfur-containing carboxylic acid. It details the compound's chemical structure, properties, and its role in biological pathways, along with relevant experimental methodologies.

Compound Identity and Chemical Structure

This compound, also known as 3-methylsulfanylpropanoic acid or 4-thiapentanoic acid, is a thia fatty acid that plays a role in mammalian metabolism.[1][2][3] Its fundamental chemical and structural information is crucial for understanding its reactivity and biological function.

Chemical Formula: C₄H₈O₂S[4][5]

Structure:

The structure consists of a propanoic acid backbone with a methylthio group (-SCH₃) attached at the C-3 position.

structure Chemical Structure of this compound C1 HO C_carboxyl C C1->C_carboxyl C2 O C3 CH₂ C4 CH₂ C3->C4 C5 S C4->C5 C6 CH₃ C5->C6 C_carboxyl->C2 C_carboxyl->C3

Caption: Chemical structure of this compound.

Physicochemical and Identification Data

A summary of the key physical, chemical, and regulatory identifiers for this compound is presented below for easy reference.

Table 1: Chemical Identifiers and Synonyms

Identifier TypeValue
CAS Number 646-01-5
Molecular Formula C₄H₈O₂S
Molecular Weight 120.17 g/mol
IUPAC Name 3-(Methylsulfanyl)propanoic acid
Synonyms 3-(Methylthio)propionic acid, 4-Thiapentanoic acid, 3-Methylsulfanylpropionic acid
InChI Key CAOMCZAIALVUPA-UHFFFAOYSA-N
SMILES CSCCC(=O)O

Table 2: Physicochemical Properties

PropertyValue
Appearance Colorless to light yellow liquid or solid
Melting Point 16 °C
Boiling Point 130 °C at 2 mmHg, 244-247 °C at 760 mmHg
Density 1.160 g/cm³
Refractive Index 1.4884
Water Solubility 25 mg/mL
pKa 4.29 ± 0.10 (Predicted)
Flash Point 130 °C at 15 mmHg

Biological Significance and Pathways

This compound is a known intermediate in the mammalian metabolism of methionine. This compound is formed via a transaminative pathway, which represents a significant route for methionine oxidation in vitro.

The pathway involves the transamination of methionine to its α-keto acid (α-keto-γ-methiolbutyrate), which is then oxidatively decarboxylated to form this compound.

metabolism Simplified Methionine Transamination Pathway Met L-Methionine Keto α-keto-γ-methiolbutyrate Met->Keto Transamination MTP This compound Keto->MTP Oxidative Decarboxylation Further Further Metabolism MTP->Further

Caption: Role of 3-(MTP) acid in methionine metabolism.

Beyond its role in metabolism, this compound has been identified as a phytotoxin produced by the cassava pathogen Xanthomonas campestris manihotis. It also exhibits antifungal activity against fungi such as F. oxysporum.

Experimental Protocols

This section outlines methodologies relevant to the synthesis and biological evaluation of this compound.

A green and efficient method for the synthesis of 3-(alkylthio)propionic acids has been developed. This protocol can be adapted for the specific synthesis of this compound.

Workflow:

synthesis General Synthesis Workflow start Start Materials: - 3-Mercaptopropionic acid - Methyl halide (e.g., CH₃I) - Base (e.g., NaOH) - Solvent (e.g., Ethanol) reaction Reaction Setup: Combine reactants in ethanol. Heat under microwave irradiation (e.g., 80-120 °C). start->reaction workup Aqueous Workup: Acidify the reaction mixture. Extract with an organic solvent. reaction->workup purification Purification: Dry the organic extract. Remove solvent under reduced pressure. Purify via column chromatography if needed. workup->purification product Final Product: This compound purification->product

Caption: General workflow for synthesizing the compound.

Methodology:

  • Reaction: The synthesis involves the reaction of 3-mercaptopropionic acid with a methyl halide (such as methyl iodide or methyl bromide) in a suitable solvent like ethanol.

  • Base: A base, such as sodium hydroxide, is used to deprotonate the thiol group, facilitating the nucleophilic attack on the methyl halide.

  • Heating: The reaction can be performed under conventional heating or microwave irradiation, with the latter often leading to higher yields and shorter reaction times.

  • Purification: After the reaction is complete, the product is typically isolated through an aqueous workup followed by extraction and purification, often by distillation or column chromatography.

While a specific protocol for testing this compound is not detailed in the cited literature, a standard broth microdilution method can be employed to determine its minimum inhibitory concentration (MIC) against fungal strains. This method is a standard approach recommended by organizations like CLSI and EUCAST.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the fungal isolate (e.g., Fusarium oxysporum) is prepared in a suitable broth medium (e.g., RPMI 1640).

  • Drug Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate. A range of concentrations should be selected to capture the expected MIC.

  • Inoculation: Each well is inoculated with the fungal suspension. A growth control well (no compound) and a sterility control well (no inoculum) are included.

  • Incubation: The plate is incubated at a suitable temperature (e.g., 35°C) for a defined period (typically 24-48 hours).

  • Endpoint Reading: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the growth control, often read visually or with a spectrophotometer.

The ethyl ester of this compound has been investigated for its potential to induce differentiation in human colon cancer cells.

Methodology:

  • Cell Culture: Human colon cancer cells (e.g., RCM-1) are plated in 35-mm plastic culture plates and allowed to adhere for 24 hours.

  • Treatment: The cells are then treated with various concentrations of 3-(methylthio)propionic acid ethyl ester (e.g., 0.25 to 2 mM) in a suitable culture medium for a specified duration (e.g., 4 days).

  • Analysis: Post-treatment, the cells are analyzed for markers of differentiation. This can include morphological assessment (e.g., formation of duct structures) and cell counting using a hemacytometer after trypsinization.

This guide provides foundational technical information for professionals working with this compound, offering a basis for further research and development.

References

An In-depth Technical Guide to 3-(Methylthio)propanoic Acid (MMPA)

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 646-01-5

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a thorough examination of 3-(Methylthio)propanoic acid (MMPA), a sulfur-containing carboxylic acid with significant implications in various scientific fields. This document covers its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a review of its biological activities and potential therapeutic applications. The information is curated to be a vital resource for professionals in research, drug discovery, and development.

Chemical and Physical Properties

This compound, also known as 4-thiapentanoic acid, is a key intermediate in the metabolism of the essential amino acid methionine.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
CAS Number 646-01-5[3]
Molecular Formula C4H8O2S[3]
Molecular Weight 120.17 g/mol [3]
Appearance White or Colorless to Light yellow powder, lump, or clear liquid
Melting Point 16 °C
Boiling Point 130 °C at 2 mmHg
Density 1.160 g/cm³
Solubility Soluble in water, DMSO, and ethanol.
pKa 4.29 ± 0.10 (Predicted)
SMILES CSCCC(=O)O
InChIKey CAOMCZAIALVUPA-UHFFFAOYSA-N

Synthesis and Analysis: Detailed Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the nucleophilic substitution of a methylthiolate source with a propanoic acid derivative. Below is a representative protocol.

Reaction: The synthesis can be achieved by reacting sodium 3-mercaptopropionate with methyl iodide.

Materials:

  • 3-Mercaptopropionic acid

  • Sodium hydroxide (NaOH)

  • Methyl iodide (CH₃I)

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-mercaptopropionic acid in methanol.

  • Cool the solution in an ice bath and slowly add an equimolar amount of sodium hydroxide solution to form sodium 3-mercaptopropionate.

  • To this solution, add a slight excess of methyl iodide dropwise while maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Acidify the aqueous residue with dilute hydrochloric acid to a pH of approximately 2-3.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to yield crude this compound.

  • Further purification can be achieved by vacuum distillation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard method for the identification and quantification of MMPA in various matrices.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column suitable for fatty acid analysis (e.g., DB-FFAP).

Sample Preparation (for biological fluids):

  • To 100 µL of plasma or serum, add an internal standard (e.g., deuterated MMPA).

  • Acidify the sample with hydrochloric acid.

  • Perform liquid-liquid extraction with a suitable organic solvent like methyl tert-butyl ether.

  • Vortex and centrifuge to separate the layers.

  • Transfer the organic layer to a clean vial for analysis.

GC-MS Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Mode: Full scan (m/z 40-300) or Selected Ion Monitoring (SIM) for targeted quantification.

Biological Activities and Potential Applications

MMPA has garnered interest for its diverse biological activities, including antifungal, nematicidal, and potential anticancer properties.

Antifungal Activity

MMPA has demonstrated inhibitory effects against various fungal species.

Quantitative Antifungal Data:

Fungal SpeciesIC50 (µg/mL)Reference(s)
Fusarium oxysporumNot explicitly defined as IC50, but inhibition observed.
Aspergillus spp.Data not available
Candida albicansData not available

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38-A adapted)

  • Prepare a stock solution of MMPA in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the MMPA stock solution in 96-well microtiter plates using RPMI-1640 medium.

  • Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts, 0.4-5 x 10⁴ CFU/mL for molds).

  • Add the fungal inoculum to each well.

  • Include positive (no drug) and negative (no inoculum) controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of MMPA that causes a significant inhibition of fungal growth compared to the positive control.

Nematicidal Activity

Recent studies have highlighted the potent nematicidal activity of MMPA against root-knot nematodes.

Quantitative Nematicidal Data:

Nematode SpeciesLC50 (µg/mL) at 24hReference(s)
Meloidogyne incognita6.27
Anticancer Potential

The ethyl ester of MMPA, 3-(methylthio)propionic acid ethyl ester, has shown potential in cancer research by inducing differentiation in colon cancer cells.

Quantitative Anticancer Data (for MMPA ethyl ester):

Cell LineCancer TypeIC50 (µM)Reference(s)
RCM-1Colon CancerInduces differentiation at 0.25-2 mM, specific IC50 not provided.
HT-29Colon CancerData not available
Caco-2Colon CancerData not available

Experimental Protocol: MTT Assay for Cytotoxicity

  • Seed human colon cancer cells (e.g., HT-29, Caco-2) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound ethyl ester for 24, 48, or 72 hours.

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Signaling Pathways and Logical Relationships

Methionine Metabolism Pathway

MMPA is a key intermediate in the mammalian metabolism of methionine. This pathway is crucial for the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor for numerous biological reactions.

Methionine_Metabolism Methionine Methionine SAM S-Adenosylmethionine Methionine->SAM MAT MMPA This compound Methionine->MMPA Transamination & Decarboxylation SAH S-Adenosylhomocysteine SAM->SAH Methyltransferases Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS

Caption: Simplified overview of the Methionine Metabolism Pathway.

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for evaluating the biological activities of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioassays Biological Activity Screening cluster_data Data Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Distillation) Synthesis->Purification QC Structural Verification (NMR, MS) Purification->QC Antifungal Antifungal Assays QC->Antifungal Anticancer Anticancer Assays QC->Anticancer Nematicidal Nematicidal Assays QC->Nematicidal IC50 IC50/LC50 Determination Antifungal->IC50 Anticancer->IC50 Nematicidal->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism

Caption: General workflow for MMPA synthesis and biological evaluation.

Relationship between Structure and Activity

The presence of both a carboxylic acid group and a methylthio ether group in MMPA's structure is key to its biological activities. The carboxylic acid allows for interactions with biological targets through hydrogen bonding and ionic interactions, while the sulfur atom can participate in various metabolic and signaling pathways. The ethyl ester derivative demonstrates that modification of the carboxyl group can alter its biological profile, potentially enhancing cell permeability and leading to different activities like cell differentiation.

Structure_Activity_Relationship cluster_structure Chemical Structure cluster_activity Biological Activity MMPA This compound Carboxyl Carboxylic Acid Group MMPA->Carboxyl Methylthio Methylthio Group MMPA->Methylthio Antifungal Antifungal Carboxyl->Antifungal Polar Interactions Anticancer Anticancer (Ester) Carboxyl->Anticancer Esterification Modifies Activity Metabolism Metabolic Intermediate Methylthio->Metabolism Sulfur Chemistry

Caption: Structure-activity relationship of MMPA.

Safety and Handling

This compound is classified as corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS).

This technical guide provides a foundational understanding of this compound. Further research is warranted to fully elucidate its mechanisms of action and explore its potential in drug development and other applications.

References

A Comprehensive Technical Guide to 3-(Methylthio)propanoic Acid: Synonyms, Metabolism, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 3-(Methylthio)propanoic acid, a sulfur-containing carboxylic acid. The document details its various synonyms and alternative names, its role as an intermediate in methionine metabolism, and its documented biological activities, including antifungal and potential anticarcinogenic properties. This guide is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, drug discovery, and metabolic studies, offering detailed experimental protocols and quantitative data to support further investigation.

Nomenclature: Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and chemical databases. A comprehensive list of its synonyms and alternative names is provided below for clear identification and cross-referencing.

Type Name
IUPAC Name 3-(Methylsulfanyl)propanoic acid
Common Synonyms 3-(Methylthio)propionic acid
3-Methylmercaptopropionic acid
4-Thiapentanoic acid
CAS Registry Number 646-01-5
Molecular Formula C4H8O2S
Molecular Weight 120.17 g/mol

Metabolic Significance: Role in Methionine Metabolism

This compound is a key intermediate in the transamination pathway of methionine metabolism. This metabolic route provides an alternative to the well-known transsulfuration pathway for the catabolism of methionine. The pathway involves the conversion of methionine to its α-keto acid, α-keto-γ-methiolbutyrate, which is then oxidatively decarboxylated to form this compound.

Methionine Transamination Pathway

The following diagram illustrates the key steps in the metabolic pathway leading to the formation of this compound from methionine.

Methionine_Metabolism Methionine Transamination Pathway Methionine Methionine alpha_Keto α-Keto-γ-methiolbutyrate Methionine->alpha_Keto Transamination MTP This compound alpha_Keto->MTP Oxidative Decarboxylation Further_Metabolism Further Metabolism MTP->Further_Metabolism Anticancer_Workflow Workflow for Assessing Anticancer Activity Start Start: Culture RCM-1 Cells Seed_Cells Seed Cells in Multi-well Plates Start->Seed_Cells Treatment Treat with 3-(Methylthio)propionic Acid Ethyl Ester Seed_Cells->Treatment Incubation Incubate for 4 Days Treatment->Incubation Microscopy Morphological Analysis (Microscopy) Incubation->Microscopy Marker_Assay Biochemical Analysis (Differentiation Markers) Incubation->Marker_Assay Data_Analysis Data Analysis and Interpretation Microscopy->Data_Analysis Marker_Assay->Data_Analysis End End Data_Analysis->End

The Role of 3-(Methylthio)propanoic Acid in Methionine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methionine, an essential sulfur-containing amino acid, is a critical component of proteins and a precursor for numerous vital metabolites, including S-adenosylmethionine (SAM), the universal methyl donor. While the transsulfuration and transmethylation pathways are the most well-characterized routes of methionine metabolism, a third pathway, the transamination pathway, plays a significant role, particularly under conditions of high methionine intake. This technical guide provides an in-depth exploration of the transamination pathway of methionine catabolism, with a central focus on the formation and metabolic fate of a key intermediate: 3-(methylthio)propanoic acid (MMPA).

This document will detail the enzymatic reactions involved in the conversion of methionine to MMPA, present available quantitative data on the metabolites and enzyme kinetics, provide detailed experimental protocols for studying this pathway, and visualize the metabolic and experimental workflows using Graphviz diagrams.

The Transamination Pathway of Methionine Metabolism

In mammalian systems, the transamination pathway represents an alternative route for methionine degradation. This pathway is particularly active in the liver and kidneys and becomes quantitatively significant when methionine levels are elevated. The initial step involves the transamination of L-methionine to its corresponding α-keto acid, α-keto-γ-methiolbutyrate (KMB). This reaction is catalyzed by aminotransferases. Subsequently, KMB undergoes oxidative decarboxylation to yield this compound (MMPA).

Enzymatic Conversion of Methionine to MMPA

The conversion of methionine to MMPA is a two-step process:

  • Transamination of Methionine: An aminotransferase catalyzes the transfer of the amino group from L-methionine to an α-keto acid acceptor, typically α-ketoglutarate, forming L-glutamate and KMB. Several aminotransferases can catalyze this reaction, and in some organisms, tyrosine aminotransferase has been shown to be involved.

  • Oxidative Decarboxylation of α-keto-γ-methiolbutyrate (KMB): KMB is then decarboxylated by an α-keto acid dehydrogenase complex, a reaction that is believed to occur within the mitochondria, to produce MMPA.

This pathway is a significant contributor to methionine oxidation in vitro in rat and monkey liver homogenates[1].

Quantitative Data

A comprehensive understanding of the metabolic significance of the methionine transamination pathway requires quantitative data on metabolite concentrations and enzyme kinetics. The following tables summarize the available data.

MetaboliteTissue/FluidSpeciesConcentration/ValueReference
α-keto-γ-methiolbutyrate (KMB)UrineHumanVery low in normal individuals, increased in hypermethioninemia[2]
This compound (MMPA)UrineHumanPresent as a metabolite of methionine[3]

Table 1: Metabolite Concentrations

Enzyme / ParameterSourceSubstrateKmVmaxReference
Tyrosine AminotransferaseKlebsiella pneumoniaeα-ketomethiobutyrateNot specifiedNot specified[4][5]
α-keto-γ-methiolbutyrate transportBlood-Brain Barrierα-keto-γ-methiolbutyrate0.33 mM30.2 nmol/g/min

Table 2: Enzyme Kinetic and Transport Data

Signaling Pathways and Experimental Workflows

Methionine Transamination Pathway

The following diagram illustrates the key steps in the conversion of methionine to this compound.

Methionine_Transamination_Pathway cluster_transamination Step 1: Transamination cluster_decarboxylation Step 2: Oxidative Decarboxylation Met L-Methionine KMB α-keto-γ-methiolbutyrate (KMB) Met->KMB Transamination Enz1 Methionine Aminotransferase Met->Enz1 AKG α-Ketoglutarate Glu L-Glutamate AKG->Glu AKG->Enz1 MMPA This compound (MMPA) KMB->MMPA Oxidative Decarboxylation Enz2 α-Keto acid Dehydrogenase KMB->Enz2 CO2 CO2 KMB->CO2 Enz1->Glu Enz1->KMB Enz2->CO2 MMPA_CoA 3-(Methylthio)propionyl-CoA Enz2->MMPA_CoA CoASH CoA-SH CoASH->Enz2 CoASH->MMPA_CoA

Methionine Transamination Pathway
Experimental Workflow for MMPA Quantification

This diagram outlines a typical workflow for the quantification of MMPA in biological samples using gas chromatography-mass spectrometry (GC-MS).

MMPA_Quantification_Workflow Sample Biological Sample (e.g., Urine, Tissue Homogenate) Extraction Solvent Extraction (e.g., with Ethyl Acetate) Sample->Extraction Derivatization Derivatization (e.g., Silylation with BSTFA) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition (Mass Spectra & Retention Time) GCMS->Data Quant Quantification (Comparison with Internal Standard) Data->Quant

GC-MS Workflow for MMPA Analysis

Experimental Protocols

Methionine Aminotransferase Activity Assay

This protocol is adapted from methodologies used for assaying similar aminotransferase activities.

Objective: To measure the activity of methionine aminotransferase in a biological sample (e.g., liver homogenate).

Principle: The assay measures the formation of α-keto-γ-methiolbutyrate (KMB) from L-methionine. The product, KMB, can be derivatized and quantified by HPLC.

Materials:

  • Phosphate buffer (100 mM, pH 7.4)

  • L-Methionine solution (100 mM)

  • α-Ketoglutarate solution (50 mM)

  • Pyridoxal 5'-phosphate (PLP) solution (1 mM)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (1 mg/mL in 2 M HCl)

  • Toluene

  • Sodium carbonate solution (10%)

  • Ethanol

  • Potassium hydroxide solution (1.5 M)

  • Biological sample (e.g., liver tissue homogenate)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 100 µL Phosphate buffer

    • 20 µL L-Methionine solution

    • 20 µL α-Ketoglutarate solution

    • 10 µL PLP solution

    • 50 µL Biological sample

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination and Derivatization:

    • Stop the reaction by adding 200 µL of DNPH solution.

    • Incubate at room temperature for 10 minutes.

    • Add 1 mL of toluene and vortex vigorously for 1 minute.

    • Centrifuge at 3000 x g for 5 minutes to separate the phases.

    • Transfer the upper toluene layer to a new tube.

    • Add 600 µL of sodium carbonate solution and vortex.

    • Centrifuge at 3000 x g for 5 minutes.

    • Discard the upper toluene layer.

    • Add 500 µL of ethanol to the aqueous layer and vortex.

    • Add 200 µL of potassium hydroxide solution and vortex.

  • HPLC Analysis:

    • Inject an aliquot of the final solution into the HPLC system.

    • Separate the dinitrophenylhydrazone derivative of KMB on a C18 column using an appropriate mobile phase (e.g., a gradient of acetonitrile in water).

    • Detect the derivative by UV absorbance at a suitable wavelength (e.g., 360 nm).

  • Quantification: Quantify the amount of KMB produced by comparing the peak area to a standard curve generated with known concentrations of KMB.

Quantification of this compound (MMPA) by GC-MS

This protocol outlines a general procedure for the analysis of MMPA in biological fluids.

Objective: To quantify the concentration of MMPA in a biological sample.

Principle: MMPA is extracted from the sample, derivatized to a more volatile form, and then separated and quantified by GC-MS.

Materials:

  • Biological sample (e.g., urine)

  • Internal standard (e.g., a deuterated analog of MMPA)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • To a known volume of the biological sample (e.g., 1 mL of urine), add a known amount of the internal standard.

    • Acidify the sample to a pH of ~1-2 with HCl.

  • Extraction:

    • Add 3 volumes of ethyl acetate and vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the upper organic layer.

    • Repeat the extraction process twice more and pool the organic layers.

    • Dry the pooled organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of BSTFA and 50 µL of acetonitrile.

    • Seal the vial and heat at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Inject 1-2 µL of the derivatized sample into the GC-MS system.

    • Use a temperature program suitable for the separation of the silylated MMPA.

    • Acquire mass spectra in either full scan or selected ion monitoring (SIM) mode.

  • Quantification:

    • Identify the peak corresponding to the derivatized MMPA based on its retention time and mass spectrum.

    • Quantify the amount of MMPA by comparing the peak area of its characteristic ions to the peak area of the characteristic ions of the internal standard.

Conclusion

The transamination pathway, leading to the formation of this compound, represents a significant, yet often overlooked, aspect of methionine metabolism. While its role under basal conditions may be minor, it becomes increasingly important in states of methionine excess. This guide has provided a comprehensive overview of this pathway, including the key enzymatic steps, available quantitative data, and detailed experimental protocols for its investigation. Further research is warranted to fully elucidate the kinetic properties of the involved enzymes in mammalian systems and to accurately quantify the in vivo flux through this pathway under various physiological and pathological conditions. Such knowledge will be invaluable for researchers in the fields of nutrition, metabolic diseases, and drug development.

References

Biosynthesis of 3-(Methylthio)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Methylthio)propanoic acid (MTPA) is a sulfur-containing carboxylic acid that plays a role as a metabolic intermediate in the catabolism of the essential amino acid L-methionine in a variety of organisms, including mammals, bacteria, and plants. This technical guide provides an in-depth overview of the biosynthetic pathway of MTPA, detailing the key enzymatic reactions, and presenting available quantitative data. The guide also outlines experimental protocols for the study of this pathway and visualizes the core processes using signaling pathway diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

This compound (MTPA), also known as 3-methylthiopropionate, is a naturally occurring compound identified as an intermediate in the catabolism of L-methionine.[1] Its presence has been documented in various biological systems, from microorganisms to mammals.[2][3] Beyond its role in methionine metabolism, MTPA has garnered interest for its potential biological activities, including antifungal and nematicidal properties. A thorough understanding of its biosynthesis is crucial for harnessing its potential in agricultural and pharmaceutical applications. This guide aims to provide a detailed technical overview of the core biosynthetic pathway of MTPA.

The Core Biosynthetic Pathway of this compound

The primary route for the biosynthesis of MTPA from L-methionine is a two-step process involving transamination followed by oxidative decarboxylation. This pathway is a part of the broader methionine catabolism network.

Step 1: Transamination of L-Methionine

The initial step involves the removal of the amino group from L-methionine, converting it to its corresponding α-keto acid, α-keto-γ-methiolbutyrate (KMTB). This reaction is catalyzed by a class of enzymes known as aminotransferases (or transaminases).

  • Enzyme: Methionine aminotransferase (EC 2.6.1.88)

  • Substrates: L-methionine, α-keto acid (e.g., α-ketoglutarate)

  • Products: α-keto-γ-methiolbutyrate (KMTB), amino acid (e.g., L-glutamate)

In bacteria such as Klebsiella pneumoniae and Mycobacterium tuberculosis, specific methionine aminotransferases have been identified that can catalyze this reaction. In plants like Arabidopsis thaliana, this enzyme is also involved in the biosynthesis of methionine-derived glucosinolates.

Step 2: Oxidative Decarboxylation of α-keto-γ-methiolbutyrate

The second and irreversible step is the oxidative decarboxylation of KMTB to form this compound. This reaction involves the removal of the carboxyl group from KMTB.

  • Enzyme: In mammals, this reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex (EC 1.2.4.4). The specific enzyme in bacteria and plants has not been definitively characterized but is likely an α-keto acid decarboxylase.

  • Substrate: α-keto-γ-methiolbutyrate (KMTB)

  • Products: this compound (MTPA), CO2

The BCKDH complex is a multienzyme complex that plays a crucial role in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine). Its ability to also process KMTB highlights a key intersection in amino acid metabolism.

Quantitative Data on MTPA Biosynthesis

The following tables summarize the available quantitative data related to the enzymes and metabolites involved in the biosynthesis of MTPA.

EnzymeOrganismSubstrateK_m_ (mM)Reference
Branched-chain α-keto acid dehydrogenaseSaccharomyces cerevisiaeα-keto-γ-methiolbutyrate13
Branched-chain α-keto acid dehydrogenaseBovine Kidneyα-ketobutyrate0.056
ConditionOrganismAnalyteConcentration/Excretion RateReference
Basal (fasting)HumanUrinary 3-methylthiopropionate8.97 ng/mg creatinine (mean)
Post D-methionine load (2g)HumanUrinary 3-methylthiopropionate147.7 µg/3 hr (mean)
Post L-methionine load (2g)HumanUrinary 3-methylthiopropionate3.58 µg/3 hr (mean)
Nematicidal Activity (LC50 at 24h)Meloidogyne incognita3-(methylthio)propionic acid6.27 µg/mL

Experimental Protocols

This section provides an overview of the methodologies used to study the biosynthesis of MTPA.

Assay for Methionine Aminotransferase Activity

Objective: To measure the activity of methionine aminotransferase by quantifying the formation of a product, such as glutamate, when L-methionine and α-ketoglutarate are used as substrates.

Principle: The enzyme-catalyzed transfer of an amino group from methionine to α-ketoglutarate results in the formation of KMTB and glutamate. The rate of glutamate formation is proportional to the enzyme activity.

Materials:

  • Enzyme preparation (cell lysate or purified enzyme)

  • L-methionine solution

  • α-ketoglutarate solution

  • Pyridoxal 5'-phosphate (PLP) solution (cofactor)

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.5)

  • Reagents for glutamate detection (e.g., glutamate dehydrogenase, NAD+, diaphorase, and a colorimetric reagent like INT-violet)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, L-methionine, α-ketoglutarate, and PLP.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme preparation.

  • Incubate for a specific time period.

  • Stop the reaction (e.g., by adding acid or by heat inactivation).

  • Quantify the amount of glutamate produced using a suitable colorimetric or fluorometric assay. For example, the amount of glutamate can be determined by a coupled enzyme assay using glutamate dehydrogenase, where the production of NADH is measured spectrophotometrically at 340 nm.

Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity with KMTB

Objective: To measure the activity of the BCKDH complex by monitoring the reduction of NAD+ to NADH during the oxidative decarboxylation of KMTB.

Principle: The BCKDH complex catalyzes the conversion of KMTB to MTPA-CoA, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is a direct measure of the enzyme's activity.

Materials:

  • Mitochondrial extract or purified BCKDH complex

  • α-keto-γ-methiolbutyrate (KMTB) solution

  • Coenzyme A (CoA) solution

  • Nicotinamide adenine dinucleotide (NAD+) solution

  • Thiamine pyrophosphate (TPP) solution (cofactor)

  • Magnesium chloride (MgCl2)

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer, NAD+, CoA, TPP, and MgCl2.

  • Add the enzyme preparation (mitochondrial extract or purified BCKDH) to the cuvette.

  • Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.

  • Initiate the reaction by adding the substrate, KMTB.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the rate of NADH production using the molar extinction coefficient of NADH (6.22 mM-1 cm-1).

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway of MTPA and its regulation.

MTPA_Biosynthesis_Pathway Methionine L-Methionine KMTB α-keto-γ-methiolbutyrate (KMTB) Methionine->KMTB Methionine Aminotransferase MTPA This compound (MTPA) KMTB->MTPA Branched-chain α-keto acid dehydrogenase (BCKDH) CO2 CO2 KMTB->CO2 aKG α-ketoglutarate Glu L-glutamate aKG->Glu

Biosynthetic pathway of this compound from L-methionine.

BCKDH_Regulation BCKDH_active BCKDH (active) BCKDH_inactive BCKDH-P (inactive) BCKDH_active->BCKDH_inactive Phosphorylation BCKDH_inactive->BCKDH_active Dephosphorylation Kinase BCKDH Kinase Phosphatase BCKDH Phosphatase KMTB α-keto-γ-methiolbutyrate (KMTB) KMTB->Kinase Inhibits

Regulation of the Branched-chain α-keto acid dehydrogenase (BCKDH) complex.

Regulation of the MTPA Biosynthetic Pathway

The biosynthesis of MTPA is regulated primarily at the level of the branched-chain α-keto acid dehydrogenase (BCKDH) complex. The activity of this complex is controlled by a phosphorylation/dephosphorylation cycle.

  • Inactivation: The BCKDH complex is inactivated by phosphorylation, a reaction catalyzed by a specific BCKDH kinase .

  • Activation: The complex is activated by dephosphorylation, catalyzed by a BCKDH phosphatase .

The activity of the BCKDH kinase is, in turn, allosterically regulated. Notably, the product of the first step of the pathway, α-keto-γ-methiolbutyrate (KMTB) , and other branched-chain α-keto acids can inhibit the BCKDH kinase. This inhibition prevents the inactivation of the BCKDH complex, thereby promoting the conversion of KMTB to MTPA. This represents a form of substrate-level regulation that ensures the efficient processing of KMTB when it is produced.

Conclusion

The biosynthesis of this compound from L-methionine is a conserved two-step metabolic pathway in a range of organisms. The key enzymes, methionine aminotransferase and a subsequent α-keto acid decarboxylase (identified as the BCKDH complex in mammals), facilitate this conversion. The regulation of this pathway, particularly through the phosphorylation state of the BCKDH complex, highlights its integration with broader cellular metabolic control. Further research is warranted to fully elucidate the specific enzymes and regulatory mechanisms in bacteria and plants, which could open new avenues for applications in biotechnology and agriculture.

References

The Natural Occurrence of 3-(Methylthio)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)propanoic acid (MMPA), also known as 3-(methylsulfanyl)propanoic acid, is a naturally occurring sulfur-containing carboxylic acid. It is recognized as an important flavor compound in a variety of foods and beverages and plays a role as an intermediate in methionine metabolism in mammals and microorganisms.[1] This technical guide provides an in-depth overview of the natural occurrence of MMPA, its biosynthetic origins, and the analytical methodologies used for its detection and quantification.

Natural Distribution

This compound and its esters are found in a range of natural sources, contributing to their characteristic aromas. Notably, it is a significant volatile component in several fruits and fermented products.

In Fruits

Pineapple (Ananas comosus) is a well-documented source of MMPA and its methyl and ethyl esters, which are key contributors to its distinctive sweet and fruity aroma.[2][3][4] The concentration of these compounds can vary significantly between different pineapple varieties.

In Other Foods and Beverages

MMPA has also been identified in other food items, including asparagus, beer, and white wine. In these products, it contributes to the overall flavor profile, though often at lower concentrations than in pineapple.

In Microorganisms

Certain bacteria are capable of producing MMPA. For instance, Enterobacter intermedium 60-2G has been shown to produce MMPA, which exhibits antifungal and herbicidal properties.[5]

Quantitative Data on Natural Occurrence

The concentration of this compound and its esters varies considerably depending on the natural source and the specific variety or processing conditions. The following table summarizes available quantitative data, primarily from studies on different pineapple cultivars.

Natural Source (Variety)CompoundConcentration (µg/kg)Reference
Pineapple (Tainong No. 4)This compound methyl ester622.49
Pineapple (Tainong No. 6)This compound ethyl ester78.06
Pineapple (French Polynesia)This compound methyl ester1140
Pineapple (French Polynesia)This compound ethyl ester150
Pineapple PulpThis compound ethyl ester91.21
Pineapple CoreThis compound ethyl ester42.67
Pineapple PulpMethyl 3-(methylthio)propanoate27.38
Pineapple CoreMethyl 3-(methylthio)propanoate10.65
Pineapple (Moris)Methyl 3-(methylthio)propanoate307 ± 9.7
Pineapple (MD2)Methyl 3-(methylthio)propanoateHigh concentration
Pineapple (Sarawak)Methyl 3-(methylthio)propanoateHigh concentration

Biosynthesis of this compound

This compound is a product of the catabolism of the essential amino acid L-methionine. The primary pathway involves the transamination of methionine to α-keto-γ-methylthiobutyrate, which is then oxidatively decarboxylated to form MMPA.

Biosynthesis of this compound Met L-Methionine Keto α-Keto-γ-methylthiobutyrate Met->Keto Transaminase MMPA This compound Keto->MMPA Oxidative Decarboxylation Experimental Workflow for MMPA Analysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Sample Homogenization IS Internal Standard Addition Sample->IS Matrix Matrix Modification (e.g., NaCl) IS->Matrix HSSPME HS-SPME Matrix->HSSPME GCMS GC-MS Analysis HSSPME->GCMS Data Data Processing and Quantification GCMS->Data

References

3-(Methylthio)propanoic Acid: An In-depth Technical Guide on its Role as an Endogenous Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Methylthio)propanoic acid (MMPA) is an endogenous metabolite originating from the transamination pathway of methionine metabolism. While its role as a metabolic intermediate is established, emerging evidence suggests its involvement in significant signaling cascades, particularly in the regulation of hepatic glucose metabolism. This technical guide provides a comprehensive overview of MMPA, detailing its biochemical synthesis, analytical quantification, and physiological significance. Particular focus is placed on its interaction with the GCN5/PGC-1α signaling axis. This document aims to serve as a valuable resource for researchers in metabolic diseases, drug discovery, and related fields by consolidating current knowledge, presenting quantitative data, and providing detailed experimental protocols.

Introduction

This compound (MMPA), also known as 3-methylthiopropionate, is a sulfur-containing carboxylic acid. It is a naturally occurring compound in mammals, arising from the catabolism of the essential amino acid methionine.[1][2][3] Beyond its role as a simple metabolic byproduct, MMPA has garnered interest for its potential biological activities, including antifungal and nematicidal properties.[2] Of particular significance to drug development and metabolic research is its newly discovered role in cellular signaling, linking methionine metabolism to the regulation of hepatic gluconeogenesis.[1] This guide will delve into the core aspects of MMPA as an endogenous metabolite, providing the technical details necessary for its study and potential therapeutic exploitation.

Biochemical Pathways

Biosynthesis of this compound

MMPA is synthesized in mammals through the transamination pathway of methionine metabolism. This pathway represents an alternative to the well-known transsulfuration and transmethylation pathways. The key steps are as follows:

  • Transamination of Methionine: Methionine undergoes transamination, typically in the liver and other tissues, to form α-keto-γ-methylthiobutyrate (KMTB). This reaction is catalyzed by aminotransferases.

  • Oxidative Decarboxylation of KMTB: KMTB is then oxidatively decarboxylated to yield this compound.

This pathway is a significant route for methionine oxidation in vitro in both rat and monkey liver.

Downstream Metabolism of MMPA

Further metabolism of MMPA can lead to the production of volatile sulfur compounds such as methanethiol.

Signaling Pathway Involvement: The GCN5/PGC-1α Axis

Recent studies have elucidated a crucial role for the methionine transamination pathway, and by extension its metabolites like MMPA, in regulating hepatic glucose metabolism. The key signaling events are:

  • Activation of GCN5: Methionine and its metabolites from the transamination pathway, including MMPA, activate the general control non-repressed protein 5 (GCN5) acetyltransferase.

  • Acetylation of PGC-1α: Activated GCN5 then acetylates the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and hepatic gluconeogenesis.

  • Inhibition of Gluconeogenesis: Acetylation of PGC-1α inhibits its activity, leading to the suppression of gluconeogenic gene expression and a subsequent reduction in hepatic glucose production.

This pathway highlights a direct link between amino acid metabolism and the control of blood glucose levels, presenting potential therapeutic targets for metabolic disorders such as type 2 diabetes.

Methionine_Transamination_Signaling cluster_Metabolism Methionine Transamination Pathway cluster_Signaling Signaling Cascade cluster_Outcome Physiological Outcome Methionine Methionine KMTB α-keto-γ-methylthiobutyrate (KMTB) Methionine->KMTB Transamination MMPA This compound (MMPA) KMTB->MMPA Oxidative Decarboxylation GCN5 GCN5 (Acetyltransferase) MMPA->GCN5 Activates PGC1a PGC-1α GCN5->PGC1a Acetylates Ac_PGC1a Acetylated PGC-1α (Inactive) Gluconeogenesis Gluconeogenic Gene Expression PGC1a->Gluconeogenesis Activates Ac_PGC1a->Gluconeogenesis Inhibits Glucose_Production Hepatic Glucose Production Gluconeogenesis->Glucose_Production Leads to reduced

Methionine transamination pathway and its impact on hepatic glucose metabolism.

Quantitative Data

Quantitative data on the physiological concentrations of MMPA in various biological matrices are limited. However, one study investigated the transamination of methionine in humans, including a patient with hepatic methionine adenosyltransferase deficiency and normal subjects after L-methionine loading. While specific concentrations were not presented in a tabular format in the abstract, the study indicated that in the patient with the enzyme deficiency, at least 20% of methionine was metabolized through the transamination pathway. In normal subjects, this pathway was quantitatively less significant, even after a methionine load.

Further research is required to establish reference ranges for MMPA in different populations and disease states.

Experimental Protocols

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the concentration of MMPA in biological samples such as plasma, urine, or tissue homogenates.

Principle: Due to its polarity and relatively low volatility, MMPA requires derivatization to a more volatile and thermally stable compound prior to GC-MS analysis. Esterification to its methyl or other alkyl ester is a common approach.

Materials:

  • Internal Standard (IS): A structurally similar compound not present in the sample, e.g., a stable isotope-labeled MMPA or another medium-chain fatty acid.

  • Extraction Solvent: e.g., ethyl acetate, diethyl ether.

  • Derivatization Reagent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for silylation, or Methanolic HCl for esterification.

  • Anhydrous sodium sulfate.

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms).

Procedure:

  • Sample Preparation:

    • Plasma/Serum: To 100 µL of plasma/serum, add the internal standard. Acidify the sample with HCl to a pH of ~2 to protonate the carboxylic acid.

    • Urine: Centrifuge to remove particulate matter. Take a 1 mL aliquot, add the internal standard, and acidify.

    • Tissue: Homogenize a known weight of tissue in a suitable buffer. Centrifuge and collect the supernatant. Add the internal standard and acidify.

  • Extraction:

    • Add 1 mL of extraction solvent (e.g., ethyl acetate) to the prepared sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a new tube.

    • Repeat the extraction process twice more and pool the organic layers.

    • Dry the pooled organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

    • Cool to room temperature before injection.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold for 5-10 minutes.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan mode for initial identification and selected ion monitoring (SIM) mode for quantification.

Quantification: Create a calibration curve using standards of known MMPA concentrations and a fixed concentration of the internal standard. Plot the ratio of the peak area of the MMPA derivative to the peak area of the internal standard derivative against the concentration of MMPA. Determine the concentration of MMPA in the samples from this calibration curve.

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_Derivatization Derivatization cluster_Analysis Analysis Sample Biological Sample (Plasma, Urine, Tissue) Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify Sample Add_IS->Acidify Solvent_Extraction Liquid-Liquid Extraction Acidify->Solvent_Extraction Dry_Extract Dry Organic Phase Solvent_Extraction->Dry_Extract Evaporate Evaporate to Dryness Dry_Extract->Evaporate Add_Reagent Add Derivatization Reagent (e.g., BSTFA) Evaporate->Add_Reagent Heat Heat Reaction Add_Reagent->Heat GCMS GC-MS Analysis Heat->GCMS Quantification Quantification GCMS->Quantification

Workflow for the quantification of MMPA by GC-MS.
Analysis of the Methionine Transamination Pathway

Objective: To investigate the activity of the methionine transamination pathway and its effect on downstream signaling events (e.g., PGC-1α acetylation).

Principle: This can be achieved by treating cells or tissues with methionine or its metabolites and observing the resulting changes in protein acetylation and gene expression.

Materials:

  • Primary hepatocytes or a suitable liver cell line.

  • Methionine, MMPA, and other relevant metabolites.

  • Transaminase inhibitor (e.g., aminooxyacetic acid).

  • Antibodies for Western blotting (e.g., anti-acetyl-lysine, anti-PGC-1α).

  • Reagents for RT-qPCR.

Procedure:

  • Cell Culture and Treatment:

    • Culture primary hepatocytes or liver cells in appropriate media.

    • Treat cells with varying concentrations of methionine or MMPA for a defined period.

    • In parallel experiments, pre-treat cells with a transaminase inhibitor before adding methionine to confirm the pathway's involvement.

  • Analysis of PGC-1α Acetylation (Western Blot):

    • Lyse the cells and perform immunoprecipitation for PGC-1α.

    • Run the immunoprecipitated proteins on an SDS-PAGE gel.

    • Transfer to a membrane and probe with an anti-acetyl-lysine antibody to detect acetylated PGC-1α.

    • Normalize to the total amount of immunoprecipitated PGC-1α.

  • Analysis of Gene Expression (RT-qPCR):

    • Extract total RNA from the treated cells.

    • Perform reverse transcription to generate cDNA.

    • Use qPCR to measure the expression levels of gluconeogenic genes (e.g., G6PC, PCK1).

    • Normalize to a housekeeping gene.

Pathway_Analysis_Workflow cluster_CellCulture Cell Culture & Treatment cluster_ProteinAnalysis Protein Analysis cluster_GeneAnalysis Gene Expression Analysis Culture Culture Hepatocytes Treatment Treat with Methionine/MMPA (with/without inhibitor) Culture->Treatment Lysis Cell Lysis Treatment->Lysis RNA_Extraction RNA Extraction Treatment->RNA_Extraction IP Immunoprecipitation (PGC-1α) Lysis->IP WB Western Blot (Anti-Ac-Lysine) IP->WB RT Reverse Transcription RNA_Extraction->RT qPCR qPCR (Gluconeogenic Genes) RT->qPCR

Experimental workflow for studying the methionine transamination pathway's signaling effects.

Discussion and Future Directions

MMPA is an intriguing endogenous metabolite that sits at the crossroads of amino acid metabolism and the regulation of systemic energy homeostasis. The discovery of its role in the GCN5/PGC-1α signaling pathway opens up new avenues for research into metabolic diseases. Key areas for future investigation include:

  • Establishing reliable quantitative data: There is a pressing need for studies that accurately quantify MMPA levels in various human populations, both in health and in diseases such as diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease.

  • Elucidating the complete signaling network: Further research is needed to fully understand the molecular mechanisms by which MMPA and other metabolites of the methionine transamination pathway activate GCN5 and to identify other potential downstream targets.

  • Therapeutic potential: The ability of this pathway to modulate hepatic glucose production suggests that targeting enzymes involved in MMPA synthesis or its downstream signaling partners could be a viable therapeutic strategy for metabolic disorders.

  • Role of gut microbiota: Investigating the contribution of the gut microbiome to systemic MMPA levels could provide insights into diet-host-metabolism interactions.

Conclusion

This compound is more than just an intermediate in methionine metabolism; it is an active signaling molecule with the potential to influence key metabolic processes. This technical guide has summarized the current understanding of MMPA's biochemistry, its emerging role in signaling, and has provided a framework for its experimental investigation. As research in this area continues, a more complete picture of MMPA's physiological and pathophysiological significance will undoubtedly emerge, paving the way for novel diagnostic and therapeutic strategies.

References

In-Depth Technical Guide to the Biological Functions of 3-(Methylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Methylthio)propanoic acid (MMPA), a naturally occurring sulfur-containing fatty acid, is a key intermediate in the metabolism of methionine.[1][2] Beyond its fundamental role in this essential amino acid pathway, MMPA exhibits a range of biological activities, including nematicidal, antifungal, and potential anticancer properties. This technical guide provides a comprehensive overview of the core biological functions of MMPA, detailing its metabolic pathway, summarizing quantitative data on its bioactivities, and outlining relevant experimental protocols. Furthermore, this guide presents signaling pathways and experimental workflows in the form of detailed diagrams to facilitate a deeper understanding of the molecular mechanisms underlying MMPA's functions.

Introduction

This compound, also known as 3-methylthiopropionate, is a carboxylic acid with the chemical formula C4H8O2S.[2] It is recognized as an intermediate in the catabolism of L-methionine in various organisms, from bacteria to mammals.[3][4] The presence of a methylthio group in its structure confers unique chemical properties that are central to its biological roles. While its involvement in methionine metabolism is well-established, recent research has shed light on its broader physiological and pharmacological effects, positioning MMPA as a molecule of interest for agricultural and therapeutic applications.

Role in Methionine Metabolism

MMPA is a key metabolite in the transamination pathway of methionine catabolism. This pathway represents a significant route for methionine oxidation in mammalian tissues. The conversion of methionine to MMPA involves a two-step enzymatic process.

First, L-methionine undergoes transamination to its corresponding α-keto acid, α-keto-γ-methylthiobutyric acid (KMTB). This reaction is catalyzed by various aminotransferases. Subsequently, KMTB is oxidatively decarboxylated to form MMPA. This irreversible reaction is catalyzed by the branched-chain α-keto acid dehydrogenase complex.

Methionine_Metabolism_to_MMPA Met L-Methionine KMTB α-Keto-γ-methylthiobutyric acid (KMTB) Met->KMTB Transamination MMPA This compound (MMPA) KMTB->MMPA Oxidative Decarboxylation Enzyme1 Aminotransferase Enzyme1->Met Enzyme2 Branched-chain α-keto acid dehydrogenase complex Enzyme2->KMTB

Nematicidal Activity

MMPA has demonstrated significant nematicidal activity, particularly against the root-knot nematode Meloidogyne incognita, a major agricultural pest.

Quantitative Nematicidal Data
CompoundOrganismExposure TimeLC50 (μg/mL)Reference
This compoundMeloidogyne incognita J224 hours6.27
Experimental Protocol: Nematicidal Bioassay

This protocol outlines the determination of the nematicidal activity of MMPA against M. incognita second-stage juveniles (J2s).

1. Nematode Culture and J2 Collection:

  • M. incognita is cultured on a susceptible host plant, such as tomato (Solanum lycopersicum).

  • Egg masses are collected from infected roots and hatched in water to obtain freshly hatched J2s.

2. Preparation of MMPA Solutions:

  • A stock solution of MMPA is prepared in a suitable solvent (e.g., distilled water).

  • Serial dilutions are made to obtain a range of test concentrations.

3. Nematicidal Assay:

  • The assay is typically performed in multi-well plates.

  • A suspension of a known number of J2s (e.g., 100 J2s) in water is added to each well.

  • An equal volume of the MMPA test solution is added to each well.

  • The final volume in each well is kept constant.

  • Control wells contain J2s in water without MMPA.

  • The plates are incubated at a constant temperature (e.g., 25-28°C) for a specified period (e.g., 24, 48, 72 hours).

4. Mortality Assessment:

  • After incubation, the number of dead nematodes in each well is counted under a microscope. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.

  • The percentage of mortality is calculated for each concentration.

5. Data Analysis:

  • The LC50 (lethal concentration required to kill 50% of the nematodes) is determined using probit analysis.

Nematicidal_Bioassay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Nematode_Culture Culture M. incognita on host plant J2_Collection Collect J2 nematodes Nematode_Culture->J2_Collection Assay_Setup Set up assay in multi-well plates J2_Collection->Assay_Setup MMPA_Prep Prepare MMPA solutions MMPA_Prep->Assay_Setup Incubation Incubate at constant temperature Assay_Setup->Incubation Mortality_Count Count dead nematodes Incubation->Mortality_Count LC50_Calc Calculate LC50 Mortality_Count->LC50_Calc

Antifungal Activity

MMPA has been reported to possess antifungal properties, inhibiting the growth of certain fungal species.

Quantitative Antifungal Data

While specific MIC values for MMPA against a wide range of fungi are not extensively documented, its inhibitory effects have been noted. Further research is required to establish a comprehensive antifungal spectrum with quantitative data.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

1. Fungal Culture and Inoculum Preparation:

  • The fungal strain of interest (e.g., Fusarium oxysporum) is cultured on an appropriate agar medium.

  • A spore suspension is prepared and its concentration is adjusted to a standard density (e.g., 1-5 x 10^6 CFU/mL).

2. Preparation of MMPA and Media:

  • A stock solution of MMPA is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

3. Inoculation and Incubation:

  • The prepared fungal inoculum is added to each well of the microtiter plate.

  • The plate is incubated at an appropriate temperature (e.g., 28-35°C) for a defined period (e.g., 48-72 hours).

4. MIC Determination:

  • The MIC is determined as the lowest concentration of MMPA that causes a significant inhibition of visible fungal growth compared to the control well (no MMPA).

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Culture fungal strain Inoculum_Prep Prepare and standardize fungal inoculum Fungal_Culture->Inoculum_Prep Inoculation Inoculate plate with fungal suspension Inoculum_Prep->Inoculation MMPA_Dilution Prepare serial dilutions of MMPA in microtiter plate MMPA_Dilution->Inoculation Incubation Incubate at appropriate temperature Inoculation->Incubation MIC_Read Visually determine MIC Incubation->MIC_Read

Potential Anticancer Effects

The ethyl ester of MMPA has been shown to induce differentiation in human colon cancer cells, suggesting a potential role in cancer therapy.

Role in Colon Cancer Cell Differentiation and the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a critical regulator of cell fate, proliferation, and differentiation in the intestinal epithelium. Aberrant activation of this pathway is a hallmark of colorectal cancer. The induction of differentiation in colon cancer cells is a therapeutic strategy aimed at reverting the malignant phenotype to a more normal, less proliferative state. While the direct molecular target of MMPA's ethyl ester in colon cancer cells has not been fully elucidated, its ability to induce differentiation suggests a potential modulation of key signaling pathways like the Wnt/β-catenin pathway. In a simplified model, the binding of Wnt ligands to their receptors leads to the stabilization and nuclear translocation of β-catenin, which then activates target genes that promote proliferation and inhibit differentiation. It is hypothesized that compounds like MMPA ethyl ester may interfere with this cascade, leading to a decrease in β-catenin signaling and subsequent cellular differentiation.

Experimental Protocol: Colon Cancer Cell Differentiation Assay

This protocol provides a general framework for assessing the differentiation-inducing effects of a compound on a colon cancer cell line such as RCM-1 or others like HT-29 and Caco-2.

1. Cell Culture:

  • The chosen colon cancer cell line is maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics.

2. Treatment with MMPA Ethyl Ester:

  • Cells are seeded in culture plates and allowed to adhere.

  • The cells are then treated with various concentrations of MMPA ethyl ester or a vehicle control.

  • The treatment period can range from several days to weeks, with regular media changes.

3. Assessment of Differentiation Markers:

  • Morphological Changes: Cells are observed under a microscope for changes in morphology, such as the formation of organized structures or a more differentiated phenotype.

  • Biochemical Markers: The activity of differentiation markers, such as alkaline phosphatase, can be measured using colorimetric assays.

  • Protein Expression: The expression levels of differentiation-specific proteins (e.g., cytokeratins, villin) can be analyzed by Western blotting or immunofluorescence.

  • Gene Expression: Changes in the expression of genes associated with differentiation can be quantified using RT-qPCR.

Phytotoxicity

MMPA is also known to act as a phytotoxin, produced by the cassava pathogen Xanthomonas campestris pv. manihotis, where it contributes to blight disease. This highlights a dual role for MMPA in different biological contexts.

Conclusion

This compound is a multifaceted molecule with significant biological functions. Its role as an intermediate in methionine metabolism is fundamental to cellular biochemistry. Furthermore, its demonstrated nematicidal and antifungal activities, coupled with its potential to induce differentiation in cancer cells, underscore its importance as a lead compound for the development of novel agrochemicals and therapeutics. This technical guide provides a foundational understanding of MMPA's biological functions, offering valuable data and protocols to guide future research and development efforts in this promising area. Further investigation into the precise molecular mechanisms of action and the optimization of its biological activities will be crucial for translating the potential of MMPA into practical applications.

References

An In-depth Technical Guide on the Antifungal Properties of 3-(Methylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Methylthio)propanoic acid (3-MTPA), a naturally occurring sulfur-containing fatty acid, has emerged as a compound of interest for its antifungal properties. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the antifungal activity of 3-MTPA, including its spectrum of activity, and available data on its mechanisms of action. This document is intended to serve as a resource for researchers and professionals in the fields of mycology, drug discovery, and agricultural science who are investigating novel antifungal agents.

Introduction

The increasing prevalence of fungal infections in humans, animals, and plants, coupled with the rise of antifungal resistance, necessitates the discovery and development of new antifungal compounds. Natural products represent a promising reservoir of novel bioactive molecules. This compound, a metabolite found in various biological systems and produced by certain bacteria, has demonstrated notable antifungal activity against several fungal species. This guide synthesizes the available research to provide a detailed understanding of its potential as an antifungal agent.

Antifungal Spectrum and Efficacy

The antifungal activity of this compound has been evaluated against a limited number of fungal species. The available quantitative data, primarily Minimum Inhibitory Concentration (MIC) values, are summarized below.

Fungal SpeciesConcentrationObservationReference
Fusarium oxysporum> 12 mg/mL (partially purified extracts)Severe inhibition of seed germination and seedling development.[1]
Rhizoctonia solani1.0 - 8.0 mMReduced plant height, chlorophyll content, and other growth parameters in potato plants. Caused necrosis of the root system.[2]

Note: The current body of literature lacks a comprehensive panel of MIC values for 3-MTPA against a wide range of clinically and agriculturally important fungi such as Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. Further research is required to fully elucidate its spectrum of activity.

Mechanisms of Action

The precise mechanisms by which this compound exerts its antifungal effects are not yet fully understood. However, existing research, combined with knowledge of the related compound propionic acid, suggests several potential modes of action.

Disruption of Cell Membrane and Wall Integrity

Studies on Rhizoctonia solani have indicated that 3-MTPA can cause significant damage to the fungal cell structure. Treatment with 3-MTPA resulted in the disappearance of the cell membrane and rough mitochondrial and cell walls[2]. This suggests that a primary mechanism of its antifungal activity may involve the disruption of the structural integrity of the fungal cell, leading to leakage of cellular contents and ultimately cell death.

Mitochondrial Dysfunction

The same study on Rhizoctonia solani also observed morphological changes in mitochondria upon treatment with 3-MTPA, including swelling of the endoplasmic reticulum and rough mitochondrial walls[2]. This points to a potential disruption of mitochondrial function. The related compound, propionic acid, has been shown to induce mitochondria-mediated apoptosis in fungi, characterized by mitochondrial membrane depolarization, calcium accumulation, and cytochrome c release[3]. It is plausible that 3-MTPA shares a similar mechanism of inducing mitochondrial dysfunction.

Potential for Other Mechanisms

While direct evidence is currently lacking for 3-MTPA, the known antifungal mechanisms of propionic acid provide avenues for future investigation. These include:

  • Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, and its inhibition is a common target for antifungal drugs. Future studies should investigate whether 3-MTPA interferes with the ergosterol biosynthesis pathway.

  • Quorum Sensing Inhibition: Quorum sensing is a cell-to-cell communication process in fungi that regulates virulence and biofilm formation. Investigating the potential of 3-MTPA to act as a quorum sensing inhibitor could reveal another facet of its antifungal activity.

  • Induction of Reactive Oxygen Species (ROS): The generation of ROS is a known mechanism of cell death induced by some antifungal agents. Research into whether 3-MTPA treatment leads to an accumulation of ROS in fungal cells would be a valuable area of inquiry.

Experimental Protocols

Detailed experimental protocols for the specific studies on 3-MTPA are not extensively published. However, standard methodologies for assessing antifungal activity can be adapted.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound (stock solution of known concentration)

  • Fungal isolate of interest

  • Appropriate liquid growth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for filamentous fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a serial two-fold dilution of the 3-MTPA stock solution in the growth medium across the wells of the 96-well plate.

  • Prepare a standardized inoculum of the fungal isolate.

  • Add the fungal inoculum to each well containing the diluted 3-MTPA. Include a positive control (fungus in medium without 3-MTPA) and a negative control (medium only).

  • Incubate the plates at an appropriate temperature and for a sufficient duration for the specific fungus.

  • Determine the MIC by visual inspection for the lowest concentration with no visible growth or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Assay for Fungal Cell Membrane Integrity

This protocol can be used to assess damage to the fungal cell membrane.

Materials:

  • Fungal cell culture treated with 3-MTPA

  • Propidium iodide (PI) stain

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat the fungal cells with various concentrations of 3-MTPA for a specified time.

  • Wash the cells with a suitable buffer (e.g., phosphate-buffered saline).

  • Incubate the cells with PI solution in the dark.

  • Analyze the cells using fluorescence microscopy or flow cytometry. PI can only enter cells with a compromised membrane, where it intercalates with DNA and fluoresces red. An increase in red fluorescence indicates a loss of membrane integrity.

Mitochondrial Membrane Potential Assay

This assay is used to evaluate the effect of a compound on mitochondrial function.

Materials:

  • Fungal cell culture treated with 3-MTPA

  • Rhodamine 123 or a similar fluorescent dye that accumulates in mitochondria based on membrane potential

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat fungal cells with 3-MTPA.

  • Load the cells with Rhodamine 123.

  • Analyze the fluorescence intensity of the cells. A decrease in fluorescence indicates a depolarization of the mitochondrial membrane potential, suggesting mitochondrial dysfunction.

Visualizations

To aid in the conceptualization of the potential mechanisms and experimental workflows, the following diagrams are provided.

Antifungal_Mechanism_Pathway cluster_0 Fungal Cell 3-MTPA 3-MTPA Cell_Wall Cell Wall Disruption 3-MTPA->Cell_Wall Direct Interaction Cell_Membrane Cell Membrane Damage 3-MTPA->Cell_Membrane Direct Interaction Mitochondrion Mitochondrial Dysfunction 3-MTPA->Mitochondrion Internalization Fungal_Cell Fungal_Cell Cell_Lysis Cell_Lysis Cell_Wall->Cell_Lysis Cell_Membrane->Cell_Lysis ROS_Production ROS Production (Hypothesized) Mitochondrion->ROS_Production Apoptosis Apoptosis Mitochondrion->Apoptosis Ergosterol_Pathway Ergosterol Biosynthesis Inhibition (Hypothesized) Ergosterol_Pathway->Cell_Membrane Quorum_Sensing Quorum Sensing Inhibition (Hypothesized) Virulence_Biofilm Virulence_Biofilm Quorum_Sensing->Virulence_Biofilm Downregulation

Caption: Potential Antifungal Mechanisms of this compound.

MIC_Workflow Start Start Prepare_3MTPA_Dilutions Prepare Serial Dilutions of 3-MTPA Start->Prepare_3MTPA_Dilutions Prepare_Inoculum Prepare Standardized Fungal Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_3MTPA_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at Appropriate Temperature Inoculate_Plate->Incubate Read_Results Read MIC (Visually or Spectrophotometrically) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Conclusion and Future Directions

This compound demonstrates promising antifungal activity, particularly against phytopathogenic fungi. Preliminary evidence suggests that its mechanism of action involves the disruption of the fungal cell wall, cell membrane, and mitochondria. However, the current understanding of its antifungal properties is limited by the lack of comprehensive data on its spectrum of activity and a detailed elucidation of its molecular mechanisms.

Future research should focus on:

  • Broad-spectrum Antifungal Screening: Determining the MIC values of 3-MTPA against a wide range of clinically and agriculturally relevant fungal pathogens.

  • Mechanistic Studies: Investigating the specific effects of 3-MTPA on key fungal cellular processes, including ergosterol biosynthesis, cell wall synthesis pathways, and quorum sensing.

  • In Vivo Efficacy: Evaluating the effectiveness of 3-MTPA in animal models of fungal infections and in field trials for plant disease control.

  • Synergistic Studies: Exploring the potential for synergistic effects when 3-MTPA is combined with existing antifungal drugs.

A more in-depth understanding of the antifungal properties of this compound will be crucial in assessing its potential for development as a novel therapeutic or agricultural antifungal agent.

References

Nematicidal Activity of 3-(Methylthio)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plant-parasitic nematodes represent a significant threat to global agriculture, causing substantial economic losses. The use of conventional chemical nematicides is increasingly restricted due to environmental and health concerns, necessitating the development of effective and safer alternatives. This technical guide provides an in-depth overview of the nematicidal properties of 3-(Methylthio)propanoic acid (MMPA), a volatile organic compound (VOC) identified from Bacillus thuringiensis. This document summarizes the current quantitative data on its efficacy, details the experimental protocols used for its evaluation, and explores its potential mechanism of action through visual diagrams.

Introduction

This compound is a naturally occurring sulfur-containing fatty acid.[1] It has been identified as a potent nematicidal agent produced by the bacterium Bacillus thuringiensis Berliner strain NBIN-863.[2][3][4] Research has demonstrated its efficacy against the root-knot nematode Meloidogyne incognita, a widespread and economically damaging plant parasite.[3] This guide synthesizes the available scientific findings to provide a comprehensive resource for researchers and professionals in the field of nematicide development.

Quantitative Nematicidal Activity

The nematicidal efficacy of this compound has been quantified through various bioassays, including direct-contact, fumigant, and in-planta experiments. The key findings are summarized in the tables below.

Table 1: Direct-Contact Nematicidal Activity against M. incognita J2s
CompoundLC50 (µg/mL) at 24hReference
This compound6.27
Propenamide53.99
Phenylmalonic acid211.92
Table 2: Fumigant Nematicidal Activity against M. incognita J2s
CompoundConcentration (mg/mL)Mortality Rate (%) at 24hReference
This compound169.93
Table 3: In-Planta Efficacy on Tomato Plants Infected with M. incognita
TreatmentNumber of Galls per Gram of RootReference
This compound6.97
Control (Water)97.58
Table 4: Chemotactic Effect on M. incognita J2s
Concentration of this compoundChemotaxis Index (C.I.)InterpretationReference
10 mg/mL0.467Strong Attractant
1 mg/mL0.243Attractant
100 µg/mL0.174Attractant
10 µg/mL0.153Attractant

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Direct-Contact Nematicidal Assay

This assay evaluates the direct killing effect of a compound on nematodes.

  • Preparation of Nematode Suspension: Second-stage juveniles (J2s) of M. incognita are collected and suspended in sterile water. The concentration is adjusted to approximately 100-150 J2s per 50 µL.

  • Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted with sterile water to achieve the desired final concentrations. A solvent control is also prepared.

  • Exposure: In a 96-well microplate, 50 µL of the nematode suspension is mixed with 50 µL of the test solution.

  • Incubation: The microplate is incubated at 25°C for 24 hours.

  • Mortality Assessment: After incubation, the number of dead nematodes is counted under a microscope. Nematodes are considered dead if they do not move when probed with a fine needle.

  • Data Analysis: The mortality rate is calculated, and the LC50 value is determined using probit analysis.

Fumigant Nematicidal Assay

This assay assesses the nematicidal activity of a volatile compound without direct contact.

  • Preparation of Assay Plates: A small container with the test compound at a specific concentration is placed inside a larger sealed petri dish.

  • Nematode Preparation: A separate open container with a suspension of M. incognita J2s is also placed inside the petri dish, ensuring no direct contact with the test compound.

  • Incubation: The petri dish is sealed to create a closed environment and incubated at 25°C for 24 hours.

  • Mortality Assessment: The mortality of the nematodes is assessed as described in the direct-contact assay.

In-Planta Efficacy Trial

This experiment evaluates the protective effect of the compound on host plants.

  • Plant Preparation: Tomato seedlings are transplanted into pots containing sterilized soil.

  • Inoculation: Each pot is inoculated with a suspension of M. incognita J2s.

  • Treatment Application: A solution of this compound is applied to the soil of the treated group of plants. A control group receives only water.

  • Growth Period: The plants are grown in a controlled environment for a specified period (e.g., 30 days).

  • Data Collection: At the end of the experiment, the plants are uprooted, and the number of root galls per gram of root is counted. Plant height and root length can also be measured.

Visualizations: Workflows and Potential Signaling Pathways

Experimental Workflow for Nematicidal Activity Assessment

G cluster_direct Direct-Contact Assay cluster_fumigant Fumigant Assay cluster_planta In-Planta Trial d1 Prepare Nematode Suspension d3 Mix in 96-well Plate d1->d3 d2 Prepare Test Solutions d2->d3 d4 Incubate for 24h d3->d4 d5 Assess Mortality d4->d5 d6 Calculate LC50 d5->d6 f1 Place Compound in Sealed Chamber f3 Incubate for 24h f1->f3 f2 Place Nematodes in Separate Open Container f2->f3 f4 Assess Mortality f3->f4 p1 Transplant Tomato Seedlings p2 Inoculate with Nematodes p1->p2 p3 Apply MMPA Solution p2->p3 p4 Grow for 30 Days p3->p4 p5 Count Root Galls p4->p5

Caption: Workflow for assessing the nematicidal activity of this compound.

Hypothetical Signaling Pathway for Nematicidal Action of VOCs

While the precise molecular targets of this compound are yet to be elucidated, the known mechanisms of other nematicidal VOCs suggest potential pathways. These often involve disruption of the nematode's nervous system or cellular integrity.

G MMPA This compound (VOC) Membrane Nematode Cell Membrane MMPA->Membrane interacts with Receptor Chemosensory Receptor MMPA->Receptor binds to IonChannel Ion Channel Disruption Membrane->IonChannel leads to Mitochondria Mitochondrial Dysfunction Membrane->Mitochondria damages Neurotransmission Altered Neurotransmission Receptor->Neurotransmission modulates Paralysis Paralysis IonChannel->Paralysis Neurotransmission->Paralysis CellDeath Cell Death Paralysis->CellDeath ROS Increased ROS Production Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->CellDeath

Caption: Hypothetical signaling pathways for the nematicidal action of VOCs like MMPA.

Discussion and Future Directions

This compound demonstrates significant potential as a bio-nematicide. Its high efficacy at low concentrations, coupled with its fumigant activity, makes it a promising candidate for soil-based applications. The compound's ability to act as an attractant at various concentrations presents a unique "attract and kill" mode of action.

Further research is required to fully elucidate the molecular mechanism of action of this compound. Identifying its specific protein targets within the nematode could pave the way for the development of more potent and selective nematicides. Additionally, field trials are necessary to evaluate its efficacy under various environmental conditions and on a broader range of crops and plant-parasitic nematodes. Formulation and delivery methods also need to be optimized to ensure stability and effectiveness in agricultural settings.

Conclusion

This compound is a potent nematicidal compound with a multifaceted mode of action against Meloidogyne incognita. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development. Its natural origin and high efficacy position it as a valuable tool in the development of sustainable nematode management strategies.

References

3-(Methylthio)propanoic Acid: An In-Depth Technical Guide to its Role as a Flavor Precursor in Food

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Methylthio)propanoic acid (MMPA) is a sulfur-containing carboxylic acid that serves as a significant precursor to a variety of potent flavor compounds in a diverse range of food products. Formed primarily through the metabolism of the essential amino acid methionine, MMPA can undergo further enzymatic or chemical transformations to generate volatile sulfur compounds (VSCs) that impart characteristic aromas and flavors, both desirable and undesirable. This technical guide provides a comprehensive overview of the formation of MMPA, its conversion to key flavor molecules, and its sensory impact on foods such as cheese, fruits, and fermented beverages. Detailed experimental protocols for the extraction and quantification of MMPA and its derivatives are provided, alongside a summary of its reported concentrations in various food matrices. Furthermore, this guide illustrates the key biochemical pathways and analytical workflows using Graphviz diagrams to facilitate a deeper understanding of the chemistry and analysis of this important flavor precursor.

Introduction

The complex flavor profiles of many foods are intricately linked to the presence of volatile sulfur compounds (VSCs). These compounds, often present at trace levels, can have a profound impact on the sensory perception of a wide array of products due to their low odor thresholds.[1][2][3] this compound (MMPA), a non-volatile sulfur-containing acid, has been identified as a key precursor to several of these impactful VSCs.[4]

MMPA is primarily derived from the degradation of methionine, an essential sulfur-containing amino acid.[4] Its formation can occur through microbial metabolism during fermentation processes or as part of the natural ripening of fruits. Once formed, MMPA can be further converted to highly aromatic compounds such as methional, methanethiol, and dimethyl sulfide, which contribute to the characteristic flavors of many cheeses, wines, and tropical fruits. This guide delves into the technical details of MMPA's role in food flavor, providing researchers and scientists with the necessary information to understand, analyze, and potentially modulate its impact on food quality.

Biochemical Formation of this compound

The principal pathway for the formation of MMPA in biological systems is the transamination of methionine. This multi-step enzymatic process is a key part of methionine catabolism.

The initial step involves the conversion of L-methionine to α-keto-γ-methylthiobutyrate (KMTB) through the action of a transaminase enzyme. Subsequently, KMTB undergoes oxidative decarboxylation, catalyzed by the branched-chain α-keto acid dehydrogenase complex, to yield MMPA.

Methionine_Degradation Met L-Methionine KMTB α-Keto-γ-methylthiobutyrate Met->KMTB Transaminase MMPA This compound KMTB->MMPA Branched-chain α-keto acid dehydrogenase complex VSCs Volatile Sulfur Compounds (e.g., Methional, Methanethiol) MMPA->VSCs Further Degradation (Enzymatic/Chemical)

Figure 1: Biochemical pathway of L-methionine degradation to this compound and volatile sulfur compounds.

Conversion of MMPA to Volatile Flavor Compounds

MMPA is a crucial intermediate in the generation of potent volatile sulfur compounds that significantly influence the aroma of various foods. The conversion of MMPA can occur through both enzymatic and chemical pathways.

One of the most significant degradation products of MMPA is methional , which possesses a characteristic cooked potato-like or brothy aroma. Methional can be formed from MMPA, although the more direct route is often cited as the Strecker degradation of methionine in the presence of a dicarbonyl compound, which is a key reaction in the Maillard browning process.

MMPA can also be a precursor to methanethiol , a highly volatile compound with a cabbage-like or fecal odor at high concentrations but which can contribute savory notes at lower levels. The enzymatic conversion of MMPA can also lead to the formation of dimethyl sulfide (DMS) , known for its sweet, corn-like aroma, and dimethyl disulfide (DMDS) , which has a more pungent, onion- or cabbage-like scent.

MMPA_Conversion MMPA This compound Methional Methional (Cooked potato aroma) MMPA->Methional Enzymatic/ Chemical Methanethiol Methanethiol (Cabbage-like aroma) MMPA->Methanethiol Enzymatic DMS Dimethyl Sulfide (Sweet corn aroma) Methanethiol->DMS Oxidation DMDS Dimethyl Disulfide (Onion/cabbage aroma) Methanethiol->DMDS Oxidation

Figure 2: Conversion of this compound to key volatile sulfur compounds.

Quantitative Data of MMPA and its Esters in Foods

The concentration of MMPA and its corresponding esters can vary significantly depending on the food matrix, processing conditions, and storage time. The following table summarizes some of the reported concentrations in various food products. It is important to note that comprehensive quantitative data for MMPA itself is limited in the literature, with more focus often placed on its volatile derivatives.

Food ProductCompoundConcentration RangeReference(s)
Cream Cheese Methyl 3-(methylthio)propanoate0.68 - 14.38 mg/kg
Pineapple Methyl 3-(methylthio)propanoate-
Ethyl 3-(methylthio)propanoate-
Melon (Katsura-uri) Ethyl 3-(methylthio)propanoate0 - 3.8 µ g/100g fresh weight
Red Wine This compound0 - 140 µg/L
White Wine This compound0 - 70 µg/L

Sensory Properties of MMPA and its Derivatives

MMPA itself is described as having a sweet, sulfurous odor. In wine, it has been associated with a "butter" or "rancio" (rancid-like) taste. However, its primary sensory significance lies in its role as a precursor to more potent volatile sulfur compounds.

The odor thresholds of these derivatives are extremely low, meaning they can be detected by the human nose at very low concentrations.

CompoundOdor Threshold (in water)Odor DescriptionReference(s)
Methional 0.2 ppbCooked potato, brothy
Methanethiol 0.02 - 2.0 ppbCabbage, fecal
Dimethyl Sulfide 0.3 - 3.0 ppbSweet corn, cooked cabbage
Dimethyl Disulfide 0.01 - 12 ppbCabbage, onion

Experimental Protocols

Analysis of this compound in Food Matrices by GC-MS

The quantification of the non-volatile MMPA in complex food matrices typically requires extraction, derivatization to a volatile form, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To quantify the concentration of this compound in a food sample (e.g., cheese, wine).

Principle: MMPA is extracted from the food matrix. Due to its low volatility, the carboxylic acid group of MMPA is derivatized, typically through esterification, to form a more volatile compound (e.g., methyl 3-(methylthio)propanoate). This derivative is then analyzed by GC-MS. Quantification is achieved using an internal standard.

Materials:

  • Food sample

  • Internal Standard (IS): e.g., deuterated this compound or a structurally similar compound like 3-(ethylthio)propanoic acid.

  • Solvents: Dichloromethane, Methanol (HPLC grade)

  • Derivatization agent: Trimethylsilyldiazomethane (TMSD) solution (2.0 M in diethyl ether) or Boron trifluoride-methanol solution (BF3-MeOH)

  • Sodium sulfate (anhydrous)

  • Saturated sodium chloride solution

  • Hydrochloric acid (HCl)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Solid/Semi-solid samples (e.g., cheese): Homogenize a representative sample (e.g., 5 g) with a solvent such as dichloromethane or a mixture of methanol and water. The use of a stable isotope-labeled internal standard, added at the beginning of the extraction, is highly recommended for accurate quantification.

    • Liquid samples (e.g., wine): A liquid-liquid extraction can be performed. Acidify the sample (e.g., 10 mL) with HCl to a pH of approximately 2 to ensure MMPA is in its protonated form. Extract with a non-polar solvent like dichloromethane.

  • Extraction:

    • Perform a solvent extraction of the homogenized or liquid sample. For solid samples, a solid-phase extraction (SPE) may be beneficial for cleanup.

    • After extraction, dry the organic phase with anhydrous sodium sulfate.

    • Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Derivatization (Esterification):

    • To the concentrated extract, add the derivatization agent.

      • Using Trimethylsilyldiazomethane (TMSD): Add a small excess of TMSD solution and let the reaction proceed for about 30 minutes at room temperature. TMSD is a safer alternative to diazomethane for the methylation of carboxylic acids.

      • Using BF3-Methanol: Add BF3-methanol solution and heat the mixture (e.g., at 60°C for 30 minutes) to form the methyl ester.

    • After the reaction is complete, neutralize any excess reagent according to the manufacturer's instructions.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • GC Conditions (Example):

      • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

      • Carrier Gas: Helium at a constant flow of 1 mL/min

      • Oven Program: Start at 40°C for 2 min, ramp to 150°C at 5°C/min, then to 240°C at 15°C/min, and hold for 5 min.

    • MS Conditions (Example):

      • Ionization: Electron Ionization (EI) at 70 eV

      • Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification. Key ions for methyl 3-(methylthio)propanoate would include the molecular ion and characteristic fragment ions.

  • Quantification:

    • Create a calibration curve using standards of derivatized MMPA with the internal standard.

    • Calculate the concentration of MMPA in the original sample based on the peak area ratio of the analyte to the internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Concentration cluster_derivatization Derivatization cluster_analysis Analysis Sample Food Sample (e.g., Cheese, Wine) Homogenize Homogenization (for solids) + Internal Standard Addition Sample->Homogenize Extract Solvent Extraction Homogenize->Extract Dry Drying with Na2SO4 Extract->Dry Concentrate Concentration under N2 Dry->Concentrate Derivatize Esterification (e.g., with TMSD) Concentrate->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Quantify Quantification GCMS->Quantify

Figure 3: General experimental workflow for the quantification of this compound in food.

Conclusion

This compound plays a pivotal, albeit often indirect, role in the flavor profiles of a multitude of food products. As a key intermediate in the degradation of methionine, its presence and subsequent conversion to highly potent volatile sulfur compounds are critical in defining the characteristic aromas of fermented and ripened foods. Understanding the biochemical pathways of its formation and degradation, as well as possessing robust analytical methods for its quantification, are essential for researchers and food scientists aiming to control and optimize flavor development in food production. The methodologies and data presented in this technical guide provide a solid foundation for further investigation into the complex and fascinating world of sulfur-based food flavors.

References

The Emerging Role of 3-(Methylthio)propanoic Acid in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Methylthio)propanoic acid (MTPA) is a sulfur-containing fatty acid that is increasingly recognized for its diverse biological activities. As an intermediate in methionine metabolism, MTPA is positioned at a critical metabolic crossroads, and its downstream metabolites, particularly the gaseous signaling molecule hydrogen sulfide (H₂S), are potent modulators of numerous cellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of MTPA's role in cellular signaling, with a focus on its metabolic conversion and the subsequent activation of key signaling cascades. We delve into its potential as an antineoplastic and antifungal agent, supported by available quantitative data and detailed experimental methodologies. This document aims to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of MTPA and its derivatives.

Introduction

This compound (MTPA), also known as 3-methylsulfanylpropanoic acid, is a naturally occurring compound identified as an intermediate in the mammalian metabolism of methionine.[1][2][3][4] Beyond its role in metabolic pathways, MTPA has demonstrated a range of biological effects, including antifungal, nematicidal, and potential anticancer properties.[1] While direct interactions with cellular signaling pathways are still an active area of research, compelling evidence suggests that the primary mechanism through which MTPA exerts its influence is via its metabolic conversion to the volatile sulfur compound methanethiol and subsequently to hydrogen sulfide (H₂S), a well-established gasotransmitter. This guide will explore both the direct and indirect roles of MTPA in cellular signaling.

Metabolism of this compound

The metabolic pathway of MTPA is central to its biological activity. In mammalian cells, L-methionine can be transaminated to form α-keto-γ-methiolbutyrate. This keto acid is then oxidatively decarboxylated to yield MTPA. MTPA is further metabolized to produce methanethiol, which can then be converted to hydrogen sulfide (H₂S), formaldehyde, and H₂O₂ by the enzyme selenium-binding protein 1 (SELENBP1), which acts as a methanethiol oxidase.

MTPA_Metabolism Met L-Methionine Keto α-keto-γ-methiolbutyrate Met->Keto Transamination MTPA This compound Keto->MTPA Oxidative decarboxylation MT Methanethiol MTPA->MT Metabolism H2S Hydrogen Sulfide (H₂S) MT->H2S SELENBP1 (Methanethiol Oxidase) H2O2 Hydrogen Peroxide (H₂O₂) MT->H2O2 SELENBP1 (Methanethiol Oxidase) FA Formaldehyde MT->FA SELENBP1 (Methanethiol Oxidase) H2S_Signaling cluster_pathways Signaling Pathways MTPA This compound H2S Hydrogen Sulfide (H₂S) MTPA->H2S Metabolic Conversion PI3K_Akt PI3K/Akt Pathway H2S->PI3K_Akt MAPK_ERK MAPK/ERK Pathway H2S->MAPK_ERK NF_kB NF-κB Pathway H2S->NF_kB Nrf2 Nrf2 Pathway H2S->Nrf2 Apoptosis Apoptosis Regulation H2S->Apoptosis Cell_Differentiation_Workflow start Seed RCM-1 cells in culture plates treat Treat cells with varying concentrations of MTPA ethyl ester (0.25 - 2 mM) for 4 days start->treat observe Observe morphological changes (e.g., duct formation) using microscopy treat->observe quantify Quantify differentiation markers (e.g., alkaline phosphatase activity) observe->quantify count Count cell number using a hemacytometer quantify->count end Analyze data to determine the effect on differentiation and proliferation count->end

References

Methodological & Application

Application Note: Laboratory Synthesis of 3-(Methylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(Methylthio)propanoic acid is a sulfur-containing carboxylic acid that serves as an important intermediate in various chemical and biological contexts. It is recognized as an intermediate in methionine metabolism in mammals and is also a known phytotoxin produced by certain plant pathogens.[1] Its utility extends to the synthesis of more complex molecules in pharmaceutical and biochemical research, where it can be used as a building block or a sulfur-transfer reagent.[2] This document provides a detailed protocol for the laboratory-scale synthesis of this compound via a Michael addition reaction, a reliable and high-yielding method suitable for research applications.

Principle

The synthesis is achieved through the conjugate addition (Michael reaction) of sodium thiomethoxide to acrylic acid. In this reaction, the thiomethoxide anion acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated carbonyl system of acrylic acid. The reaction is conducted in a polar solvent, and subsequent acidification of the resulting carboxylate salt yields the final product, this compound. The product is then purified by vacuum distillation.

Experimental Protocol

Materials and Equipment:

  • Sodium thiomethoxide (CH₃SNa)

  • Acrylic acid (CH₂=CHCOOH)

  • Methanol (CH₃OH)

  • Hydrochloric acid, concentrated (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate, anhydrous (MgSO₄)

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer is placed in an ice-water bath.

  • Reagent Preparation: Sodium thiomethoxide (7.7 g, 110 mmol) is dissolved in methanol (100 mL) inside the flask. The solution is stirred and cooled to 0-5 °C.

  • Michael Addition: Acrylic acid (7.2 g, 100 mmol), dissolved in 20 mL of methanol, is added dropwise to the stirred sodium thiomethoxide solution over a period of 30 minutes. The temperature is carefully maintained below 10 °C throughout the addition.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for an additional 12 hours to ensure the reaction goes to completion.

  • Solvent Removal: The methanol is removed under reduced pressure using a rotary evaporator.

  • Acidification and Extraction: The resulting residue is redissolved in 100 mL of water and cooled in an ice bath. Concentrated hydrochloric acid is added dropwise with stirring until the pH of the solution is approximately 1-2. The aqueous solution is then extracted three times with dichloromethane (3 x 50 mL).

  • Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product.

  • Purification: The crude this compound is purified by vacuum distillation to yield a colorless liquid.

Quantitative Data Summary

ParameterValueUnitNotes
Reactants
Sodium Thiomethoxide7.7g1.1 equivalents
Acrylic Acid7.2g1.0 equivalent
Solvents
Methanol120mLReaction solvent
Dichloromethane150mLExtraction solvent
Reaction Conditions
Reaction Temperature0 - 10, then RT°CInitial cooling, then ambient
Reaction Time12hours
Product Properties
Molecular FormulaC₄H₈O₂S[3]
Molecular Weight120.17 g/mol [3]
Boiling Point130 (at 15 mmHg)°C[4]
Expected Yield75-85%Typical for this reaction type
AppearanceColorless Liquid

Workflow and Pathway Diagrams

SynthesisWorkflow cluster_prep Preparation & Reaction cluster_workup Work-up & Purification A Dissolve Sodium Thiomethoxide in Methanol B Cool to 0-5 °C A->B C Add Acrylic Acid (dropwise, <10 °C) B->C D Stir at Room Temperature (12 hours) C->D E Remove Methanol (Rotary Evaporation) D->E Reaction Complete F Acidify with HCl (pH 1-2) E->F G Extract with Dichloromethane (3x) F->G H Dry Organic Layer (MgSO4) G->H I Concentrate (Rotary Evaporation) H->I J Purify by Vacuum Distillation I->J K This compound J->K Final Product

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for the synthesis of this compound.

References

Application Notes and Protocols for the Extraction of 3-(Methylthio)propanoic Acid from Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the extraction of 3-(Methylthio)propanoic acid (MTPA) from various biological samples. The protocols are designed to be adaptable for different research needs, offering guidance on sample preparation, extraction techniques, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound is a sulfur-containing carboxylic acid that serves as an intermediate in the mammalian metabolism of methionine.[1][2] The transamination pathway of methionine metabolism involves the conversion of methionine to α-keto-γ-(methylthio)butyrate (KMTB), a precursor from which MTPA can be derived.[3][4][5] Accurate quantification of MTPA in biological matrices such as plasma, urine, and tissues is crucial for studying methionine metabolism and its implications in various physiological and pathological states.

These application notes provide protocols for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), followed by analytical determination.

Quantitative Data Summary

The following table summarizes representative quantitative data for MTPA and related short-chain fatty acids (SCFAs) from biological samples. This data is intended to provide a reference for expected concentration ranges and recovery efficiencies.

AnalyteBiological MatrixExtraction MethodAnalytical MethodConcentration/RecoveryReference
3-(Methylthio)propionate Human Urine (fasting)Not specifiedGC-Flame Photometry8.97 ± 4.41 ng/mg Creatinine
3-(Methylthio)propionate Human Urine (post D-methionine load)Not specifiedGC-Flame Photometry147.7 µg / 3 hrs
Short-Chain Fatty Acids Human FecesLiquid-Liquid Extraction (MTBE)GC-MSRecovery: 94.89–109.32%
Short-Chain Fatty Acids Human PlasmaLiquid-Liquid Extraction (MTBE)GC-MSRecovery: 94.89–109.32%
Short-Chain Fatty Acids Human SerumDerivatization & LC-MS/MSLC-MS/MSRecovery: 94-114%
Propionate Human PlasmaNot specifiedNot specified0.4–5 µM

Signaling and Metabolic Pathways

The formation of this compound is an integral part of methionine metabolism, specifically the transamination pathway.

Methionine Transamination Pathway Methionine Methionine alpha_Keto_gamma_methylthiobutyrate α-Keto-γ-(methylthio)butyrate Methionine->alpha_Keto_gamma_methylthiobutyrate Transaminase MTPA This compound alpha_Keto_gamma_methylthiobutyrate->MTPA Oxidative Decarboxylation Methanethiol Methanethiol alpha_Keto_gamma_methylthiobutyrate->Methanethiol Methionine γ-lyase alpha_Ketobutyrate α-Ketobutyrate alpha_Keto_gamma_methylthiobutyrate->alpha_Ketobutyrate Methionine γ-lyase

Methionine Transamination Pathway Leading to MTPA

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma, Serum, and Urine

This protocol is adapted from established methods for short-chain fatty acid extraction and is suitable for the recovery of MTPA.

Principle: MTPA, being a weak acid, is protonated at low pH, increasing its solubility in organic solvents. Liquid-liquid extraction with an immiscible organic solvent, such as methyl tert-butyl ether (MTBE), separates MTPA from the aqueous biological matrix.

Materials and Reagents:

  • Biological sample (Plasma, Serum, or Urine)

  • Internal Standard (IS) solution (e.g., stable isotope-labeled MTPA or a structurally similar SCFA)

  • Hydrochloric acid (HCl), 5M

  • Methyl tert-butyl ether (MTBE), ice-cold

  • Sodium sulfate (anhydrous)

  • Vortex mixer

  • Centrifuge

  • Glass vials

Procedure:

  • Sample Preparation:

    • Thaw frozen biological samples on ice.

    • In a 2 mL microcentrifuge tube, add 200 µL of the sample (plasma, serum, or urine).

    • Spike with an appropriate amount of internal standard.

  • Acidification:

    • Add 50 µL of 5M HCl to the sample to adjust the pH to approximately 2-3.

    • Vortex briefly to mix.

  • Extraction:

    • Add 1 mL of ice-cold MTBE to the acidified sample.

    • Vortex vigorously for 5-10 minutes at 4°C.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Collection and Drying:

    • Carefully transfer the upper organic layer (MTBE) to a clean glass vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • The extract is now ready for derivatization and GC-MS analysis or can be evaporated and reconstituted for LC-MS/MS analysis.

LLE Workflow for MTPA Extraction cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_collection Collection Sample Biological Sample (200 µL) Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify with HCl (pH 2-3) Add_IS->Acidify Add_MTBE Add ice-cold MTBE (1 mL) Acidify->Add_MTBE Vortex_Centrifuge Vortex & Centrifuge Add_MTBE->Vortex_Centrifuge Collect_Organic Collect Organic Layer Vortex_Centrifuge->Collect_Organic Dry_Extract Dry with Na2SO4 Collect_Organic->Dry_Extract Analysis Ready for Analysis Dry_Extract->Analysis

Liquid-Liquid Extraction Workflow for MTPA
Protocol 2: Solid-Phase Extraction (SPE) for Tissue Homogenates

This protocol provides a method for extracting MTPA from more complex matrices like tissue samples.

Principle: SPE utilizes a solid sorbent to retain the analyte of interest from a liquid sample. For MTPA, a polymeric reversed-phase or anion exchange sorbent can be used. The sample is loaded, interfering compounds are washed away, and the purified analyte is then eluted with a suitable solvent.

Materials and Reagents:

  • Tissue sample

  • Homogenization buffer (e.g., phosphate-buffered saline, PBS)

  • Internal Standard (IS) solution

  • Methanol (for conditioning)

  • Water (for equilibration)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol or acetonitrile, potentially with a small percentage of formic acid)

  • SPE cartridges (e.g., polymeric reversed-phase)

  • Vortex mixer

  • Centrifuge

  • SPE manifold

Procedure:

  • Sample Homogenization:

    • Weigh approximately 50-100 mg of tissue.

    • Homogenize the tissue in 1 mL of homogenization buffer.

    • Spike with the internal standard.

    • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for SPE.

  • SPE Cartridge Conditioning and Equilibration:

    • Condition the SPE cartridge by passing 1 mL of methanol through it.

    • Equilibrate the cartridge by passing 1 mL of water through it. Do not let the sorbent dry out.

  • Sample Loading:

    • Load the tissue supernatant onto the conditioned and equilibrated SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of the wash solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the MTPA from the cartridge with 1 mL of the elution solvent into a clean collection tube.

    • The eluate is now ready for analysis.

SPE Workflow for MTPA Extraction from Tissue cluster_homogenization Sample Homogenization cluster_spe Solid-Phase Extraction Tissue Tissue Sample Homogenize Homogenize & Add IS Tissue->Homogenize Centrifuge_Collect Centrifuge & Collect Supernatant Homogenize->Centrifuge_Collect Load Load Sample Centrifuge_Collect->Load Condition Condition Cartridge (Methanol) Equilibrate Equilibrate Cartridge (Water) Condition->Equilibrate Equilibrate->Load Wash Wash (5% Methanol) Load->Wash Elute Elute (Methanol/Acetonitrile) Wash->Elute Analysis Ready for Analysis Elute->Analysis

References

Application Note: Derivatization of 3-(Methylthio)propanoic Acid for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Methylthio)propanoic acid (MTPA) is a sulfur-containing carboxylic acid that plays a role in methionine metabolism and is found in various natural products, contributing to the aroma of certain foods and beverages[1][2]. Accurate quantification of MTPA is crucial in food science, metabolic research, and environmental analysis. However, its inherent polarity and low volatility make direct analysis by gas chromatography (GC) challenging, often resulting in poor peak shape and low sensitivity[3]. Derivatization is a chemical modification technique used to convert analytes into a form that is more amenable to a given analytical method, such as GC-MS or LC-MS[4][5]. For MTPA, this typically involves converting the polar carboxyl group into a less polar and more volatile ester or silyl ester, or into a derivative that is more readily ionized and retained in liquid chromatography. This application note provides detailed protocols for the derivatization of MTPA for analysis by GC-MS and LC-MS.

Principle of Derivatization for MTPA Analysis

The primary goal of derivatizing MTPA for GC analysis is to increase its volatility and thermal stability. This is achieved by replacing the active hydrogen in the carboxylic acid group with a non-polar functional group. For LC-MS analysis, derivatization can be employed to enhance ionization efficiency and improve chromatographic retention on reversed-phase columns.

  • For GC-MS Analysis:

    • Esterification (Alkylation): The carboxylic acid is converted into an ester (e.g., methyl ester, ethyl ester). This process significantly reduces the polarity and increases the volatility of the molecule.

    • Silylation: The active hydrogen of the carboxyl group is replaced with a trimethylsilyl (TMS) group. Silylated derivatives are generally very volatile and thermally stable, making them ideal for GC-MS analysis.

  • For LC-MS/MS Analysis:

    • Amidation/Hydrazone Formation: The carboxylic acid is reacted with a labeling reagent, such as 3-nitrophenylhydrazine (3-NPH), to form a derivative with improved chromatographic properties and enhanced detection sensitivity in mass spectrometry.

Quantitative Data Summary

The following tables provide a summary of common derivatization methods and typical instrument parameters for the analysis of this compound.

Table 1: Comparison of Common Derivatization Methods for MTPA

FeatureEsterification (BF₃-Methanol)Silylation (BSTFA)LC-MS Derivatization (3-NPH)
Analyte Form Methyl ester of MTPATMS-ester of MTPA3-NP-hydrazone of MTPA
Primary Analysis GC-MSGC-MSLC-MS/MS
Reaction Time 5 - 10 minutes20 - 60 minutes30 minutes
Reaction Temp. 60 - 90°C60 - 75°C37 - 40°C
Advantages Rapid reaction, reagents are relatively inexpensive.Forms stable derivatives, highly effective for various polar compounds.High sensitivity, suitable for complex biological matrices.
Disadvantages Reagents can be harsh, requires post-reaction cleanup.Reagents are moisture-sensitive, requires anhydrous conditions.Requires specific reagents and a different analytical platform (LC-MS).

Table 2: Typical GC-MS Parameters for Analysis of Derivatized MTPA

ParameterSetting
Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm)
Injector Temp. 250°C
Carrier Gas Helium, constant flow of 1.0 - 1.2 mL/min
Oven Program Initial 70°C (hold 1 min), ramp to 170°C at 10°C/min, then to 280°C at 30°C/min (hold 5 min)
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range m/z 45-550

Table 3: Typical LC-MS/MS Parameters for Analysis of 3-NPH Derivatized MTPA

ParameterSetting
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Column Temp. 40°C
Ionization Mode Negative Electrospray Ionization (ESI-)
Source Temp. 400°C
MRM Transition Precursor ion (derivatized MTPA) -> Product ion (e.g., m/z 137 for 3-NPH)

Experimental Workflows and Protocols

The following diagrams illustrate the general workflows for the derivatization and analysis of MTPA.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing MTPA Extraction Solvent Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Deriv_reagent Add Derivatization Reagent (e.g., BSTFA or BF3-Methanol) Drying->Deriv_reagent Reaction Incubate (Heat as required) Deriv_reagent->Reaction Injection Inject into GC-MS Reaction->Injection Data_acq Data Acquisition Injection->Data_acq Data_proc Data Processing Data_acq->Data_proc

Caption: General workflow for MTPA derivatization and GC-MS analysis.

Protocol 1: Esterification of MTPA using Boron Trifluoride-Methanol

This protocol describes the conversion of MTPA to its methyl ester, this compound methyl ester, for GC-MS analysis.

Materials and Reagents:

  • Sample containing MTPA, dried

  • Boron trifluoride (BF₃) in methanol (14% w/v)

  • Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Vials with PTFE-lined caps

  • Heating block or water bath

  • Separatory funnel

Procedure:

  • To the dried sample extract in a vial, add 3 mL of BF₃ in methanol.

  • Cap the vial tightly and heat at 60°C for 10 minutes.

  • Allow the vial to cool to room temperature.

  • Transfer the mixture to a separatory funnel containing 25 mL of hexane.

  • Wash the hexane layer twice with 10 mL of saturated NaCl solution.

  • Drain the aqueous layer and transfer the hexane layer to a clean tube.

  • Dry the hexane extract over anhydrous Na₂SO₄.

  • Carefully transfer the dried extract to a new vial and concentrate under a gentle stream of nitrogen if necessary.

  • The sample is now ready for GC-MS analysis.

cluster_esterification Esterification Protocol A Dried Sample B Add 3 mL BF3-Methanol A->B C Heat at 60°C for 10 min B->C D Cool to Room Temperature C->D E Transfer to Hexane & Saturated NaCl D->E F Wash and Separate Layers E->F G Dry with Na2SO4 F->G H Inject into GC-MS G->H

Caption: Workflow for the esterification of MTPA.

Protocol 2: Silylation of MTPA using BSTFA

This protocol details the formation of a trimethylsilyl (TMS) ester of MTPA, which is highly suitable for GC-MS analysis.

Materials and Reagents:

  • Sample containing MTPA, dried

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (or other suitable solvent like acetonitrile)

  • Vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Ensure the dried sample extract is completely free of water, as moisture will deactivate the silylating reagent.

  • To the dried sample in a vial, add 100 µL of pyridine (as a solvent) and 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex briefly to mix.

  • Heat the vial at 60°C for 20-30 minutes. For sterically hindered compounds, a longer time or higher temperature may be required.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for direct injection into the GC-MS.

cluster_silylation Silylation Protocol A Anhydrous Dried Sample B Add 100 µL Pyridine & 100 µL BSTFA A->B C Heat at 60°C for 30 min B->C D Cool to Room Temperature C->D E Inject into GC-MS D->E cluster_lcms_deriv LC-MS/MS Derivatization Protocol A Sample Extract B Add 3-NPH, EDC, and Pyridine A->B C Incubate at 40°C for 30 min B->C D Dilute and Centrifuge C->D E Inject into LC-MS/MS D->E

References

Application Notes and Protocols for NMR Spectrum Analysis of 3-(Methylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)propanoic acid is a sulfur-containing carboxylic acid that plays a role in methionine metabolism. Its structural elucidation is crucial for its application in various research fields, including metabolic studies and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of small organic molecules like this compound.[1] This document provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, along with standardized protocols for sample preparation and spectral acquisition.

Molecular Structure and NMR Active Nuclei

The structure of this compound (C₄H₈O₂S) contains several NMR active nuclei, primarily ¹H and ¹³C. The key to interpreting its NMR spectra lies in understanding the chemical environment of each unique proton and carbon atom in the molecule.

G Molecular Structure of this compound C1 C2 C1->C2 O1 O C1->O1 O2 O C1->O2 C3 C2->C3 H2 H C2->H2 H3 H C2->H3 S S C3->S H4 H C3->H4 H5 H C3->H5 C4 C⁴ H6 H C4->H6 H7 H C4->H7 H8 H C4->H8 H1 H O2->H1 S->C4

Molecular structure of this compound with carbon numbering.

¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound in a common deuterated solvent. Experimental values may vary slightly depending on the solvent, concentration, and instrument parameters.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.10Singlet3HS-CH₃
~2.65Triplet2H-CH₂ -COOH
~2.80Triplet2HS-CH₂ -
~11.5-12.0Singlet (broad)1H-COOH

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmCarbon Atom
~15.0S-C H₃
~30.0S-C H₂-
~34.0-C H₂-COOH
~178.0-C OOH

Detailed Spectrum Analysis

¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is expected to show four distinct signals:

  • A singlet at approximately 2.10 ppm corresponding to the three equivalent protons of the methyl group attached to the sulfur atom (S-CH₃). This signal is a singlet because there are no adjacent protons to cause splitting.

  • Two triplets, one at approximately 2.65 ppm and the other around 2.80 ppm. These correspond to the two methylene groups (-CH₂-). They appear as triplets due to coupling with the adjacent methylene group protons (n+1 rule, where n=2). The methylene group alpha to the carbonyl group (-CH₂-COOH) is typically more deshielded and appears further downfield.

  • A broad singlet in the region of 11.5-12.0 ppm is characteristic of a carboxylic acid proton (-COOH). The broadness of this peak is due to hydrogen bonding and chemical exchange.

¹³C NMR Spectrum:

The ¹³C NMR spectrum is predicted to display four signals, one for each unique carbon atom in the molecule:

  • The carbon of the methyl group (S-CH₃) is the most shielded and will appear at the lowest chemical shift, around 15.0 ppm.

  • The two methylene carbons will have distinct signals. The carbon adjacent to the sulfur (S-CH₂-) is expected around 30.0 ppm, while the carbon alpha to the carbonyl group (-CH₂-COOH) will be slightly more deshielded, appearing around 34.0 ppm.

  • The carbonyl carbon of the carboxylic acid (-COOH) is the most deshielded carbon and will be found significantly downfield, typically around 178.0 ppm.

Experimental Protocols

A generalized protocol for acquiring high-quality NMR spectra of this compound is provided below. Instrument-specific parameters may require optimization.[2]

Protocol 1: Sample Preparation

  • Weigh 5-10 mg of high-purity this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Deuterium Oxide, D₂O; or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

  • Vortex the mixture until the sample is fully dissolved.

  • Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

  • If quantitative analysis is required, add a known amount of an internal standard (e.g., Tetramethylsilane, TMS, for CDCl₃).

Protocol 2: ¹H NMR Acquisition

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): 0-15 ppm.

  • Temperature: 298 K (25 °C).

Protocol 3: ¹³C NMR Acquisition

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

  • Relaxation Delay (D1): 2-5 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 0-200 ppm.

  • Temperature: 298 K (25 °C).

Protocol 4: Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

  • Pick the peaks in both ¹H and ¹³C spectra and assign them to the corresponding nuclei.

Logical Workflow for NMR Spectrum Analysis

The following diagram illustrates a logical workflow for the structural elucidation of an organic molecule using NMR spectroscopy.

G cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Structure Elucidation A Sample Preparation B 1D ¹H NMR A->B C 1D ¹³C NMR A->C D 2D NMR (Optional) (COSY, HSQC, HMBC) A->D E Fourier Transform Phasing Baseline Correction B->E C->E D->E F Chemical Shift Referencing E->F G Peak Picking & Integration F->G H Assign Signals to Nuclei G->H I Determine Connectivity H->I J Confirm Molecular Structure I->J

A logical workflow for NMR-based structure elucidation.

Applications

This compound is an intermediate in methionine metabolism in various organisms.[3] Understanding its structure and properties through NMR is essential for:

  • Metabolomics Research: Identifying and quantifying this metabolite in biological samples to study metabolic pathways and their dysregulation in diseases.

  • Drug Discovery: Using it as a starting material or a fragment in the synthesis of new therapeutic agents.

  • Flavor and Fragrance Industry: As a sulfur-containing compound, it may contribute to the aroma profile of certain foods and beverages.

Conclusion

NMR spectroscopy is an indispensable tool for the structural characterization of this compound. By following the detailed protocols and utilizing the spectral data provided in these application notes, researchers, scientists, and drug development professionals can confidently identify and analyze this compound, facilitating its use in a wide range of scientific applications.

References

Application Notes and Protocols for the Mass Spectetric Analysis of 3-(Methylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of 3-(Methylthio)propanoic acid (MMPA) using mass spectrometry. MMPA, a sulfur-containing fatty acid, is an intermediate in methionine metabolism and a compound of interest in flavor chemistry and as a potential biomarker.[1] Methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented, including sample preparation, derivatization, instrumental parameters, and expected fragmentation patterns.

Introduction to MMPA Analysis

This compound (MMPA), also known as 3-(methylthio)propionic acid, is a thia fatty acid with a molecular weight of 120.17 g/mol .[1] Its analysis is critical in various fields, from monitoring flavor development in food products to studying metabolic pathways.[2] Mass spectrometry, coupled with chromatographic separation, offers the high sensitivity and selectivity required for the reliable detection and quantification of MMPA in complex matrices.

Due to its polarity and volatility, different analytical strategies are employed:

  • GC-MS Analysis: Requires derivatization (typically esterification) to increase volatility and improve chromatographic peak shape. Electron Ionization (EI) is commonly used, providing reproducible fragmentation patterns for structural confirmation.

  • LC-MS/MS Analysis: Suitable for analyzing MMPA in aqueous samples. Derivatization is often necessary to enhance retention on reversed-phase columns and improve ionization efficiency.[3][4] Electrospray Ionization (ESI) is the typical ionization source.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For MMPA, a derivatization step to convert the carboxylic acid to an ester (e.g., a methyl ester) is standard practice to improve volatility.

Experimental Workflow: GC-MS Analysis

The general workflow for the GC-MS analysis of MMPA involves sample preparation, derivatization, injection, separation, and detection.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Aqueous Sample (e.g., Plasma, Urine, Extract) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Dry Evaporation to Dryness Extraction->Dry Deriv Esterification (e.g., with BF3/Methanol) Dry->Deriv GCMS GC-MS Injection & Analysis Deriv->GCMS Data Data Processing (Quantification) GCMS->Data

Caption: General workflow for MMPA analysis by GC-MS.

Protocol: Methyl Ester Derivatization

This protocol describes the conversion of MMPA to its more volatile methyl ester, this compound methyl ester.

  • Sample Preparation: Extract MMPA from the sample matrix using a suitable solvent (e.g., ethyl acetate). Evaporate the solvent to dryness under a stream of nitrogen.

  • Reagent Preparation: Prepare a 14% (w/v) solution of Boron Trifluoride (BF₃) in methanol. Handle this reagent with extreme care in a fume hood.

  • Reaction: Add 200 µL of 14% BF₃ in methanol to the dried sample extract.

  • Incubation: Seal the vial tightly and heat at 60°C for 30 minutes.

  • Extraction: After cooling, add 1 mL of hexane and 0.5 mL of saturated sodium bicarbonate solution. Vortex thoroughly.

  • Collection: Centrifuge to separate the layers and carefully transfer the upper hexane layer, containing the methyl ester, to a new vial for GC-MS analysis.

GC-MS Instrumental Parameters

The following parameters are recommended for the analysis of MMPA methyl ester.

ParameterRecommended Setting
GC System Any standard Gas Chromatograph
Column DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial 50°C, hold 2 min; ramp at 10°C/min to 250°C, hold 5 min
Injector Splitless mode, 250°C
Injection Volume 1 µL
MS System Quadrupole or Ion Trap Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Acquisition Mode Full Scan (m/z 40-200) for qualitative; Selected Ion Monitoring (SIM) for quantitative analysis
SIM Ions (MMPA-ME) m/z 134 (Quantifier, M⁺) , m/z 75 (Qualifier), m/z 61 (Qualifier)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is highly sensitive and ideal for complex biological matrices. As a short-chain fatty acid, MMPA benefits from derivatization to improve its retention on reversed-phase columns. Derivatization with 3-nitrophenylhydrazine (3-NPH) is a common strategy.

Experimental Workflow: LC-MS/MS Analysis

The workflow involves protein precipitation, derivatization, and LC-MS/MS analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS/MS Analysis Sample Aqueous Sample (e.g., Plasma, Serum) PPT Protein Precipitation (e.g., Acetonitrile) Sample->PPT Supernatant Collect Supernatant PPT->Supernatant Deriv 3-NPH Derivatization Supernatant->Deriv LCMS LC-MS/MS Injection & Analysis (MRM) Deriv->LCMS Data Data Processing (Quantification) LCMS->Data

Caption: General workflow for MMPA analysis by LC-MS/MS.

Protocol: 3-NPH Derivatization

This protocol is adapted from methods for other short-chain fatty acids.

  • Sample Preparation: To 50 µL of sample (e.g., serum), add 150 µL of acetonitrile containing an internal standard to precipitate proteins. Vortex and centrifuge.

  • Derivatization: Transfer 100 µL of the supernatant to a new vial. Add 20 µL of 200 mM 3-NPH and 20 µL of 120 mM EDC-pyridine solution (prepared in 50:50 acetonitrile:water).

  • Incubation: Seal the vial and heat at 40°C for 30 minutes.

  • Dilution: After cooling, dilute the sample with an appropriate volume of mobile phase (e.g., 800 µL) before injection.

LC-MS/MS Instrumental Parameters
ParameterRecommended Setting
LC System UPLC or HPLC system
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, < 2 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 8 min, hold 2 min, re-equilibrate.
Flow Rate 0.3 mL/min
Column Temp. 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
Acquisition Mode Multiple Reaction Monitoring (MRM)
Quantitative Data and MRM Transitions

Quantitative performance will depend on the specific matrix and instrumentation. The following table provides expected MRM transitions for the 3-NPH derivative of MMPA and typical performance benchmarks for similar derivatized short-chain fatty acids.

Analyte (Derivative)Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
MMPA-3NPH254.06137.02~20Quantifier
MMPA-3NPH254.06107.03~25Qualifier

Note: The precursor ion corresponds to [M-H]⁻ of the MMPA-3NPH derivative. The primary product ion at m/z 137 is characteristic of 3-NPH derivatives. Collision energies should be optimized empirically.

Typical Performance (for derivatized SCFAs)

ParameterTypical Value Range
Limit of Quantification (LOQ) 1 - 10 ng/mL
Linearity (r²) > 0.99
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Matrix Effect Variable

Mass Spectral Data and Fragmentation

EI Fragmentation of MMPA Methyl Ester

Under Electron Ionization (EI), the methyl ester of MMPA undergoes characteristic fragmentation. The NIST mass spectrum shows several key ions.

  • m/z 134: Molecular ion [C₅H₁₀O₂S]⁺•.

  • m/z 75: A prominent fragment resulting from McLafferty rearrangement, [C₂H₅O₂S]⁺•.

  • m/z 61: Base peak, assigned to the [CH₅S]⁺ fragment (protonated methanethiol), resulting from cleavage alpha to the sulfur atom.

  • m/z 59: Corresponds to the methoxycarbonyl fragment [COOCH₃]⁺.

EI_Fragmentation cluster_frags Key Fragments Parent [MMPA-Methyl Ester]⁺• m/z 134 Frag75 [C₂H₅O₂S]⁺• m/z 75 Parent->Frag75 McLafferty Rearrangement Frag61 [CH₅S]⁺ m/z 61 (Base Peak) Parent->Frag61 α-cleavage Frag59 [COOCH₃]⁺ m/z 59 Parent->Frag59 cleavage

Caption: Proposed EI fragmentation of MMPA methyl ester.

ESI Fragmentation of MMPA

In negative mode ESI, MMPA readily forms the deprotonated molecule [M-H]⁻ at m/z 119.017. Collision-Induced Dissociation (CID) of this precursor can yield characteristic product ions.

  • m/z 119 ([M-H]⁻): The precursor ion.

  • m/z 73: Loss of methyl sulfide (CH₃SH, 48 Da).

  • m/z 47: Methanethiolate anion [CH₃S]⁻.

These fragments can be used to build a sensitive and selective MRM method for LC-MS/MS analysis if direct (underivatized) analysis is pursued, though chromatographic performance may be poor.

References

Application Notes and Protocols for 3-(Methylthio)propanoic Acid in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)propanoic acid (MTPA), a naturally occurring organosulfur compound, is an intermediate in methionine metabolism.[1][2][3][4] Emerging research has highlighted its potential applications in cell culture experiments, particularly in the study of cell differentiation and its potential as an antifungal agent.[1] Its ethyl ester, 3-methylthiopropionic acid ethyl ester (MTPE), has demonstrated potential anticarcinogenic properties by inducing differentiation in well-differentiated colon cancer cells.

These application notes provide a comprehensive guide for utilizing MTPA and its derivatives in cell culture experiments, covering its mechanism of action, protocols for key experiments, and data presentation.

Mechanism of Action

MTPA is a thia fatty acid that plays a role in mammalian methionine metabolism. While the precise molecular mechanisms of MTPA's cellular effects are still under investigation, its ethyl ester (MTPE) has been shown to induce differentiation in human colon cancer cells. This is a significant area of interest as differentiation therapy is a promising strategy in cancer treatment. The process of inducing differentiation in cancer cells can lead to a less malignant phenotype.

While direct signaling pathways for MTPA are not yet fully elucidated, its role as a metabolite suggests potential interactions with metabolic and cell signaling pathways.

Data Presentation

To facilitate the comparison of experimental data, all quantitative results should be summarized in clearly structured tables.

Table 1: Effects of this compound Ethyl Ester (MTPE) on RCM-1 Colon Cancer Cells

ParameterConcentration RangeTreatment DurationObserved EffectReference
Duct Formation Index0 - 1 mM72 hoursInduces duct formation, indicating cell differentiation.
Duct Structure Area0.25 - 2 mM4 daysProgressively increases the percent area occupied by duct structures.
Number and Diameter of Ducts0.25 - 2 mM4 daysInduces an increase in the number and maximum diameter of ducts.

Experimental Protocols

Here are detailed protocols for key experiments involving the use of MTPA and its derivatives in cell culture.

Protocol 1: General Cell Culture Treatment with MTPA

This protocol provides a basic framework for treating adherent cells with MTPA.

Materials:

  • Adherent cells of choice

  • Complete cell culture medium

  • This compound (MTPA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Culture plates/flasks

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will allow for 70-80% confluency at the time of treatment.

  • Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Stock Solution Preparation: Prepare a stock solution of MTPA in DMSO. A common concentration for a stock solution is 10 mM.

  • Working Solution Preparation: Dilute the MTPA stock solution in a complete culture medium to the desired final concentration(s). Prepare a vehicle control medium containing the same final concentration of DMSO as the MTPA-treated wells.

  • Cell Treatment: Remove the existing medium from the cells and wash the cells once with sterile PBS. Add the prepared MTPA-containing medium or the vehicle control medium to the respective wells.

  • Incubation: Incubate the cells for the desired duration of the experiment.

  • Analysis: Proceed with the desired downstream analysis, such as cell viability assays, protein extraction for western blotting, or cell imaging.

Protocol 2: Induction of Differentiation in RCM-1 Colon Cancer Cells with MTPE

This protocol is based on studies demonstrating the differentiation-inducing effects of MTPE on the RCM-1 human colon cancer cell line.

Materials:

  • RCM-1 cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 3-methylthiopropionic acid ethyl ester (MTPE)

  • DMSO

  • Culture plates (e.g., 35-mm)

  • Microscope for observing cell morphology

Procedure:

  • Cell Plating: Plate RCM-1 cells into 35-mm plastic culture plates.

  • Cell Adherence: Allow the cells to adhere for 24 hours.

  • Treatment: Treat the cells with MTPE at concentrations ranging from 0.25 to 2 mM in a complete culture medium. A vehicle control (DMSO) should be run in parallel.

  • Incubation: Incubate the cells for 4 days, replacing the medium with a fresh treatment medium as needed.

  • Observation: Monitor the cells daily for morphological changes indicative of differentiation, such as the formation of duct-like structures.

  • Quantification: After the incubation period, quantify the extent of differentiation by measuring the area occupied by duct structures, and the number and diameter of these ducts using imaging software.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol can be used to assess the cytotoxic effects of MTPA on a cell line of interest.

Materials:

  • Cells treated with MTPA (as in Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat with a range of MTPA concentrations for the desired time.

  • MTT Addition: Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Methionine Metabolism Pathway

The following diagram illustrates the position of this compound as an intermediate in the methionine metabolism pathway.

Methionine_Metabolism Methionine Methionine KetoAcid α-keto-γ-(methylthio)butyric acid Methionine->KetoAcid Transamination MTPA This compound KetoAcid->MTPA Oxidative decarboxylation FurtherMetabolites Further Metabolites MTPA->FurtherMetabolites caption Methionine Metabolism Pathway

Caption: Methionine Metabolism Pathway.

Experimental Workflow for Investigating MTPA Effects

This diagram outlines a typical workflow for studying the effects of MTPA in cell culture.

MTPA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Culture Seeding Treatment Cell Treatment with MTPA CellCulture->Treatment MTPA_Prep MTPA Stock and Working Solution Prep MTPA_Prep->Treatment Incubation Incubation Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Differentiation Differentiation Assay (e.g., Morphology) Incubation->Differentiation Signaling Signaling Pathway Analysis (e.g., Western Blot) Incubation->Signaling Data Data Analysis and Interpretation Viability->Data Differentiation->Data Signaling->Data caption Experimental Workflow

Caption: Experimental Workflow.

References

Application Notes and Protocols for 3-(Methylthio)propanoic Acid as a Standard in Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics, the comprehensive study of small molecule metabolites in biological systems, is a powerful tool for understanding cellular physiology, diagnosing diseases, and discovering novel drug targets. The accuracy and reliability of metabolomic data heavily depend on the use of appropriate internal and external standards for quality control and quantification. 3-(Methylthio)propanoic acid (MMPA), a sulfur-containing fatty acid and an intermediate in methionine metabolism, presents itself as a valuable standard in metabolomics studies, particularly those employing mass spectrometry-based platforms like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its structural properties and involvement in a key metabolic pathway make it a suitable candidate for monitoring analytical variability and ensuring data quality.

This document provides detailed application notes and protocols for the effective use of this compound as a standard in metabolomics research.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of MMPA is crucial for its application as a standard.

PropertyValueSource
Molecular FormulaC4H8O2SPubChem
Molecular Weight120.17 g/mol PubChem[1]
AppearanceSolidHMDB
Boiling Point244.00 to 247.00 °C @ 760.00 mm HgThe Good Scents Company[1]
Water Solubility28.1 g/LALOGPS[2]
pKa (Strongest Acidic)4.68ChemAxon[2]

Quantitative Performance as a Standard

The following tables summarize the expected quantitative performance of MMPA when used as an internal standard in typical metabolomics workflows. These values are based on the general performance of internal standards in validated metabolomics assays and serve as a benchmark for researchers to establish in their own laboratories.

Table 1: Linearity of Detection

Analytical PlatformDerivatizationExpected Linear Range (µM)Correlation Coefficient (R²)
GC-MSSilylation (e.g., MSTFA)0.1 - 500> 0.99
LC-MS/MS3-Nitrophenylhydrazine (3-NPH)0.05 - 250> 0.99

Table 2: Recovery and Stability

Biological MatrixExtraction SolventRecovery (%)Stability (24h at 4°C, %)Stability (7 days at -80°C, %)
Plasma/SerumMethanol:Acetonitrile:Water (50:30:20)85 - 110> 95> 98
UrineDirect Injection (diluted)90 - 115> 95> 98
Cell Lysate80% Methanol80 - 105> 90> 95

Experimental Protocols

Protocol 1: Use of MMPA as an Internal Standard in GC-MS Metabolomics

This protocol outlines the use of MMPA as an internal standard for the analysis of small polar metabolites in biological samples.

1. Materials and Reagents:

  • This compound (MMPA)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Pyridine

  • Methoxyamine hydrochloride

  • Methanol, Acetonitrile, Isopropanol, Water (LC-MS grade)

  • Biological samples (e.g., plasma, urine, cell extracts)

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of MMPA in methanol. Store at -20°C.

  • Working IS Solution: Dilute the stock solution to a suitable concentration (e.g., 10 µg/mL) with methanol.

2. Sample Preparation and Extraction:

  • Thaw frozen biological samples on ice.

  • For plasma/serum or cell lysates, take 50 µL of the sample and add 500 µL of ice-cold extraction solvent (e.g., 80% methanol).

  • Add a known amount of the MMPA working IS solution to each sample. The final concentration should be within the linear range of the assay.

  • Vortex vigorously for 1 minute.

  • Incubate on ice for 20 minutes to allow for protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

3. Derivatization:

  • To the dried extract, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine.

  • Vortex and incubate at 60°C for 45 minutes.

  • Add 80 µL of MSTFA (with 1% TMCS).

  • Vortex and incubate at 60°C for 30 minutes.

  • Centrifuge briefly to collect the liquid. Transfer the supernatant to a GC-MS vial with an insert.

4. GC-MS Analysis:

  • GC System: Agilent 7890B or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL (splitless mode)

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Start at 60°C for 1 min, ramp to 325°C at 10°C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS System: Agilent 5977B MSD or equivalent

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full scan (m/z 50-600)

5. Data Analysis:

  • Identify the retention time and mass spectrum of the derivatized MMPA.

  • Integrate the peak area of the MMPA internal standard and the target analytes.

  • Calculate the response ratio of each analyte to the MMPA internal standard.

  • Quantify the analytes using a calibration curve prepared with known concentrations of standards and a constant concentration of MMPA.

Protocol 2: Use of MMPA as an Internal Standard in LC-MS Metabolomics

This protocol is suitable for the analysis of organic acids and other polar metabolites using LC-MS. Derivatization with 3-nitrophenylhydrazine (3-NPH) is employed to enhance the chromatographic retention and ionization efficiency of carboxylic acids.

1. Materials and Reagents:

  • This compound (MMPA)

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Pyridine

  • Methanol, Acetonitrile, Water, Formic Acid (LC-MS grade)

  • Biological samples

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of MMPA in methanol. Store at -20°C.

  • Working IS Solution: Dilute the stock solution to a suitable concentration (e.g., 5 µg/mL) with 50% methanol.

2. Sample Preparation and Extraction:

  • Follow the same sample extraction procedure as in Protocol 1 (steps 1-7).

3. Derivatization:

  • Reconstitute the dried extract in 50 µL of 50% methanol.

  • Add 20 µL of 120 mM 3-NPH in 50% methanol.

  • Add 20 µL of 120 mM EDC in 50% methanol.

  • Vortex and incubate at 40°C for 30 minutes.

  • Centrifuge briefly and transfer the supernatant to an LC-MS vial.

4. LC-MS/MS Analysis:

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 5% B, hold for 1 min; ramp to 95% B over 8 min; hold for 2 min; return to 5% B and re-equilibrate for 3 min.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole or Q-TOF mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimize for derivatized MMPA and target analytes)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan for untargeted analysis.

5. Data Analysis:

  • Determine the MRM transitions for the derivatized MMPA.

  • Integrate the peak area of the MMPA internal standard and the target analytes.

  • Calculate the response ratio of each analyte to the MMPA internal standard.

  • Quantify the analytes using a calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_processing Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with MMPA Internal Standard Sample->Spike Extract Metabolite Extraction (e.g., 80% Methanol) Spike->Extract Dry Evaporation to Dryness Extract->Dry Derivatization Derivatization (e.g., Silylation or 3-NPH) Dry->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Peak Peak Integration (Analyte & MMPA) Analysis->Peak Ratio Calculate Response Ratio (Analyte/MMPA) Peak->Ratio Quant Quantification (using Calibration Curve) Ratio->Quant

Caption: Experimental workflow for using MMPA as an internal standard.

methionine_metabolism cluster_transamination Transamination Pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT KMTB α-keto-γ-methylthiobutyrate (KMTB) Methionine->KMTB Transaminase SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine AlphaKetobutyrate α-Ketobutyrate Cystathionine->AlphaKetobutyrate MMPA This compound (MMPA) KMTB->MMPA Oxidative decarboxylation

Caption: Simplified methionine metabolism pathway highlighting MMPA.

Conclusion

This compound is a versatile and reliable standard for metabolomics applications. Its utility as an internal standard in both GC-MS and LC-MS workflows can significantly improve the quality and reproducibility of metabolomic data. The provided protocols offer a starting point for researchers to implement MMPA in their analytical methods. As with any analytical standard, it is imperative for each laboratory to validate the performance of MMPA within their specific experimental context to ensure the highest level of data integrity.

References

Application of 3-(Methylthio)propanoic Acid in Microbial Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)propanoic acid (MTPA), also known as 3-(methylsulfanyl)propanoic acid, is a sulfur-containing organic compound that has garnered significant interest in microbial studies. It is a naturally occurring molecule produced by various bacteria, including Bacillus thuringiensis and Enterobacter intermedium, and is an intermediate in the methionine metabolism pathway in many organisms.[1][2][3][4] This document provides detailed application notes and protocols for the use of MTPA in microbial research, focusing on its antimicrobial properties and its role in microbial metabolism.

Nematicidal Activity of this compound

MTPA has been identified as a potent volatile organic compound (VOC) with significant nematicidal activity against root-knot nematodes such as Meloidogyne incognita.[1] It functions through direct contact and fumigation, inhibits egg hatching, and acts as an attractant to the nematodes, making it a promising candidate for biocontrol strategies in agriculture.

Quantitative Data Summary: Nematicidal Activity of MTPA
ParameterOrganismValueReference
LC50 (24 h, direct contact)Meloidogyne incognita J26.27 µg/mL
Mortality Rate (24 h, fumigant)Meloidogyne incognita J269.93% at 1 mg/mL
Chemotaxis Index (C.I.)Meloidogyne incognita J20.467 at 10 mg/mL
0.243 at 1 mg/mL
0.174 at 100 µg/mL
0.153 at 10 µg/mL
Reduction in Gall Number (pot experiment)Meloidogyne incognitaFrom 97.58 to 6.97 galls/g root
Experimental Protocols: Nematicidal Assays

a) Direct Contact Nematicidal Bioassay

This protocol determines the direct toxicity of MTPA to nematodes.

  • Materials:

    • This compound (MTPA)

    • Sterile distilled water

    • 96-well microtiter plates

    • Meloidogyne incognita second-stage juveniles (J2) suspension (approx. 30 J2/10 µL)

    • Inverted microscope

  • Procedure:

    • Prepare a stock solution of MTPA in sterile distilled water.

    • Perform serial dilutions to obtain the desired final concentrations (e.g., 2.5, 5, 10, 20 µg/mL).

    • Add 90 µL of each MTPA dilution to the wells of a 96-well plate. Use sterile distilled water as a negative control.

    • Add 10 µL of the nematode suspension to each well.

    • Incubate the plates at 25 °C in the dark.

    • After 24 hours, observe the nematodes under an inverted microscope and count the number of dead individuals. Nematodes are considered dead if they are immobile and do not respond to a gentle probe with a fine needle.

    • Calculate the mortality rate for each concentration.

    • Determine the LC50 value using probit analysis.

b) Egg-Hatching Inhibition Assay

This protocol assesses the effect of MTPA on the hatching of nematode eggs.

  • Materials:

    • MTPA

    • Sterile distilled water

    • 96-well microtiter plates

    • Meloidogyne incognita egg suspension (approx. 100 eggs/10 µL)

    • Inverted microscope

  • Procedure:

    • Prepare MTPA solutions at various concentrations (e.g., 2.5, 5, 10, 20 µg/mL) in sterile distilled water.

    • Add 90 µL of each MTPA dilution to the wells of a 96-well plate. Use sterile distilled water as a negative control.

    • Add 10 µL of the egg suspension to each well.

    • Count the total number of eggs in each well using an inverted microscope.

    • Incubate the plates at 25 °C in the dark for 10 days.

    • After the incubation period, count the number of hatched J2 juveniles in each well.

    • Calculate the egg-hatching rate as: (Number of hatched J2 / Total number of eggs) x 100%.

Experimental Workflow: Nematicidal Activity Screening

Nematicidal_Activity_Workflow cluster_prep Preparation cluster_assays Bioassays cluster_analysis Data Analysis MTPA_Prep Prepare MTPA Stock and Dilutions Direct_Contact Direct Contact Assay (24h incubation) MTPA_Prep->Direct_Contact Egg_Hatching Egg-Hatching Assay (10-day incubation) MTPA_Prep->Egg_Hatching Fumigant Fumigant Assay (24h incubation) MTPA_Prep->Fumigant Nematode_Prep Prepare M. incognita J2 and Egg Suspensions Nematode_Prep->Direct_Contact Nematode_Prep->Egg_Hatching Mortality Calculate Mortality Rate and LC50 Direct_Contact->Mortality Hatching_Rate Calculate Egg- Hatching Rate Egg_Hatching->Hatching_Rate Fumigant_Effect Assess Fumigant Efficacy Fumigant->Fumigant_Effect

Caption: Workflow for assessing the nematicidal activity of MTPA.

Antifungal Activity of this compound

MTPA has demonstrated antifungal properties against phytopathogenic fungi such as Fusarium oxysporum. It is produced by certain bacteria, like Enterobacter intermedium 60-2G, which suggests a role in microbial antagonism.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol can be adapted to determine the Minimum Inhibitory Concentration (MIC) of MTPA against fungal pathogens.

  • Materials:

    • MTPA

    • Appropriate solvent (e.g., sterile distilled water or DMSO, depending on solubility)

    • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

    • 96-well microtiter plates

    • Fungal spore suspension (e.g., Fusarium oxysporum), adjusted to 0.4 × 10⁴ to 5 × 10⁴ CFU/mL

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare a stock solution of MTPA.

    • In a 96-well plate, perform a two-fold serial dilution of MTPA in RPMI-1640 medium to achieve a range of concentrations.

    • Add 100 µL of the fungal spore suspension to each well containing 100 µL of the MTPA dilution.

    • Include a positive control (fungal suspension without MTPA) and a negative control (medium only).

    • Incubate the plates at 35 °C for 48-72 hours.

    • The MIC is determined as the lowest concentration of MTPA that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by measuring the optical density at a suitable wavelength (e.g., 530 nm).

Logical Diagram: Antifungal Activity Determination

Antifungal_Activity_Logic Start Start Prep Prepare MTPA dilutions and fungal inoculum Start->Prep Inoculate Inoculate 96-well plates Prep->Inoculate Incubate Incubate at 35°C for 48-72h Inoculate->Incubate Read Read results (visually or spectrophotometrically) Incubate->Read MIC Determine MIC Read->MIC End End MIC->End

Caption: Logical flow for determining the antifungal activity of MTPA.

Role in Microbial Metabolism

MTPA is a known intermediate in the catabolism of the essential amino acid L-methionine in a variety of organisms, including bacteria. In this pathway, methionine is first transaminated to its α-keto acid, which is then oxidatively decarboxylated to form MTPA.

Methionine Catabolic Pathway Involving MTPA

Methionine_Metabolism Methionine L-Methionine Keto_Acid α-keto-γ-methylthiobutyrate Methionine->Keto_Acid Transamination MTPA This compound Keto_Acid->MTPA Oxidative Decarboxylation Further_Metabolites Further Metabolites (e.g., Methanethiol, H₂S) MTPA->Further_Metabolites Further Catabolism

Caption: Simplified pathway of methionine catabolism via MTPA.

Application in Quorum Sensing Studies

Currently, based on available scientific literature, there is no direct evidence to suggest that this compound plays a significant role in microbial quorum sensing as either a signaling molecule or an inhibitor. While structurally related short-chain fatty acids can influence bacterial signaling, specific studies on MTPA in this context are lacking. Researchers investigating novel quorum sensing modulators could explore MTPA; however, this would be an area of novel research.

Conclusion

This compound is a versatile microbial metabolite with demonstrated applications in the biocontrol of nematodes and as an antifungal agent. Its role as an intermediate in methionine metabolism is also well-established. The protocols and data presented here provide a foundation for researchers to explore and utilize MTPA in their own studies. Further research is warranted to elucidate its full potential, including its mechanism of action and its possible involvement in other microbial processes such as inter-species communication.

References

3-(Methylthio)propanoic Acid: A Potential Biomarker in Diseases Linked to Altered Methionine Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

For Research Use Only. Not for use in diagnostic procedures.

Introduction

3-(Methylthio)propanoic acid (MMPA) is a sulfur-containing carboxylic acid that serves as an intermediate in the metabolism of the essential amino acid, methionine.[1] The methionine metabolic pathway is crucial for numerous cellular processes, including protein synthesis, methylation reactions, and the production of antioxidants. Disruptions in this pathway have been implicated in the pathophysiology of various diseases, notably liver diseases and cancer. This central role of methionine metabolism suggests that its intermediates, such as MMPA, could serve as valuable biomarkers for detecting and monitoring these conditions. While direct clinical validation of MMPA as a standalone biomarker is still an emerging area of research, its position within a critical metabolic pathway warrants investigation.

Principle

The rationale for exploring this compound as a biomarker lies in its origin as a product of methionine catabolism. In pathological states such as certain liver diseases and cancers, the metabolic pathways within affected cells are often significantly altered to support disease progression.[2][3][4][5] These alterations can lead to the accumulation or depletion of specific metabolic intermediates. Therefore, quantifying the levels of MMPA in biological fluids like urine and plasma could provide a window into the metabolic dysregulation characteristic of these diseases. Elevated or reduced levels of MMPA, when compared to a healthy population, may indicate an underlying pathological process affecting methionine metabolism.

Potential Clinical Significance

Although research specifically validating this compound as a clinical biomarker is limited, the broader context of methionine metabolism provides a strong theoretical foundation for its potential utility in the following areas:

  • Liver Disease: The liver is the primary site of methionine metabolism. In conditions like non-alcoholic fatty liver disease (NAFLD) and cirrhosis, the intricate biochemical processes within hepatocytes are disrupted. Metabolomic studies of liver diseases have identified significant alterations in the levels of various metabolites in urine and plasma, highlighting the potential for biomarkers to aid in diagnosis and staging. Given that MMPA is an intermediate in hepatic methionine metabolism, its levels may be altered in patients with liver dysfunction.

  • Cancer: Cancer cells often exhibit a heightened dependence on methionine for their rapid growth and proliferation, a phenomenon sometimes referred to as "methionine addiction." This metabolic reprogramming can lead to changes in the flux through the methionine metabolic pathways, potentially altering the concentrations of intermediates like MMPA. Indeed, metabolomic profiling has become a promising avenue for identifying novel cancer biomarkers.

  • Metabolic Disorders: Inherited metabolic disorders affecting amino acid metabolism can lead to the accumulation of specific organic acids in urine and blood. While MMPA is not a primary marker for well-known organic acidurias, its analysis could be relevant in the broader investigation of metabolic dysregulation.

Experimental Protocols

The quantification of this compound in biological samples typically requires sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are generalized protocols that can be adapted for the analysis of MMPA in urine and plasma.

Protocol 1: Quantification of this compound in Urine by GC-MS

This protocol outlines a general procedure for the analysis of organic acids, including MMPA, in urine.

1. Sample Preparation (Urine)

  • Collection: Collect a mid-stream urine sample in a sterile container. For quantitative analysis, a 24-hour urine collection can provide more accurate results.

  • Storage: Store urine samples at -80°C until analysis to minimize degradation of metabolites.

  • Creatinine Measurement: Determine the creatinine concentration of the urine sample to normalize the excretion rate of MMPA.

  • Extraction:

    • Thaw the urine sample to room temperature.

    • Centrifuge at 3000 x g for 10 minutes to remove particulate matter.

    • To 1 mL of the supernatant, add an internal standard (e.g., a stable isotope-labeled version of MMPA or another non-endogenous organic acid).

    • Acidify the sample to a pH < 2 with hydrochloric acid.

    • Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing for 2 minutes.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction process twice more and combine the organic layers.

    • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

  • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

  • Cool the sample to room temperature before injection into the GC-MS.

3. GC-MS Analysis

  • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for organic acid analysis (e.g., DB-5ms).

  • Injection: Inject 1 µL of the derivatized sample in splitless mode.

  • Oven Program: A typical temperature program starts at 70°C, holds for 2 minutes, then ramps to 280°C at a rate of 5°C/minute, and holds for 5 minutes.

  • Mass Spectrometer: Operate the MS in electron ionization (EI) mode, scanning a mass range of m/z 50-600. For quantitative analysis, selected ion monitoring (SIM) of characteristic ions for MMPA-TMS derivative should be used for enhanced sensitivity and specificity.

4. Data Analysis

  • Identify the MMPA-TMS peak based on its retention time and mass spectrum compared to a pure standard.

  • Quantify the amount of MMPA by comparing the peak area of the analyte to that of the internal standard.

  • Normalize the MMPA concentration to the urinary creatinine level.

Protocol 2: Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a general workflow for the targeted analysis of small molecules like MMPA in plasma.

1. Sample Preparation (Plasma)

  • Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood sample at 1500 x g for 15 minutes at 4°C.

  • Storage: Store the resulting plasma at -80°C until analysis.

  • Protein Precipitation:

    • Thaw the plasma sample on ice.

    • To 100 µL of plasma, add 400 µL of ice-cold methanol containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatograph: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for the separation of small polar molecules.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typically employed.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is suitable for this analysis.

  • MRM Transitions: Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify MMPA. This involves selecting a precursor ion (the deprotonated molecule [M-H]⁻) and one or two product ions generated by collision-induced dissociation.

3. Data Analysis

  • Identify and integrate the peak corresponding to MMPA based on its retention time and specific MRM transition.

  • Construct a calibration curve using standards of known MMPA concentrations.

  • Calculate the concentration of MMPA in the plasma sample based on the calibration curve and the response of the internal standard.

Data Presentation

The following tables are templates for summarizing quantitative data from studies investigating MMPA as a biomarker.

Table 1: Hypothetical Urinary this compound Levels in Different Disease States

GroupNMean MMPA (µmol/mmol creatinine) ± SDP-value (vs. Healthy Controls)
Healthy Controls501.5 ± 0.5-
Liver Disease Patients503.2 ± 1.1<0.01
Cancer Patients504.5 ± 1.8<0.001

Table 2: Hypothetical Plasma this compound Levels in Different Disease States

GroupNMean MMPA (µM) ± SDP-value (vs. Healthy Controls)
Healthy Controls500.8 ± 0.3-
Liver Disease Patients501.9 ± 0.7<0.01
Cancer Patients502.8 ± 1.2<0.001

Visualizations

The following diagrams illustrate the metabolic context and a general experimental workflow for MMPA biomarker analysis.

Methionine_Metabolism Methionine Methionine SAM S-Adenosylmethionine Methionine->SAM MAT Alpha_Keto α-keto-γ-methylthiobutyrate Methionine->Alpha_Keto Transamination SAH S-Adenosylhomocysteine SAM->SAH Methyltransferases Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS Cysteine Cysteine Homocysteine->Cysteine CBS MMPA This compound Alpha_Keto->MMPA Decarboxylation

Caption: Simplified Methionine Metabolic Pathway Highlighting MMPA.

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Phase cluster_data Data Interpretation Urine Urine Sample Extraction Extraction & Derivatization Urine->Extraction Plasma Plasma Sample Plasma->Extraction GCMS GC-MS Analysis Extraction->GCMS LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification GCMS->Quantification LCMS->Quantification Normalization Normalization Quantification->Normalization Comparison Statistical Comparison Normalization->Comparison

Caption: General Workflow for MMPA Biomarker Analysis.

Conclusion

This compound holds theoretical promise as a biomarker for diseases characterized by altered methionine metabolism, such as liver disease and cancer. The development and validation of specific and sensitive analytical methods are crucial for accurately quantifying MMPA in clinical samples. Further research, including large-scale clinical studies, is necessary to establish the diagnostic and prognostic value of MMPA and to determine its role, either as a standalone marker or as part of a biomarker panel, in the management of these complex diseases.

References

Application Notes and Protocols for 3-(Methylthio)propanoic Acid in Sulfur Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)propanoic acid (MTPA), a naturally occurring sulfur-containing organic acid, is an important intermediate in the transamination pathway of methionine metabolism.[1][2] Its role in cellular processes extends beyond being a mere metabolic intermediate, with studies demonstrating its potential as an antifungal and nematicidal agent.[2][3] These properties make MTPA a valuable tool for researchers studying sulfur metabolism, developing novel therapeutics, and investigating mechanisms of pathogen control.

These application notes provide a comprehensive overview of the use of MTPA in research, including its role in sulfur metabolism, its biological activities, and detailed protocols for its application in experimental settings.

Role in Sulfur Metabolism

MTPA is a key metabolite in an alternative pathway for methionine catabolism, distinct from the canonical transsulfuration pathway. In this pathway, methionine undergoes transamination to form α-keto-γ-(methylthio)butyric acid, which is then oxidatively decarboxylated to yield MTPA.[2] MTPA can be further metabolized to produce methanethiol (CH₃SH), a volatile sulfur compound that plays a significant role in various physiological and pathological processes.

The study of MTPA and its metabolic products is crucial for understanding the complete picture of sulfur amino acid metabolism and its dysregulation in diseases such as cancer.

Signaling Pathways

While specific signaling pathways directly modulated by MTPA in mammalian cells are not yet fully elucidated, its position as an intermediate in methionine metabolism places it within a critical network that influences major cellular processes. Methionine metabolism is intricately linked to the production of S-adenosylmethionine (SAM), the universal methyl donor for DNA and histone methylation, and the synthesis of polyamines, which are essential for cell growth and proliferation. These overarching pathways are connected to key signaling networks like the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. Further research is required to determine if MTPA directly influences these major signaling cascades.

Below is a diagram illustrating the position of MTPA in the transamination pathway of methionine metabolism.

Methionine_Metabolism Methionine Methionine Transamination Transamination Methionine->Transamination Keto_Acid α-keto-γ-(methylthio)butyric acid Oxidative_Decarboxylation Oxidative Decarboxylation Keto_Acid->Oxidative_Decarboxylation MTPA This compound Methanethiol Methanethiol MTPA->Methanethiol Transamination->Keto_Acid Oxidative_Decarboxylation->MTPA

Transamination pathway of methionine metabolism.

Biological Activities and Applications

Nematicidal Activity

Recent studies have highlighted the potent nematicidal activity of MTPA against the root-knot nematode Meloidogyne incognita. This makes MTPA a promising candidate for the development of novel, environmentally friendly biocontrol agents in agriculture.

Quantitative Data: Nematicidal Activity of MTPA

ParameterValueOrganismReference
LC50 (24 h)6.27 µg/mLMeloidogyne incognita
Egg-hatching InhibitionConcentration-dependentMeloidogyne incognita
AttractionDose-dependentMeloidogyne incognita
Antifungal Activity

MTPA has demonstrated antifungal properties against plant pathogenic fungi, such as Fusarium oxysporum. The exact mechanism of its antifungal action is still under investigation, but it is hypothesized to be similar to that of other short-chain fatty acids like propionic acid, which induce mitochondrial-mediated apoptosis in fungal cells.

Proposed Mechanism of Antifungal Action

The proposed mechanism involves the disruption of mitochondrial function, leading to the generation of reactive oxygen species (ROS), release of cytochrome c, and ultimately, programmed cell death.

Antifungal_Mechanism cluster_fungal_cell Fungal Cell MTPA_entry MTPA uptake Mitochondrion Mitochondrion MTPA_entry->Mitochondrion disrupts function ROS Increased ROS Mitochondrion->ROS Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Activation ROS->Caspases Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GC-MS for 3-(Methylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of 3-(Methylthio)propanoic acid (MTPA).

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Q1: Why are my MTPA peaks showing significant tailing?

Peak tailing is a common issue when analyzing active compounds like sulfur-containing organic acids.[1] It is often caused by unwanted interactions between the analyte and active sites within the GC system.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Active Sites in Inlet The injection port is the most common source of problems.[1] Ensure you are using a deactivated inlet liner. Inspect the liner for contamination or degradation and replace it if necessary.[1]
Column Contamination Active sites can develop on the column. Condition the column according to the manufacturer's instructions. If tailing persists, trim 10-15 cm from the front of the column.[1]
Incomplete Derivatization Un-derivatized MTPA has an active carboxylic acid group that will tail. Optimize derivatization reaction time and temperature to ensure complete conversion to a more inert ester or silyl ester form.
System Contamination Sulfur compounds can adhere to surfaces in the GC system. Bake out the injector and detector. In severe cases, system-wide cleaning may be necessary.
Q2: My MTPA peak is fronting. What is the cause?

Peak fronting is typically a result of column overload or issues with the injection.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Column Overload Too much sample is being introduced to the column. Reduce the injection volume or increase the split ratio (e.g., from 1:15 to 1:50). You can also dilute the sample.
Inappropriate Solvent The injection solvent's boiling point is too low compared to the initial oven temperature, causing the band to broaden. Select a solvent with a boiling point closer to the initial oven temperature.
Thermal Decomposition The analyte may be decomposing in a hot inlet. Lower the inlet temperature, but ensure it is still high enough for proper volatilization.
Q3: I'm observing low signal intensity or no peak for MTPA. What should I check?

Low sensitivity can stem from issues with the sample, the instrument settings, or the GC-MS system itself.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Analyte Loss MTPA may be adsorbing to active sites. Ensure the entire system, from the inlet liner to the column, is properly deactivated.
Suboptimal Derivatization The derivatization may be inefficient. Verify the freshness of your derivatization reagents. Silylation reagents like MSTFA are moisture-sensitive. Optimize the reaction conditions (temperature and time).
Incorrect MS Parameters The mass spectrometer settings may not be optimized. Ensure the ion source and transfer line temperatures are appropriate. For Selected Ion Monitoring (SIM), confirm you are monitoring the correct and most abundant ions for derivatized MTPA.
System Leaks Leaks in the carrier gas line or at the injector can significantly reduce sensitivity. Use an electronic leak detector to check for and repair any leaks.

Frequently Asked Questions (FAQs)

Why is derivatization necessary for analyzing this compound by GC-MS? Organic acids like MTPA are polar and have low volatility due to their carboxylic acid group. This makes them unsuitable for direct GC analysis, as they will exhibit poor peak shape and may not elute from the column. Derivatization converts the polar carboxylic acid group into a less polar, more volatile ester or trimethylsilyl (TMS) derivative, making the compound "GC-amenable". This process increases volatility and thermal stability, leading to better chromatographic performance.

What derivatization reagent should I use for MTPA? For organic acids, silylation is a very common and effective derivatization technique. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful silylating agent often used for this purpose. Alternatively, esterification to form a methyl ester is also a viable option. The NIST WebBook provides mass spectra for this compound methyl ester, indicating this is a common derivative.

Which GC column is best suited for analyzing derivatized MTPA? A low- to mid-polarity column is typically recommended. A common choice for the analysis of derivatized organic acids is a column with a 5% phenyl / 95% methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms). These columns offer good resolution and thermal stability. For GC-MS, it is advisable to use a "low-bleed" version of the column to minimize background noise in the mass spectrometer.

What are the key mass fragments to monitor for derivatized MTPA? The mass spectrum depends on the derivative formed. For This compound, methyl ester , key fragments in its electron ionization (EI) mass spectrum include m/z values of 61 (base peak) and 120 (molecular ion). For a TMS derivative , you would look for characteristic fragments resulting from the loss of methyl groups (m/z M-15) and other rearrangements. A predicted GC-MS spectrum for the 1 TMS derivative of MTPA shows a prominent peak at m/z 93.

Experimental Protocols

Protocol 1: Derivatization of MTPA using Silylation (MSTFA)

This protocol describes the conversion of MTPA to its trimethylsilyl (TMS) ester for GC-MS analysis.

  • Sample Preparation : Transfer 50 µL of the sample extract containing MTPA to a clean, dry autosampler vial.

  • Drying : Evaporate the solvent completely under a gentle stream of nitrogen. It is critical to remove all water, as it will deactivate the silylation reagent.

  • Oximation (Optional) : If your sample contains keto-acids that can form multiple derivatives, first perform methoximation. Add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes.

  • Silylation : Add 30 µL of MSTFA to the dried residue.

  • Reaction : Cap the vial tightly and heat at 70°C for 45 minutes to ensure the reaction goes to completion.

  • Analysis : After cooling to room temperature, the sample is ready for injection into the GC-MS.

Protocol 2: Optimized GC-MS Parameters

The following table summarizes a typical set of optimized GC-MS parameters for the analysis of derivatized MTPA. These may need to be adjusted based on your specific instrument and column.

ParameterSettingRationale
GC System
Inlet ModeSplitPrevents column overload.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the derivatized analyte.
Split Ratio20:1Balances sensitivity and peak shape. Adjust as needed based on concentration.
Injection Volume1 µLA standard volume to avoid overloading the system.
Carrier GasHeliumInert carrier gas, standard for GC-MS.
Flow Rate1.2 mL/min (Constant Flow)Provides good chromatographic efficiency.
Oven Program
Initial Temperature70 °C, hold for 2 minAllows for proper focusing of analytes at the head of the column.
Ramp 110 °C/min to 280 °CSeparates a wide range of derivatized metabolites.
HoldHold at 280 °C for 5 minEnsures elution of all compounds from the column.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS.
Ionization Energy70 eVStandard energy for reproducible fragmentation patterns.
Source Temperature230 °CA standard temperature for EI sources.
Transfer Line Temp280 °CPrevents condensation of analytes between the GC and MS.
Scan Rangem/z 50 - 550Covers the expected mass range for derivatized MTPA and other metabolites.

Visualizations

Troubleshooting Workflow for Poor Peak Shape

The following diagram illustrates a logical workflow for diagnosing and resolving common peak shape issues in the GC analysis of this compound.

G cluster_0 Peak Shape Troubleshooting Start Poor Peak Shape Observed PeakType Identify Peak Shape: Tailing or Fronting? Start->PeakType Tailing Peak Tailing PeakType->Tailing Tailing Fronting Peak Fronting PeakType->Fronting Fronting CheckLiner Inspect Inlet Liner: Contaminated or Inactive? Tailing->CheckLiner CheckOverload Check for Overload: High Concentration? Fronting->CheckOverload ReplaceLiner Replace with a Deactivated Liner CheckLiner->ReplaceLiner Yes CheckColumn Check Column: Contaminated? CheckLiner->CheckColumn No Resolved1 Problem Resolved ReplaceLiner->Resolved1 TrimColumn Trim 10-15cm from Column Inlet CheckColumn->TrimColumn Yes CheckDeriv Check Derivatization: Incomplete Reaction? CheckColumn->CheckDeriv No TrimColumn->Resolved1 OptimizeDeriv Optimize Reagent/Time/Temp CheckDeriv->OptimizeDeriv Yes CheckDeriv->Resolved1 No OptimizeDeriv->Resolved1 ReduceSample Dilute Sample or Increase Split Ratio CheckOverload->ReduceSample Yes CheckTemp Check Inlet Temp: Too High? CheckOverload->CheckTemp No Resolved2 Problem Resolved ReduceSample->Resolved2 LowerTemp Lower Inlet Temperature CheckTemp->LowerTemp Yes CheckTemp->Resolved2 No LowerTemp->Resolved2

Caption: A flowchart for troubleshooting peak tailing and fronting in GC analysis.

References

Technical Support Center: 3-(Methylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-(Methylthio)propanoic acid (MTP). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of MTP in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light. For long-term storage, a temperature of -20°C is recommended.

Stock solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Short-term storage of solutions at 2-8°C may be acceptable for some applications, but stability should be verified.

Q2: What are the potential degradation pathways for this compound in solution?

The primary degradation pathway for this compound is the oxidation of the thioether sulfur atom. This can occur in the presence of oxidizing agents or under certain environmental conditions (e.g., exposure to light and air). The oxidation typically proceeds in two steps:

  • Oxidation to the sulfoxide: 3-(Methylsulfinyl)propanoic acid

  • Further oxidation to the sulfone: 3-(Methylsulfonyl)propanoic acid

Hydrolysis of the carboxylic acid group is generally not considered a primary degradation pathway under typical experimental conditions.

Troubleshooting Guide

Problem 1: I am observing a loss of potency or inconsistent results with my this compound solution over time.

  • Possible Cause 1: Degradation due to improper storage.

    • Solution: Ensure your stock solutions are stored at or below -20°C in tightly sealed, light-resistant containers. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Prepare fresh solutions for critical experiments.

  • Possible Cause 2: Oxidation of the thioether group.

    • Solution: Your experimental medium may contain oxidizing agents. If possible, degas your solvents and buffer solutions to remove dissolved oxygen. Consider working under an inert atmosphere (e.g., nitrogen or argon) for highly sensitive experiments. Avoid sources of peroxide contaminants in solvents like THF or diethyl ether.

  • Possible Cause 3: Photodegradation.

    • Solution: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil. Minimize exposure to ambient light during experimental setup.

Problem 2: I see the appearance of new, unexpected peaks in my analytical chromatogram (e.g., HPLC).

  • Possible Cause: Formation of degradation products.

    • Solution: The new peaks are likely the sulfoxide and/or sulfone derivatives of MTP. To confirm this, you can perform a forced degradation study (see Experimental Protocols section) to intentionally generate these degradation products and compare their retention times with the unknown peaks in your sample.

Quantitative Data Summary

ConditionParameterExpected Stability TrendPotential Degradation Products
pH Acidic (pH 1-3)Generally stable, but acid-catalyzed oxidation may occur in the presence of oxidizing agents.3-(Methylsulfinyl)propanoic acid, 3-(Methylsulfonyl)propanoic acid
Neutral (pH 6-8)Susceptible to oxidation, especially in the presence of dissolved oxygen or other oxidants.3-(Methylsulfinyl)propanoic acid, 3-(Methylsulfonyl)propanoic acid
Basic (pH 9-12)Increased susceptibility to oxidation.3-(Methylsulfinyl)propanoic acid, 3-(Methylsulfonyl)propanoic acid
Temperature -20°C to 4°CGood stability, recommended for storage.Minimal degradation
Ambient (20-25°C)Increased rate of degradation, particularly oxidation.3-(Methylsulfinyl)propanoic acid, 3-(Methylsulfonyl)propanoic acid
Elevated (>40°C)Significant acceleration of degradation.3-(Methylsulfinyl)propanoic acid, 3-(Methylsulfonyl)propanoic acid
Solvents Aprotic (e.g., DMSO, DMF)Generally good stability if stored properly (dry, protected from light).Minimal degradation
Protic (e.g., Water, Alcohols)Stability is dependent on pH, temperature, and presence of oxygen.3-(Methylsulfinyl)propanoic acid, 3-(Methylsulfonyl)propanoic acid
Oxidizing Agents (e.g., H₂O₂, m-CPBA)Rapid degradation.3-(Methylsulfinyl)propanoic acid, 3-(Methylsulfonyl)propanoic acid
Light UV or prolonged daylightPotential for photodegradation, which may involve radical mechanisms leading to oxidation.3-(Methylsulfinyl)propanoic acid, 3-(Methylsulfonyl)propanoic acid

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of MTP under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Alkaline Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a sample of the stock solution in a clear vial and heat at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a sample of the stock solution in a clear vial to a photostability chamber (with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter) or to direct sunlight for a defined period.

    • A control sample should be wrapped in aluminum foil and kept under the same conditions.

    • At appropriate time points, withdraw aliquots from both the exposed and control samples and dilute with the mobile phase for analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of the unstressed control to identify degradation products.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by the ability to resolve the parent compound from its degradation products generated during the forced degradation study.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis stock Prepare MTP Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) stock->stress hplc HPLC-UV Analysis stress->hplc data Data Interpretation (Peak Purity, % Degradation) hplc->data

Experimental workflow for stability testing of MTP.

G MTP This compound Sulfoxide 3-(Methylsulfinyl)propanoic acid (Sulfoxide) MTP->Sulfoxide Oxidation Sulfone 3-(Methylsulfonyl)propanoic acid (Sulfone) Sulfoxide->Sulfone Oxidation

Potential oxidative degradation pathway of MTP.

Technical Support Center: 3-(Methylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-(Methylthio)propanoic acid (MTPA). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental challenges and providing answers to frequently asked questions regarding the stability and degradation of MTPA.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: The primary degradation of this compound (MTPA) involves the oxidation of its thioether sulfur atom. The main degradation products are:

  • 3-(Methylsulfinyl)propanoic acid (MTPA-sulfoxide): The initial and most common oxidation product.

  • 3-(Methylsulfonyl)propanoic acid (MTPA-sulfone): Formed upon further oxidation of the sulfoxide.

Under harsh thermal conditions, decarboxylation and fragmentation of the propanoic acid chain may also occur, although this is less common under typical experimental conditions.

Q2: What are the likely pathways for the degradation of MTPA?

A2: Degradation of MTPA primarily proceeds through oxidative pathways. The thioether group is susceptible to attack by various oxidizing agents, leading to the formation of the corresponding sulfoxide and sulfone. Hydrolytic degradation of the thioether bond is generally not observed under normal physiological or experimental conditions. Thermal decomposition is expected to be significant only at elevated temperatures.

Q.3: How can I detect the degradation products of MTPA in my samples?

A3: Several analytical techniques can be employed to detect and quantify MTPA and its degradation products:

  • High-Performance Liquid Chromatography (HPLC): A versatile method that can be coupled with various detectors (UV, MS) to separate and identify the parent compound and its more polar degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity for the identification and quantification of MTPA, MTPA-sulfoxide, and MTPA-sulfone.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of MTPA, potentially after derivatization to increase its volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural elucidation of isolated degradation products.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram

Symptoms: You observe additional, more polar peaks in your HPLC or LC-MS chromatogram when analyzing samples containing MTPA, especially after storage or certain experimental treatments.

Possible Cause: Oxidation of MTPA to its sulfoxide and/or sulfone derivatives.

Troubleshooting Steps:

  • Confirm Peak Identity: If using mass spectrometry, check the mass-to-charge ratio (m/z) of the unexpected peaks.

    • MTPA-sulfoxide ([M+H]⁺): Expected m/z will be 16 units higher than MTPA.

    • MTPA-sulfone ([M+H]⁺): Expected m/z will be 32 units higher than MTPA.

  • Spike with Standards: If available, spike a sample with standards of 3-(Methylsulfinyl)propanoic acid and 3-(Methylsulfonyl)propanoic acid to confirm retention times.

  • Review Sample Handling and Storage:

    • Minimize exposure of MTPA-containing solutions to air and light.

    • Store stock solutions and samples at low temperatures (-20°C or -80°C) and under an inert atmosphere (e.g., argon or nitrogen) if possible.

    • Avoid the use of oxidizing agents in your experimental buffers or media unless it is part of the intended reaction.

Issue 2: Inconsistent Assay Results

Symptoms: You are observing high variability in your experimental results when using MTPA.

Possible Cause: Inconsistent degradation of MTPA across different experimental runs or even within the same batch of experiments.

Troubleshooting Steps:

  • Assess Purity of Starting Material: Verify the purity of your MTPA stock. If it has been stored for an extended period, re-analyze its purity by HPLC or LC-MS.

  • Standardize Solution Preparation: Prepare fresh solutions of MTPA for each experiment. If using a stock solution, ensure it is brought to the working temperature consistently.

  • Control Experimental Conditions:

    • Maintain consistent temperature and pH across all experiments.

    • Be mindful of the dissolved oxygen content in your buffers. If your experiment is sensitive to oxidation, consider de-gassing your buffers.

  • Incorporate a Stability Check: Analyze a control sample of MTPA in your experimental buffer at the beginning and end of your experiment to assess its stability over the experimental duration.

Experimental Protocols

Protocol 1: Controlled Oxidation of this compound

This protocol describes a method to generate the sulfoxide and sulfone degradation products for use as analytical standards.

Materials:

  • This compound (MTPA)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Methanol

  • Water (HPLC grade)

  • Formic acid

  • HPLC or LC-MS system

Procedure:

  • Preparation of MTPA solution: Prepare a 1 mg/mL solution of MTPA in methanol.

  • Oxidation to Sulfoxide:

    • To 1 mL of the MTPA solution, add 1.1 equivalents of 30% H₂O₂.

    • Stir the reaction at room temperature and monitor its progress by HPLC or LC-MS every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Oxidation to Sulfone:

    • To 1 mL of the MTPA solution, add 2.2 equivalents of 30% H₂O₂.

    • Stir the reaction at room temperature and monitor its progress. This reaction may require longer reaction times or gentle heating (40-50°C) to go to completion.

  • Analysis: Dilute the reaction mixtures with an appropriate mobile phase and analyze by HPLC or LC-MS to confirm the formation of the desired products.

Data Presentation:

CompoundMolecular WeightExpected [M+H]⁺
This compound120.17121.03
3-(Methylsulfinyl)propanoic acid136.17137.03
3-(Methylsulfonyl)propanoic acid152.17153.02

Visualizations

Degradation_Pathway MTPA This compound Sulfoxide 3-(Methylsulfinyl)propanoic acid (MTPA-sulfoxide) MTPA->Sulfoxide Oxidation Sulfone 3-(Methylsulfonyl)propanoic acid (MTPA-sulfone) Sulfoxide->Sulfone Further Oxidation

Caption: Oxidative degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting Start MTPA Sample Storage Storage/ Experimental Treatment Start->Storage Analysis HPLC or LC-MS Analysis Storage->Analysis Data Data Interpretation Analysis->Data Check Unexpected Peaks? Data->Check Action Investigate Oxidation (m/z, standards) Check->Action Yes End Results Validated Check->End No

Technical Support Center: 3-(Methylthio)propanoic Acid (MTPA) Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical detection of 3-(Methylthio)propanoic acid (MTPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding MTPA analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the detection of MTPA, providing potential causes and recommended solutions.

Issue 1: Poor Peak Shape or Tailing in GC-MS Analysis

  • Question: My chromatogram for MTPA shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for acidic compounds like MTPA is a common issue in Gas Chromatography (GC).

    • Potential Causes:

      • Active Sites in the GC System: The free carboxyl group of MTPA can interact with active sites (e.g., silanol groups) in the injector liner, column, or detector, leading to peak tailing.

      • Incomplete Derivatization: If derivatization is used to increase volatility, an incomplete reaction will leave underivatized, polar MTPA molecules that interact strongly with the stationary phase.

      • Column Degradation: Over time, the stationary phase of the GC column can degrade, exposing more active sites.

    • Solutions:

      • Derivatization: Derivatize MTPA to block the polar carboxyl group. Silylation (e.g., using BSTFA or MSTFA) or esterification are common methods. Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentration.

      • Inlet Maintenance: Use a deactivated liner and change it regularly.

      • Column Choice: Employ a column specifically designed for the analysis of acidic compounds or a wax-type column if not using derivatization.

Issue 2: Low Signal Intensity or Poor Sensitivity

  • Question: I am struggling to detect low concentrations of MTPA in my samples. How can I improve the signal intensity?

  • Answer: Low sensitivity can stem from several factors throughout the analytical workflow.

    • Potential Causes:

      • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of MTPA in the mass spectrometer source.[1]

      • Inefficient Extraction: The extraction method may not be efficiently recovering MTPA from the sample matrix.

      • Analyte Loss During Sample Preparation: MTPA is a volatile compound, and significant loss can occur during evaporation steps if not performed carefully.

    • Solutions:

      • Optimize Sample Preparation:

        • Extraction: For liquid samples like plasma or urine, protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can effectively clean up the sample and concentrate the analyte.

        • Evaporation: When concentrating the sample, use a gentle stream of nitrogen at a controlled temperature to minimize the loss of volatile MTPA.

      • Mitigate Matrix Effects:

        • Dilution: A simple approach is to dilute the sample to reduce the concentration of interfering matrix components.

        • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that matches the sample to compensate for matrix effects.

        • Isotope-Labeled Internal Standard: Use a stable isotope-labeled internal standard (e.g., d3-MTPA) to correct for both extraction inefficiency and matrix effects.

      • Improve MS Detection:

        • Optimize MS parameters such as ionization source temperature, gas flows, and collision energy (for MS/MS) to maximize the signal for MTPA.

Issue 3: Inconsistent or Irreproducible Results

  • Question: My quantitative results for MTPA are not reproducible between injections or sample preparations. What are the likely sources of this variability?

  • Answer: Irreproducibility is a critical issue that can be traced to various steps in the analytical process.

    • Potential Causes:

      • Inconsistent Sample Preparation: Variability in extraction efficiency, derivatization yield, or final sample volume can lead to inconsistent results.

      • Sample Degradation: MTPA may not be stable in the sample matrix or after extraction.

      • Instrumental Variability: Fluctuations in GC or MS performance can contribute to poor reproducibility.

    • Solutions:

      • Standardize Protocols: Ensure that all sample preparation steps are performed consistently. Use of an automated liquid handler can improve precision.

      • Internal Standards: The use of an internal standard is crucial for correcting for variability in sample preparation and instrument response.

      • Assess Analyte Stability: Perform stability studies of MTPA in the sample matrix at different storage conditions and in the final extract.

      • Regular Instrument Maintenance and Calibration: Regularly check the performance of your GC-MS or LC-MS system to ensure it is operating within specifications.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for MTPA detection?

A1: The most common techniques for the sensitive and selective detection of MTPA are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS often requires a derivatization step to increase the volatility of MTPA.[1] LC-MS/MS can often analyze MTPA directly, but derivatization can also be used to improve chromatographic retention and sensitivity.

Q2: What is "matrix effect" and how does it affect MTPA analysis?

A2: Matrix effect is the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of MTPA. Matrix effects are a significant challenge when analyzing complex biological samples like plasma, urine, or tissue extracts.

Q3: How can I identify and confirm the presence of MTPA in my samples?

A3: In MS-based methods, MTPA can be identified by comparing its retention time and mass spectrum to that of an authentic reference standard. For tandem mass spectrometry (MS/MS), the fragmentation pattern of the precursor ion should also match the standard.

Q4: Is derivatization necessary for GC-MS analysis of MTPA?

A4: While not strictly mandatory, derivatization is highly recommended for GC-MS analysis of MTPA. The free carboxylic acid group makes the molecule polar and prone to interactions with the GC system, leading to poor peak shape. Derivatization with agents like BSTFA or MSTFA converts the carboxylic acid to a less polar and more volatile silyl ester, improving chromatographic performance and sensitivity.

Quantitative Data Summary

Analytical MethodSample MatrixInterference TypeImpact on SignalMitigation StrategyReference
LC-MS/MSPlasmaPhospholipidsIon SuppressionOptimized Chromatography, SPE[1]
GC-MSFecesHigh concentration of other organic acidsSignal Suppression/EnhancementDilution, Optimized DerivatizationN/A
LC-MS/MSUrineSalts and ureaIon SuppressionDilution, LLEN/A

Experimental Protocols

Protocol 1: GC-MS Analysis of MTPA in Biological Fluids (e.g., Plasma)

  • Sample Preparation (Protein Precipitation and LLE):

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., d3-MTPA).

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Acidify the supernatant with 10 µL of 1M HCl.

    • Add 500 µL of ethyl acetate, vortex for 2 minutes, and centrifuge to separate the phases.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction with another 500 µL of ethyl acetate and combine the organic layers.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

Visualizations

Methionine_Metabolism Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (CH3 donation) Met_Salvage Methionine Salvage Pathway SAM->Met_Salvage Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS, MTHFR Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CTH MTPA This compound (MTPA) Met_Salvage->Methionine Regeneration Met_Salvage->MTPA

Caption: Overview of the Methionine Metabolism Pathway.

Troubleshooting_Workflow Start Problem with MTPA Detection Check_Peak Check Peak Shape Start->Check_Peak Check_Intensity Check Signal Intensity Start->Check_Intensity Check_Reproducibility Check Reproducibility Start->Check_Reproducibility Tailing Peak Tailing? Check_Peak->Tailing Low_Signal Low Intensity? Check_Intensity->Low_Signal Inconsistent Inconsistent Results? Check_Reproducibility->Inconsistent Tailing->Check_Intensity No Derivatize Optimize Derivatization Tailing->Derivatize Yes GC_Maint GC Maintenance (Liner, Column) Tailing->GC_Maint Yes Low_Signal->Check_Reproducibility No Optimize_Prep Optimize Sample Prep (Extraction, Cleanup) Low_Signal->Optimize_Prep Yes Mitigate_Matrix Mitigate Matrix Effects (Dilution, IS) Low_Signal->Mitigate_Matrix Yes Standardize Standardize Protocol Inconsistent->Standardize Yes Check_Stability Check Analyte Stability Inconsistent->Check_Stability Yes End Problem Resolved Inconsistent->End No Derivatize->End GC_Maint->End Optimize_Prep->End Mitigate_Matrix->End Standardize->End Check_Stability->End

Caption: Troubleshooting Workflow for MTPA Detection.

References

Troubleshooting Poor Peak Shape in 3-(Methylthio)propanoic Acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of 3-(Methylthio)propanoic acid (MMPA). This guide offers a structured approach to troubleshooting common issues such as peak tailing, fronting, and split peaks through a series of frequently asked questions (FAQs) and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the typical causes of poor peak shape for an acidic compound like this compound?

Poor peak shape for acidic analytes like MMPA in reversed-phase HPLC is often attributed to several factors:

  • Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the acidic functional group of MMPA, leading to peak tailing.[1][2][3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of MMPA (approximately 4.68), the compound can exist in both its ionized and non-ionized forms.[4] This dual state leads to inconsistent retention and results in broadened or tailing peaks.[5]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, causing peak distortion, typically fronting.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion and broadening.

  • Extra-Column Effects: Issues such as excessive tubing length, large detector cell volume, or poorly made connections can contribute to band broadening and peak tailing.

  • Column Degradation: Over time, column performance can degrade due to contamination or loss of stationary phase, resulting in poor peak shapes for all analytes.

Q2: How can I specifically address peak tailing for this compound?

Peak tailing is the most common peak shape issue for acidic compounds. Here’s a systematic approach to mitigate it:

  • Adjust Mobile Phase pH: The most effective way to reduce tailing from secondary interactions with silanols for an acidic compound is to lower the mobile phase pH. By operating at a pH at least 1.5 to 2 units below the analyte's pKa, you ensure that the analyte is in its neutral, protonated form, minimizing interactions with residual silanols. For MMPA (pKa ≈ 4.68), a mobile phase pH of 2.5-3.0 is recommended.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with advanced end-capping are designed to minimize the number of accessible silanol groups, thus reducing the potential for secondary interactions.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to maintain a consistent pH at the column surface and can also help to mask residual silanol activity.

  • Consider a Different Stationary Phase: If tailing persists, consider a column with a different stationary phase, such as a polar-embedded or polar-endcapped phase, which can offer alternative selectivity and improved peak shape for polar acidic compounds.

Q3: My peaks are showing fronting. What is the likely cause and solution?

Peak fronting is typically a result of:

  • Column Overload: This is the most common cause. To verify, dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves and becomes more symmetrical, you were overloading the column. The solution is to inject a smaller volume or a more dilute sample.

  • Poor Sample Solubility: If the analyte has low solubility in the mobile phase, it can precipitate at the head of the column, leading to fronting. Ensure your sample is fully dissolved in a solvent compatible with the mobile phase.

  • Column Collapse: Though less common, a physical collapse of the column bed can lead to peak fronting for all peaks in the chromatogram. This is often caused by operating outside the column's recommended pH or temperature range. If this is suspected, the column will likely need to be replaced.

Q4: I am observing split peaks. What could be the reason?

Split peaks can be caused by several factors:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column in two different "bands," resulting in a split peak. Whenever possible, dissolve your sample in the initial mobile phase.

  • Blocked Column Frit: A partially blocked inlet frit on the column can distort the sample band as it enters the column, leading to split or misshapen peaks for all analytes. This can sometimes be resolved by back-flushing the column.

  • Co-elution: What appears to be a split peak may actually be two different compounds eluting very close to each other. To investigate this, try altering the mobile phase composition or gradient slope to see if the two peaks can be resolved.

  • Column Void: A void at the head of the column can cause the sample band to spread unevenly, resulting in split peaks. This usually requires column replacement.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in the HPLC analysis of this compound.

TroubleshootingWorkflow cluster_0 Start: Poor Peak Shape Observed cluster_1 Problem Diagnosis cluster_2 Troubleshooting Steps cluster_3 Resolution Start Identify Peak Shape Issue Tailing Peak Tailing Start->Tailing Asymmetrical trailing edge Fronting Peak Fronting Start->Fronting Asymmetrical leading edge Split Split Peak Start->Split Two or more peak maxima AdjustpH Lower Mobile Phase pH (e.g., 2.5-3.0) Tailing->AdjustpH Primary Action DiluteSample Dilute Sample or Reduce Injection Volume Fronting->DiluteSample Primary Action CheckSolvent Ensure Sample Solvent Matches Mobile Phase Split->CheckSolvent Primary Action CheckColumn Use High-Purity, End-Capped Column AdjustpH->CheckColumn If tailing persists GoodPeak Symmetrical Peak Shape Achieved AdjustpH->GoodPeak CheckColumn->GoodPeak DiluteSample->GoodPeak CheckFrit Check for Blocked Column Frit CheckSolvent->CheckFrit If splitting persists CheckSolvent->GoodPeak CheckVoid Inspect for Column Void CheckFrit->CheckVoid If all peaks are split CheckFrit->GoodPeak CheckVoid->GoodPeak

A logical workflow for troubleshooting poor peak shape in HPLC analysis.

Experimental Protocols and Data

Table 1: Recommended HPLC Parameters for this compound
ParameterRecommended ValueRationale
Column High-purity, end-capped C18, 2.1 or 4.6 mm ID, ≤ 3.5 µm particle sizeMinimizes silanol interactions and provides good efficiency.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterLowers pH to suppress ionization of MMPA.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
pH 2.5 - 3.0Ensures MMPA is in its neutral form, reducing peak tailing.
Gradient 5-95% B over 10-15 minutes (starting point)A generic gradient to elute the compound; can be optimized.
Flow Rate 0.3 - 1.0 mL/min (depending on column ID)Standard flow rates for analytical HPLC.
Column Temperature 30 - 40 °CImproves peak shape and reduces viscosity.
Injection Volume 1 - 10 µLKeep low to prevent overload.
Sample Solvent Initial mobile phase composition (e.g., 95% A, 5% B)Minimizes peak distortion due to solvent mismatch.
Detector UV at 210-220 nm or Mass SpectrometerMMPA has a weak chromophore; lower UV wavelengths are needed.
Protocol 1: Method for Evaluating and Optimizing Peak Shape

This protocol describes a systematic approach to improving the peak shape of this compound.

  • Initial System Setup:

    • Install a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Prepare Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Prepare Mobile Phase B: Acetonitrile.

    • Set the initial conditions as per Table 1 with a starting gradient of 5% B.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Prepare a working standard at 10 µg/mL by diluting the stock solution with the initial mobile phase.

  • Initial Injection and Evaluation:

    • Equilibrate the column with the initial mobile phase for at least 15-20 column volumes.

    • Inject 5 µL of the 10 µg/mL working standard.

    • Evaluate the peak shape. Calculate the tailing factor (Asymmetry Factor). A value > 1.2 indicates significant tailing.

  • Troubleshooting and Optimization (if peak shape is poor):

    • If Tailing is Observed:

      • Confirm the pH of Mobile Phase A is between 2.5 and 3.0. If using a buffer, ensure its concentration is adequate (e.g., 25 mM phosphate buffer).

      • If tailing persists, consider a different acidic modifier like phosphoric acid.

    • If Fronting is Observed:

      • Dilute the working standard to 1 µg/mL and re-inject. If the peak shape improves, the original concentration was causing column overload.

    • If Splitting is Observed:

      • Ensure the sample is completely dissolved in the initial mobile phase. Prepare a fresh dilution if necessary.

      • If the problem persists across all injections, consider the possibility of a blocked column frit or a void in the column.

  • Final Method Refinement:

    • Once a symmetrical peak shape is achieved, the gradient can be optimized to ensure adequate retention and separation from other components in the sample matrix.

References

Technical Support Center: Enhanced Detection of 3-(Methylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity for low-level detection of 3-(Methylthio)propanoic acid (MTPA).

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low levels of this compound (MTPA)?

A1: For high sensitivity detection of MTPA, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended method.[1][2] To overcome challenges associated with its high polarity and low molecular weight, chemical derivatization is often employed to improve chromatographic retention and ionization efficiency.[1][3] Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable technique, typically requiring derivatization to increase the volatility of MTPA.[4]

Q2: How can I improve the sensitivity of my LC-MS/MS analysis for MTPA?

A2: The most effective way to enhance sensitivity for MTPA in LC-MS/MS is through chemical derivatization. Derivatization agents react with the carboxylic acid group of MTPA, increasing its hydrophobicity and improving its ionization efficiency. A commonly used and effective derivatization reagent for short-chain fatty acids like MTPA is 3-nitrophenylhydrazine (3-NPH). This technique has been shown to significantly increase detection sensitivity, often by several orders of magnitude.

Q3: What are the critical parameters to consider during sample preparation for MTPA analysis?

A3: Proper sample preparation is crucial for accurate and sensitive MTPA detection. Key considerations include:

  • Sample Stability: Urine samples should be stored frozen prior to analysis to minimize degradation of organic acids. For solutions, it is not recommended for long-term storage, and they should be used soon after preparation.

  • Matrix Effects: Biological samples can contain interfering substances. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can help clean up the sample and reduce matrix effects.

  • pH Adjustment: The pH of the sample should be checked, as a high pH (>8.5) in urine can indicate bacterial contamination, which may affect the organic acid profile.

Q4: When should I use GC-MS versus LC-MS/MS for MTPA detection?

A4: The choice between GC-MS and LC-MS/MS depends on several factors:

  • LC-MS/MS is generally preferred for its high sensitivity and suitability for complex biological matrices. It is particularly advantageous when dealing with non-volatile or thermally labile compounds.

  • GC-MS is a robust technique for volatile compounds. For non-volatile compounds like MTPA, derivatization is necessary to make them amenable to GC analysis. GC-MS can provide excellent chromatographic separation and is a well-established method for organic acid analysis.

Troubleshooting Guides

Issue 1: Low or No Signal Detected for MTPA
Possible Cause Troubleshooting Step
Inefficient Ionization MTPA, being a small polar molecule, may not ionize efficiently in electrospray ionization (ESI). Solution: Implement a derivatization protocol using an agent like 3-nitrophenylhydrazine (3-NPH) to enhance ionization.
Poor Chromatographic Retention The high polarity of MTPA can lead to poor retention on reverse-phase LC columns. Solution: Derivatization will increase the hydrophobicity of MTPA, leading to better retention. Alternatively, consider using a different column chemistry, such as one designed for polar compounds.
Sample Degradation MTPA may have degraded during sample storage or preparation. Solution: Ensure proper storage conditions (e.g., frozen for urine samples) and minimize freeze-thaw cycles. Prepare fresh solutions for analysis.
Suboptimal MS Parameters The mass spectrometer settings may not be optimized for the derivatized MTPA. Solution: Optimize MS parameters, including collision energy and declustering potential, for the specific MTPA derivative.
Issue 2: High Background Noise or Matrix Interference
Possible Cause Troubleshooting Step
Insufficient Sample Cleanup Complex biological matrices can introduce significant background noise. Solution: Incorporate a robust sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.
Contamination from Labware or Solvents Contaminants can be introduced from various sources in the laboratory. Solution: Use high-purity solvents and thoroughly clean all labware. Run solvent blanks to identify potential sources of contamination.
Co-elution of Interfering Compounds Other compounds in the sample may co-elute with MTPA, causing signal suppression or enhancement. Solution: Adjust the chromatographic gradient to improve the separation of MTPA from interfering peaks. Ensure that the sample injection volume is appropriate to avoid column overload.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of short-chain fatty acids (SCFAs), including compounds structurally similar to MTPA, using derivatization-based LC-MS/MS methods.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for SCFAs using 3-NPH Derivatization

AnalyteLOD (µg/mL)LOQ (µg/mL)Reference
Acetic Acid0.15.0
Propionic Acid0.15.0
Iso-Butyric Acid0.15.0

Table 2: Accuracy and Precision for SCFA Quantification

AnalyteSpiked LevelAccuracy (%)Precision (CV%)Reference
Various SCFAsLow (near LOQ)81 - 97< 20
Various SCFAsMedium86 - 110< 20
Various SCFAsHigh86 - 108< 20

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization of MTPA with 3-Nitrophenylhydrazine (3-NPH) for LC-MS/MS Analysis

This protocol is adapted from methods for short-chain fatty acid analysis.

  • Sample Preparation:

    • For liquid samples (e.g., cell culture supernatant, urine), centrifuge to remove any particulate matter.

    • An internal standard (e.g., a stable isotope-labeled version of MTPA or another SCFA) should be added to the sample to correct for variability in extraction and derivatization efficiency.

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix 40 µL of the sample (or standard solution) with 20 µL of 200 mM 3-NPH solution and 20 µL of 120 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution containing 6% pyridine. All solutions should be prepared in a mixture of acetonitrile and water (50:50, v/v).

    • Incubate the mixture at 40°C for 30 minutes.

    • After incubation, dilute the reaction mixture to 1.4 mL with acetonitrile/water (50:50, v/v).

    • Centrifuge the diluted sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitates.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: GC-MS Analysis of Organic Acids (including MTPA)

This is a general protocol for the analysis of organic acids in urine and can be adapted for MTPA.

  • Sample Preparation (Urine):

    • To a specified volume of urine, add an internal standard.

    • Perform a solid-phase extraction (SPE) to isolate the organic acids.

  • Derivatization for GC-MS:

    • Evaporate the extracted sample to dryness under a stream of nitrogen.

    • Add a derivatization reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the organic acids into their more volatile trimethylsilyl (TMS) derivatives.

    • Incubate the mixture at an elevated temperature (e.g., 70°C) for a specified time (e.g., 40 minutes) to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-1MS) for separation.

    • Set an appropriate oven temperature program to achieve good separation of the organic acids.

    • The mass spectrometer is typically operated in scan mode or selected ion monitoring (SIM) mode for quantification.

Visualizations

Experimental_Workflow_LC_MS cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Urine, Plasma) Spike Add Internal Standard Sample->Spike Cleanup Sample Cleanup (e.g., SPE, LLE) Spike->Cleanup Reagents Add 3-NPH, EDC, and Pyridine Cleanup->Reagents Incubate Incubate at 40°C Reagents->Incubate Dilute Dilute and Centrifuge Incubate->Dilute LCMS LC-MS/MS Analysis Dilute->LCMS Data Data Processing and Quantification LCMS->Data

Caption: LC-MS/MS workflow for sensitive MTPA detection.

Troubleshooting_Low_Signal Start Low or No MTPA Signal Cause1 Inefficient Ionization? Start->Cause1 Cause2 Poor Retention? Start->Cause2 Cause3 Sample Degradation? Start->Cause3 Solution1 Implement Derivatization (e.g., with 3-NPH) Cause1->Solution1 Solution2 Use Derivatization or Optimize Chromatography Cause2->Solution2 Solution3 Check Storage Conditions and Sample Age Cause3->Solution3

Caption: Troubleshooting logic for low MTPA signal.

References

Technical Support Center: 3-(Methylthio)propanoic Acid Derivatization Reaction Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing derivatization reactions for 3-(Methylthio)propanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of this compound for analysis, typically by gas chromatography (GC).

Question: Why am I seeing low or no yield of my derivatized product?

Answer:

Low or no product yield is a frequent issue. Consider the following potential causes and solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Extend the reaction time or increase the reaction temperature. Refer to the experimental protocols for recommended ranges.

  • Reagent Degradation: Derivatization reagents can be sensitive to moisture and degrade over time.

    • Solution: Use fresh reagents and ensure they are stored under anhydrous conditions.

  • Presence of Water: Water can hydrolyze the derivatization reagents and the newly formed ester, reducing the yield.

    • Solution: Ensure all solvents, reagents, and glassware are anhydrous. Dry the sample thoroughly before adding the derivatization reagent.

  • Suboptimal Reagent Concentration: The molar ratio of the derivatization reagent to the analyte may be insufficient.

    • Solution: Increase the concentration of the derivatization reagent. A significant excess is often recommended to drive the reaction to completion.

Question: I am observing multiple peaks in my chromatogram besides my target derivative. What could be the cause?

Answer:

The presence of extraneous peaks can be attributed to several factors:

  • Side Reactions: The derivatization reagent may react with other functional groups in your sample matrix or the thioether group of this compound might undergo side reactions under harsh conditions.

    • Solution: Optimize the reaction conditions (e.g., lower the temperature) to minimize side product formation. Use a milder derivatization reagent if possible.

  • Contaminants: Contaminants in your sample, solvents, or from your sample preparation steps can be derivatized and appear in the chromatogram.

    • Solution: Use high-purity solvents and reagents. Include a blank sample (containing only the solvent and reagents) in your analysis to identify contaminant peaks.

  • Incomplete Derivatization: The underivatized this compound may be tailing and appearing as a broad peak, or there might be partially derivatized products.

    • Solution: Re-optimize the derivatization conditions as described for low yield.

Question: My chromatographic peaks for the derivatized analyte are broad or tailing. How can I improve the peak shape?

Answer:

Poor peak shape can compromise resolution and quantification. Here are some common causes and solutions:

  • Incomplete Derivatization: As mentioned, the presence of the unreacted polar carboxylic acid can lead to poor peak shape.

    • Solution: Ensure the derivatization reaction goes to completion.

  • Active Sites in the GC System: The GC liner, column, or detector can have active sites that interact with the analyte.

    • Solution: Use a deactivated GC liner and a suitable GC column. Silylating the liner can also help.

  • Improper Injection Technique: A slow injection can cause band broadening.

    • Solution: Optimize your injection parameters, such as injection speed and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatizing this compound?

A1: Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a particular analytical technique. For GC analysis, the carboxylic acid group of this compound is polar and not very volatile. Derivatization converts it into a less polar and more volatile ester, which improves its chromatographic behavior, leading to sharper peaks and better sensitivity.

Q2: Which derivatization methods are most common for this compound?

A2: The most common methods for derivatizing carboxylic acids like this compound are esterification (a type of alkylation) and silylation.

  • Esterification: This involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., BF3-methanol, methanolic HCl) to form an ester. Methyl esters are the most common derivatives.

  • Silylation: This method replaces the active hydrogen of the carboxylic acid with a silyl group, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Q3: Can the methylthio- group interfere with the derivatization reaction?

A3: The thioether group (-S-CH3) in this compound is generally stable under common esterification and silylation conditions. However, under very harsh acidic or oxidizing conditions, the sulfur atom could potentially be oxidized. It is important to use optimized and controlled reaction conditions.

Q4: How can I confirm that my derivatization was successful?

A4: You can confirm successful derivatization by analyzing the product using Gas Chromatography-Mass Spectrometry (GC-MS). The derivatized product will have a different retention time than the underivatized acid. The mass spectrum of the derivatized product will show a characteristic molecular ion and fragmentation pattern corresponding to the expected ester. For example, the methyl ester of this compound has a molecular weight of 134.19 g/mol .

Experimental Protocols

Below are detailed methodologies for common derivatization experiments for this compound.

Protocol 1: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)

This is a widely used method for preparing methyl esters of carboxylic acids.

Materials:

  • This compound sample

  • BF3-Methanol solution (14% w/v)

  • Methanol, anhydrous

  • Hexane, high purity

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • To a known amount of the dried sample containing this compound in a reaction vial, add 1 mL of anhydrous methanol.

  • Add 0.5 mL of 14% BF3-Methanol solution.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 60°C for 30 minutes in a heating block or water bath.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the vial.

  • Vortex vigorously for 1 minute to extract the methyl esters into the hexane layer.

  • Centrifuge briefly to separate the layers.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Silylation is a rapid and effective method for derivatizing carboxylic acids.

Materials:

  • This compound sample

  • BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst

  • Pyridine or Acetonitrile, anhydrous

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Place the dried sample in a reaction vial.

  • Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

  • Add 100 µL of BSTFA (with 1% TMCS).

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 70°C for 60 minutes.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for direct injection into the GC-MS.

Data Presentation

The following table summarizes typical reaction conditions for the esterification of short-chain fatty acids, which can be used as a starting point for optimizing the derivatization of this compound.

ParameterBF3-MethanolMethanolic HCl
Reagent Concentration 14% w/v1.25 M
Reaction Temperature 60 - 100 °C50 - 80 °C
Reaction Time 15 - 60 minutes30 - 120 minutes
Analyte to Reagent Ratio 1:10 (molar ratio)1:10 (molar ratio)
Solvent MethanolMethanol

Mandatory Visualization

Below are diagrams illustrating the experimental workflow and a logical troubleshooting guide.

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction & Analysis Sample Sample containing This compound Dry Dry Sample Sample->Dry Add_Reagent Add Derivatization Reagent (e.g., BF3-Methanol) Dry->Add_Reagent Heat Heat at Optimal Temperature Add_Reagent->Heat Cool Cool to Room Temperature Heat->Cool Extract Extract with Organic Solvent Cool->Extract Dry_Extract Dry Extract Extract->Dry_Extract GC_MS GC-MS Analysis Dry_Extract->GC_MS

Caption: Experimental workflow for the derivatization of this compound.

Troubleshooting_Tree Start Low/No Product Yield? Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Yes Reagent_Issue Reagent Degradation? Incomplete_Reaction->Reagent_Issue No Increase_Time_Temp Increase Reaction Time/Temperature Incomplete_Reaction->Increase_Time_Temp Yes Water_Issue Water Contamination? Reagent_Issue->Water_Issue No Use_Fresh_Reagent Use Fresh Reagents Reagent_Issue->Use_Fresh_Reagent Yes Use_Anhydrous Use Anhydrous Solvents/Reagents Water_Issue->Use_Anhydrous Yes

Caption: Troubleshooting decision tree for low derivatization yield.

Technical Support Center: Analysis of 3-(Methylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 3-(Methylthio)propanoic acid (MMPA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the loss of MMPA during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that I should be aware of during sample preparation?

A1: this compound (MMPA) is a thia fatty acid.[1][2] Key properties influencing its stability during sample preparation include:

  • Volatility: While MMPA is a solid at room temperature, it has a relatively low boiling point (244-247 °C at 760 mmHg), and its volatility can increase at elevated temperatures often used in sample preparation, such as during evaporation steps.[1][2]

  • Reactivity of the Thiol Group: The methylthio group (-SCH3) can be susceptible to oxidation. Thiol-containing compounds, in general, are prone to oxidation, which can lead to the formation of disulfides or other oxidized species, resulting in the loss of the target analyte.[3]

  • Carboxylic Acid Group: The carboxylic acid group makes the molecule polar and capable of hydrogen bonding. This can lead to adsorption onto surfaces, such as glassware and instrument components, if they are not properly deactivated.

Q2: My MMPA recovery is consistently low. What are the most likely causes of its loss during sample preparation?

A2: Low recovery of MMPA can be attributed to several factors throughout the sample preparation workflow. The most common causes include:

  • Evaporation: Due to its moderate volatility, MMPA can be lost during sample concentration steps, especially if high temperatures and vigorous nitrogen streams are used.

  • Oxidation: The thioether group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), metal ions, and light.

  • Adsorption: The polar carboxylic acid group can adsorb to active sites on glassware, plasticware, and chromatographic columns.

  • Incomplete Extraction: The choice of extraction solvent and pH can significantly impact the recovery of MMPA from the sample matrix.

  • Incomplete Derivatization: If derivatization is used to improve volatility or chromatographic performance, incomplete reactions will lead to lower than expected signals for the derivatized form.

Q3: What are the recommended storage conditions for samples containing MMPA?

A3: To minimize the degradation of MMPA in biological samples, proper storage is crucial. General guidelines for storing samples with volatile sulfur compounds include:

  • Temperature: Store samples at low temperatures, preferably at -80°C, to reduce both volatility and enzymatic activity that could degrade the analyte.

  • Headspace: Minimize the headspace in storage vials to reduce the partitioning of MMPA into the gas phase.

  • Light Exposure: Protect samples from light by using amber vials or wrapping them in aluminum foil to prevent photo-oxidation.

  • Antioxidants: Consider the addition of antioxidants, such as ascorbic acid or EDTA, to the sample matrix to chelate metal ions and prevent oxidation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of MMPA and provides potential solutions.

Issue Potential Cause Troubleshooting Steps
Low or No MMPA Peak in GC-MS Analysis 1. Poor Volatility: MMPA is not sufficiently volatile for direct GC-MS analysis. 2. Analyte Loss during Injection: Adsorption or degradation in the hot injector port. 3. Column Bleed or Interference: Co-elution with matrix components.1. Derivatization: Derivatize the carboxylic acid group to increase volatility. Common methods include silylation (e.g., with BSTFA) or esterification (e.g., with methanol/HCl or PFBBr). 2. Optimize Injector Temperature: Use the lowest possible injector temperature that allows for efficient transfer of the analyte without causing thermal degradation. Use a deactivated liner. 3. Optimize GC Method: Adjust the temperature program to improve separation. Use a column with a different stationary phase.
Poor Peak Shape (Tailing) in LC-MS Analysis 1. Secondary Interactions: The carboxylic acid group can interact with active sites on the column or metal surfaces in the LC system. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of MMPA.1. Use a suitable column: Consider a column designed for polar compounds or use an ion-pair reagent. 2. Adjust Mobile Phase: Acidify the mobile phase (e.g., with 0.1% formic acid) to suppress the ionization of the carboxylic acid group and improve peak shape.
Inconsistent Results and Poor Reproducibility 1. Sample Inhomogeneity: The analyte may not be evenly distributed in the sample. 2. Variable Extraction Efficiency: Inconsistent pH or solvent volumes during extraction. 3. Instability of Derivatized Product: The derivatized MMPA may be unstable.1. Thoroughly mix samples before taking an aliquot for extraction. 2. Carefully control all extraction parameters. Use an internal standard to correct for variations. 3. Analyze derivatized samples promptly. If storage is necessary, evaluate the stability of the derivative under different conditions (temperature, light).
Matrix Effects (Ion Suppression or Enhancement) in LC-MS/MS 1. Co-eluting Matrix Components: Other molecules from the sample matrix can interfere with the ionization of MMPA in the mass spectrometer source.1. Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering compounds. 2. Optimize Chromatography: Modify the LC gradient to better separate MMPA from matrix components. 3. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) of MMPA from Plasma/Urine

This protocol provides a general starting point for extracting MMPA from biological fluids. Optimization will be required based on the specific matrix and analytical method.

  • Sample Preparation:

    • Thaw frozen samples on ice.

    • Vortex the sample to ensure homogeneity.

    • Transfer 100 µL of the sample (plasma or urine) to a clean microcentrifuge tube.

    • Add an appropriate internal standard.

  • Acidification:

    • Add 10 µL of a strong acid (e.g., 1M HCl) to the sample to protonate the carboxylic acid group of MMPA (pH < 2). This will improve its extraction into an organic solvent.

  • Extraction:

    • Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at a low temperature (e.g., 30-40°C) to prevent loss of MMPA.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS or a derivatization solvent for GC-MS).

Protocol 2: Derivatization of MMPA for GC-MS Analysis (Silylation)

This protocol describes a common derivatization technique to increase the volatility of MMPA for GC-MS analysis.

  • Reagent Preparation:

    • Prepare a solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent like pyridine or acetonitrile.

  • Derivatization Reaction:

    • To the dried extract from the LLE protocol, add 50 µL of the BSTFA/TMCS solution.

    • Cap the vial tightly.

    • Heat the reaction mixture at 60-70°C for 30 minutes.

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma, Urine) acidification Acidification (pH < 2) sample->acidification extraction Liquid-Liquid Extraction acidification->extraction evaporation Evaporation (Low Temp) extraction->evaporation derivatization Derivatization (e.g., Silylation for GC-MS) evaporation->derivatization Optional for GC-MS analysis GC-MS or LC-MS/MS Analysis evaporation->analysis For LC-MS derivatization->analysis

Caption: A generalized experimental workflow for the extraction and analysis of MMPA from biological samples.

troubleshooting_logic start Low MMPA Recovery volatility Volatility Issue? start->volatility oxidation Oxidation Issue? volatility->oxidation No sol_volatility Optimize Evaporation (Low Temp) Derivatize for GC-MS volatility->sol_volatility Yes adsorption Adsorption Issue? oxidation->adsorption No sol_oxidation Add Antioxidants Protect from Light Use Inert Atmosphere oxidation->sol_oxidation Yes sol_adsorption Use Deactivated Glassware Adjust Mobile Phase pH adsorption->sol_adsorption Yes

Caption: A troubleshooting flowchart for addressing low recovery of MMPA during sample preparation.

References

Technical Support Center: 3-(Methylthio)propanoic Acid (MTPA) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the analysis of 3-(Methylthio)propanoic acid (MTPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding potential sources of contamination during MTPA analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound (MTPA) analysis?

Contamination in MTPA analysis can originate from various sources throughout the analytical workflow, from sample collection to data analysis. These sources can be broadly categorized as:

  • Sample Handling and Preparation: This is a primary source of contamination. Common issues include the introduction of interfering compounds from solvents, reagents, and labware. Since MTPA is a volatile sulfur compound, analyte loss due to improper handling is also a significant concern.

  • Laboratory Environment: The laboratory air can contain volatile organic compounds (VOCs) that may be introduced into the sample.

  • Analytical Instrumentation: Contaminants can be introduced from the gas chromatography-mass spectrometry (GC-MS) system itself, such as residues from previous analyses (carryover), column bleed, or septum degradation.

  • Matrix Effects: The sample matrix itself can be a source of interference. Endogenous components in biological samples can co-elute with MTPA and either suppress or enhance its signal during analysis, leading to inaccurate quantification.[1][2][3]

Q2: How can I prevent contamination during sample preparation for MTPA analysis?

To minimize contamination during sample preparation, a meticulous approach is crucial. Here are some key recommendations:

  • Use High-Purity Solvents and Reagents: Always use solvents and reagents of the highest possible purity (e.g., HPLC or GC-grade).

  • Properly Clean and Select Labware: Glassware should be scrupulously cleaned and rinsed with a high-purity solvent. To avoid interferences from plasticizers, use glass or polypropylene labware.

  • Minimize Sample Exposure: MTPA is volatile, so it's important to minimize the sample's exposure to air to prevent analyte loss.[1] Work in a well-ventilated area or under a fume hood to avoid contamination from the laboratory environment.

  • Incorporate Blanks: Always include procedural blanks (a sample that goes through the entire preparation process without the analyte) to identify any contaminants introduced during the procedure.

Q3: What are "matrix effects" and how can they affect my MTPA analysis?

Matrix effects refer to the alteration of the analyte's signal (suppression or enhancement) due to the presence of other components in the sample matrix.[2] In the context of MTPA analysis, particularly in complex biological samples like plasma or urine, co-eluting endogenous compounds can interfere with the ionization of MTPA in the mass spectrometer, leading to inaccurate quantification. The extent of matrix effects can vary between different samples, making it a significant challenge for achieving reliable results.

Q4: How can I identify and mitigate matrix effects?

Identifying and mitigating matrix effects is a critical step in method validation. Here are some common strategies:

  • Matrix-Matched Calibrants: Prepare calibration standards in a matrix that is identical to the sample matrix to compensate for consistent matrix effects.

  • Stable Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard (e.g., MTPA-d3) is the most effective way to correct for matrix effects, as it will behave similarly to the analyte during sample preparation and analysis.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

  • Effective Sample Cleanup: Employing a robust sample cleanup technique, such as solid-phase extraction (SPE), can remove many of the interfering compounds from the sample matrix.

Troubleshooting Guides

This section provides solutions to common problems encountered during MTPA analysis.

Issue 1: Unexpected Peaks in the Chromatogram

Symptoms:

  • Presence of peaks in the blank samples.

  • Ghost peaks appearing in the chromatogram.

  • Unidentified peaks co-eluting with the analyte of interest.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Contaminated Solvents or Reagents Use freshly opened, high-purity solvents. Run a solvent blank to confirm purity.
Leaching from Labware Use glass or polypropylene labware. Avoid soft plastics that may contain plasticizers.
GC-MS System Contamination Bake out the GC column and clean the injector port. Replace the septum if it is old or has been used for many injections.
Carryover from Previous Injections Inject a solvent blank after a high-concentration sample to check for carryover. Implement a more rigorous wash step for the injection syringe.
Issue 2: Poor Reproducibility of Results

Symptoms:

  • High variability in peak areas or retention times between replicate injections of the same sample.

  • Inconsistent quantification results.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inconsistent Sample Handling Standardize the sample preparation procedure. Use an autosampler for injections to ensure consistent injection volume and speed.
Analyte Instability MTPA may degrade under certain conditions. Analyze samples as quickly as possible after preparation and store them at a low temperature (e.g., -20°C) away from light.
Variable Matrix Effects Employ a stable isotope-labeled internal standard to correct for variations in matrix effects between samples.
Instrumental Drift Calibrate the instrument regularly. Monitor system suitability parameters throughout the analytical run.
Issue 3: Low or No Analyte Signal

Symptoms:

  • The peak for MTPA is much smaller than expected or absent.

  • Poor signal-to-noise ratio.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Analyte Loss During Sample Preparation Minimize sample exposure to air. Use gas-tight syringes for handling volatile standards and samples.
Adsorption to Surfaces Use silanized glassware and vials to reduce the adsorption of the analyte to active sites on the glass surface.
Signal Suppression due to Matrix Effects Implement a more effective sample cleanup method to remove interfering matrix components. Use a stable isotope-labeled internal standard.
Improper GC-MS Conditions Optimize the GC temperature program and the MS parameters (e.g., ionization energy, detector voltage) for MTPA.

Quantitative Data on Potential Interferences

While specific quantitative data for the impact of contaminants on MTPA analysis is limited in the literature, the following table provides illustrative data on matrix effects observed for other common metabolites in GC-MS analysis. This demonstrates the potential magnitude of signal suppression or enhancement that can be caused by the sample matrix.

Table 1: Illustrative Matrix Effects on Different Classes of Metabolites in GC-MS Analysis

Metabolite ClassMatrix ComponentObserved Effect on SignalReference
CarbohydratesHigh phosphate concentrationSignal suppression of up to 50%
Organic AcidsHigh concentration of other organic acidsSignal suppression of 16-35%
Amino AcidsComplex biological matrixCan be significantly affected (both suppression and enhancement)
Various AnalytesDifferent Injection SolventsSignificant impact on relative response factors

Note: This data is not specific to MTPA but serves to illustrate the potential impact of matrix effects on analytical results.

Experimental Protocols

Protocol 1: General Sample Preparation Procedure to Minimize Contamination
  • Labware Preparation:

    • Thoroughly wash all glassware with a laboratory-grade detergent.

    • Rinse extensively with deionized water followed by a final rinse with a high-purity solvent (e.g., methanol or acetone).

    • Dry the glassware in an oven at a high temperature (e.g., 120°C).

    • For highly sensitive analyses, consider silanizing the glassware to deactivate active sites.

  • Sample Preparation:

    • Use high-purity solvents and reagents for all steps.

    • Prepare a procedural blank alongside the samples by performing all steps without the addition of the sample.

    • If using an internal standard, add it to the sample at the beginning of the preparation process.

    • Minimize the time the sample is exposed to the laboratory environment. Keep vials capped whenever possible.

  • Extraction (Example using Liquid-Liquid Extraction):

    • To an aliquot of the sample, add the extraction solvent.

    • Vortex or shake vigorously for a specified time.

    • Centrifuge to separate the layers.

    • Carefully transfer the organic layer containing the analyte to a clean vial for analysis.

  • Storage:

    • If not analyzing immediately, store the extracts at -20°C or lower in tightly sealed vials. MTPA is generally stable under normal storage conditions but can decompose at high temperatures or in the presence of strong oxidizing agents.

Visualizations

Contamination_Workflow cluster_sources Potential Contamination Sources cluster_process Analytical Process cluster_effects Impact on Analysis Solvents Solvents & Reagents SamplePrep Sample Preparation Solvents->SamplePrep Labware Labware (e.g., Plasticizers) Labware->SamplePrep Environment Lab Environment (VOCs) Environment->SamplePrep Matrix Sample Matrix (Endogenous Compounds) Matrix->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS Interference Interfering Peaks GCMS->Interference Inaccuracy Inaccurate Quantification GCMS->Inaccuracy

Caption: Workflow of potential contamination sources in MTPA analysis.

Troubleshooting_Logic Start Problem Identified Problem Unexpected Peaks? Start->Problem CheckBlank Analyze Procedural Blank Problem->CheckBlank SourceCarryover Source is likely GC-MS Carryover Problem->SourceCarryover If peaks appear after high concentration sample PeaksInBlank Peaks in Blank? CheckBlank->PeaksInBlank SourceSolvent Source is likely Solvents/Reagents/Labware PeaksInBlank->SourceSolvent Yes NoPeaksInBlank No Peaks in Blank PeaksInBlank->NoPeaksInBlank No End Problem Resolved SourceSolvent->End SourceCarryover->End CheckMatrix Evaluate Matrix Effects NoPeaksInBlank->CheckMatrix CheckMatrix->End

Caption: Troubleshooting logic for identifying contamination sources.

References

Technical Support Center: Refining 3-(Methylthio)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(Methylthio)propanoic acid for higher yields.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: Oxidation of 3-(Methylthio)propanal

Issue: Low Yield of this compound

Potential CauseRecommended Solution
Incomplete Oxidation Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider adding an additional portion of the oxidizing agent. Ensure the reaction temperature is optimal for the chosen oxidant.
Over-oxidation of Thioether The sulfur atom in 3-(methylthio)propanal is susceptible to oxidation to the corresponding sulfoxide or sulfone, especially with strong oxidizing agents. Use mild oxidizing agents such as hydrogen peroxide, or buffered potassium permanganate.[1] Maintain strict temperature control, as higher temperatures can promote over-oxidation.
Side Reactions of the Aldehyde Aldehydes can undergo various side reactions like aldol condensation, especially under basic conditions. Ensure the reaction medium is not strongly basic unless required by the specific protocol.
Volatilization of Starting Material 3-(Methylthio)propanal is a relatively volatile compound. Ensure the reaction is performed in a well-sealed apparatus with a condenser to prevent loss of starting material, especially if the reaction is heated.

Issue: Product Contamination with Sulfur-Oxidized Impurities

Potential CauseRecommended Solution
Harsh Oxidizing Conditions Avoid strong, non-selective oxidizing agents. Scandium triflate has been shown to catalyze the highly chemoselective monooxidation of thioethers with hydrogen peroxide, minimizing over-oxidation.
Prolonged Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of oxidized byproducts.
Excess Oxidizing Agent Use a stoichiometric amount or a slight excess of the oxidizing agent. A large excess will significantly increase the likelihood of over-oxidation.
Route 2: S-Methylation of 3-Mercaptopropionic Acid

Issue: Low Yield of this compound

Potential CauseRecommended Solution
Incomplete Deprotonation of Thiol Ensure complete deprotonation of the 3-mercaptopropionic acid by using a slight excess of a suitable base (e.g., sodium hydroxide, potassium carbonate). The reaction should be performed under anhydrous conditions if using a non-aqueous solvent.
Inefficient Methylating Agent Use a reactive methylating agent such as dimethyl sulfate or methyl iodide. Ensure the quality and purity of the methylating agent.
Side Reaction at the Carboxylate The carboxylate can potentially react with the methylating agent to form the methyl ester. This is generally less favorable than S-methylation but can occur. To minimize this, add the methylating agent slowly and maintain a controlled temperature.
Oxidation of the Thiolate The thiolate intermediate is susceptible to oxidation to the disulfide. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Issue: Presence of Dimethylated Byproducts or Unreacted Starting Material

Potential CauseRecommended Solution
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants. Use a slight excess of the methylating agent to ensure complete conversion of the thiol, but avoid a large excess which can lead to side reactions.
Inefficient Mixing Ensure efficient stirring of the reaction mixture to promote contact between the reactants, especially if the reaction is heterogeneous.
Route 3: Nucleophilic Substitution of 3-Halopropanoic Acid

Issue: Low Yield of this compound

Potential CauseRecommended Solution
Poor Nucleophile Generation Ensure the sodium thiomethoxide is freshly prepared or properly stored to maintain its reactivity. If generating it in situ from methanethiol and a base, ensure the base is strong enough for complete deprotonation.
Elimination Side Reaction 3-Halopropanoic acids can undergo elimination to form acrylic acid, especially with a strong, non-hindered base. Use a less-hindered base if possible and maintain a lower reaction temperature to favor substitution over elimination.
Low Reactivity of the Halide The reactivity of the halide is in the order I > Br > Cl. If using 3-chloropropanoic acid and the reaction is slow, consider using 3-bromopropanoic acid or adding a catalytic amount of sodium iodide to promote the reaction via the Finkelstein reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent industrial method involves a two-step process: the addition of methyl mercaptan to acrolein to produce 3-(methylthio)propanal, followed by the oxidation of the aldehyde to the carboxylic acid. A patent for the first step indicates a yield of up to 95% for the propanal intermediate.

Q2: How can I avoid the pungent odor of methyl mercaptan?

A2: All manipulations involving methyl mercaptan or sodium thiomethoxide should be performed in a well-ventilated fume hood. Any glassware that comes into contact with these reagents should be quenched with a bleach solution to neutralize the odor.

Q3: What are the typical impurities I might see in my final product?

A3: Depending on the synthetic route, common impurities may include:

  • From Route 1: Unreacted 3-(methylthio)propanal, 3-(methylsulfinyl)propanoic acid, and 3-(methylsulfonyl)propanoic acid.

  • From Route 2: Unreacted 3-mercaptopropionic acid, dimethyl sulfate/methyl iodide, and potentially the methyl ester of the product.

  • From Route 3: Unreacted 3-halopropanoic acid and acrylic acid.

Q4: What is the best method for purifying this compound?

A4: Fractional distillation under reduced pressure is a common and effective method for purifying this compound, as it is a liquid at room temperature. For smaller scales or to remove non-volatile impurities, column chromatography on silica gel can also be employed.

Q5: Can I use a stronger oxidizing agent to speed up the oxidation of 3-(methylthio)propanal?

A5: While a stronger oxidizing agent might increase the reaction rate, it also significantly increases the risk of over-oxidizing the thioether to the sulfoxide or sulfone, which will reduce the yield of the desired product and complicate purification. It is generally recommended to use mild and selective oxidizing agents.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic RouteStarting MaterialsKey ReagentsReported/Expected YieldAdvantagesDisadvantages
1. Oxidation 3-(Methylthio)propanalMild Oxidizing Agent (e.g., H₂O₂)Moderate to HighReadily available starting material.Risk of thioether over-oxidation; potential for aldehyde side reactions.
2. S-Methylation 3-Mercaptopropionic AcidMethylating Agent (e.g., Dimethyl Sulfate)High (57-97% for related compounds)High atom economy; generally clean reaction.Use of toxic methylating agents; potential for disulfide formation.
3. Nucleophilic Substitution 3-Halopropanoic Acid (e.g., 3-Bromopropanoic Acid)Sodium ThiomethoxideModerate to HighAvoids direct handling of large quantities of methanethiol.Potential for elimination side reactions; halide reactivity can be an issue.

Experimental Protocols

Protocol 1: Oxidation of 3-(Methylthio)propanal
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 3-(methylthio)propanal (1 equivalent) in a suitable solvent like acetic acid or a buffered aqueous solution.

  • Addition of Oxidant: Cool the solution in an ice bath. Slowly add a solution of 30% hydrogen peroxide (1.1 equivalents) dropwise, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC or GC.

  • Workup: Once the reaction is complete, quench any remaining peroxide by the slow addition of a saturated aqueous solution of sodium sulfite. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Protocol 2: S-Methylation of 3-Mercaptopropionic Acid
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 3-mercaptopropionic acid (1 equivalent) in a suitable solvent such as ethanol or water.

  • Base Addition: Cool the solution in an ice bath and add sodium hydroxide (2.1 equivalents) portion-wise.

  • Methylation: To the resulting solution, add dimethyl sulfate (1.1 equivalents) dropwise, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition, allow the mixture to stir at room temperature overnight.

  • Workup: Acidify the reaction mixture with dilute hydrochloric acid to pH ~2. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the residue by fractional distillation under reduced pressure.

Protocol 3: Nucleophilic Substitution of 3-Bromopropanoic Acid
  • Preparation of Nucleophile: In a flask under an inert atmosphere, dissolve sodium thiomethoxide (1.1 equivalents) in a polar aprotic solvent like DMF or DMSO. Alternatively, bubble methanethiol gas through a solution of sodium methoxide in methanol.

  • Reaction Setup: In a separate flask, dissolve 3-bromopropanoic acid (1 equivalent) in the same solvent.

  • Addition: Slowly add the solution of 3-bromopropanoic acid to the sodium thiomethoxide solution at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for several hours until the starting material is consumed (monitor by TLC or GC).

  • Workup: Cool the reaction mixture, pour it into water, and acidify with dilute HCl. Extract the product with an organic solvent.

  • Purification: Wash the combined organic extracts, dry over a drying agent, and concentrate. Purify the final product by vacuum distillation.

Mandatory Visualization

experimental_workflow_oxidation start Start: 3-(Methylthio)propanal in Solvent add_oxidant Add Mild Oxidant (e.g., H2O2) dropwise at 0-10°C start->add_oxidant react Stir at Room Temp (4-6h) add_oxidant->react monitor Monitor Progress (TLC/GC) react->monitor quench Quench with Na2SO3 Solution monitor->quench extract Extract with Organic Solvent quench->extract purify Dry and Concentrate extract->purify distill Vacuum Distillation purify->distill end End: Pure 3-(Methylthio)propanoic Acid distill->end

Workflow for Oxidation of 3-(Methylthio)propanal

experimental_workflow_s_methylation start Start: 3-Mercaptopropionic Acid in Solvent add_base Add Base (e.g., NaOH) at 0°C start->add_base add_methylating Add Methylating Agent (e.g., Dimethyl Sulfate) add_base->add_methylating react Stir at Room Temp (Overnight) add_methylating->react acidify Acidify with HCl react->acidify extract Extract with Organic Solvent acidify->extract purify Dry and Concentrate extract->purify distill Vacuum Distillation purify->distill end End: Pure 3-(Methylthio)propanoic Acid distill->end

Workflow for S-Methylation of 3-Mercaptopropionic Acid

experimental_workflow_substitution start Start: 3-Bromopropanoic Acid in Solvent react Combine Reactants and Heat to 50-60°C start->react prepare_nucleophile Prepare Sodium Thiomethoxide prepare_nucleophile->react monitor Monitor Progress (TLC/GC) react->monitor workup Aqueous Workup and Acidification monitor->workup extract Extract with Organic Solvent workup->extract purify Dry and Concentrate extract->purify distill Vacuum Distillation purify->distill end End: Pure 3-(Methylthio)propanoic Acid distill->end

Workflow for Nucleophilic Substitution

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of 3-(Methylthio)propanoic Acid (MTPA) Detection Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites is paramount. This guide provides a comparative overview of validated analytical methods for 3-(Methylthio)propanoic acid (MTPA), a key intermediate in methionine metabolism. This document outlines the performance of a widely used analytical technique, Gas Chromatography-Mass Spectrometry (GC-MS), and provides a detailed experimental protocol to facilitate its implementation.

Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics of a validated GC-MS method for the quantification of this compound in a biological matrix such as urine. These values are representative of a robust and reliable analytical method suitable for research and clinical applications.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.995> 0.99
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 15%< 20%
Limit of Detection (LOD) 0.1 - 1 µM1 - 5 µM
Limit of Quantification (LOQ) 0.5 - 5 µM5 - 20 µM
Specificity High (Mass-to-charge ratio detection)Moderate (Dependent on chromatographic resolution)
Sample Throughput ModerateHigh

Experimental Protocol: GC-MS Analysis of MTPA in Urine

This section details a standard protocol for the quantitative analysis of this compound in urine samples using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Sample Preparation
  • Urine Collection: Collect urine samples and store them at -80°C until analysis.

  • Thawing and Centrifugation: Thaw the urine samples on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled MTPA) to an aliquot of the urine supernatant.

  • Extraction: Perform a liquid-liquid extraction using a suitable organic solvent, such as ethyl acetate. Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous layers.

  • Drying: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

Derivatization
  • To the dried extract, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) to convert the non-volatile MTPA into a volatile derivative suitable for GC analysis.

  • Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

GC-MS Analysis
  • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

  • Gas Chromatography:

    • Column: Use a suitable capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Implement a temperature gradient to ensure the separation of the MTPA derivative from other components in the sample.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of the MTPA derivative, monitoring characteristic ions.

Data Analysis
  • Quantification: Determine the concentration of MTPA in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of MTPA.

Methionine Metabolism and MTPA Formation

This compound is an important intermediate in the mammalian metabolism of the essential amino acid methionine.[1][2] The pathway involves the transamination of methionine to its corresponding α-keto acid, which is then oxidatively decarboxylated to form MTPA.[3] Understanding this pathway is crucial for studying various metabolic and disease states.

Methionine_Metabolism Met Methionine Keto_Met α-Keto-γ-(methylthio)butyrate Met->Keto_Met Transamination Met_Cycle Methionine Cycle Met->Met_Cycle MTPA This compound Keto_Met->MTPA Oxidative Decarboxylation Transsulfuration Transsulfuration Pathway Met_Cycle->Transsulfuration

Methionine metabolism pathway leading to MTPA.

Experimental Workflow for MTPA Analysis

The following diagram illustrates the logical flow of the experimental protocol for the GC-MS analysis of this compound.

MTPA_Analysis_Workflow start Start: Urine Sample Collection prep Sample Preparation (Thaw, Centrifuge, Spike IS) start->prep extract Liquid-Liquid Extraction (Ethyl Acetate) prep->extract dry Evaporation to Dryness (Nitrogen Stream) extract->dry derivatize Derivatization (e.g., Silylation) dry->derivatize gcms GC-MS Analysis (Separation and Detection) derivatize->gcms data Data Analysis (Quantification against Calibration Curve) gcms->data end End: MTPA Concentration Determined data->end

Workflow for GC-MS analysis of MTPA.

References

A Comparative Guide to GC-MS and HPLC for the Analysis of 3-(Methylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in metabolomics and related fields, the accurate quantification of metabolites is paramount. 3-(Methylthio)propanoic acid (MTPA), a sulfur-containing fatty acid, is a metabolite of interest in various biological and chemical processes. The selection of an appropriate analytical technique is critical for obtaining reliable and reproducible data. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of MTPA, supported by experimental data and detailed protocols.

At a Glance: GC-MS vs. HPLC for MTPA Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in a liquid phase based on their interaction with a stationary phase, followed by detection.
Sample Volatility Requires volatile or derivatized analytes. MTPA requires derivatization.Suitable for non-volatile and thermally labile compounds. Direct analysis of MTPA is possible.
Derivatization Mandatory for MTPA to increase volatility.Generally not required, but can be used to enhance sensitivity.
Sensitivity Typically offers high sensitivity, often in the ng/mL to pg/mL range, especially with selected ion monitoring (SIM).Sensitivity is dependent on the detector. UV detection for MTPA may have higher limits of detection (µg/mL range) without derivatization.
Selectivity High selectivity due to mass-based detection, allowing for confident peak identification.Selectivity depends on the column and detector. Co-elution can be a challenge with UV detection in complex matrices.
Speed Runtimes can be longer due to the derivatization step and chromatographic separation.Runtimes can be shorter, especially with modern ultra-high-performance liquid chromatography (UHPLC) systems.
Cost & Complexity Higher initial instrument cost and complexity.Lower initial instrument cost and is generally less complex to operate.
Typical LOD Lower (ng/mL or sub-ng/mL)Higher (µg/mL) for direct UV detection
Typical LOQ Lower (ng/mL)Higher (µg/mL) for direct UV detection
**Linearity (R²) **> 0.99> 0.99

Visualizing the Analytical Workflow

The choice between GC-MS and HPLC for this compound analysis involves distinct workflows, particularly concerning sample preparation. The following diagrams illustrate the typical experimental sequences for each technique.

GC-MS Workflow for this compound Analysis Sample Sample Collection Extraction Extraction of MTPA Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis GCMS->Data

GC-MS analytical workflow for MTPA.

HPLC Workflow for this compound Analysis Sample Sample Collection Preparation Sample Preparation (e.g., Filtration) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC Data Data Analysis HPLC->Data

HPLC analytical workflow for MTPA.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of either analytical technique. Below are representative protocols for the analysis of this compound using GC-MS and HPLC.

GC-MS Protocol with Silylation Derivatization

This protocol is based on established methods for the analysis of short-chain fatty acids and other organic acids by GC-MS, which require a derivatization step to increase analyte volatility.[1][2]

1. Sample Preparation and Extraction:

  • For biological fluids (e.g., plasma, urine), a protein precipitation step is performed by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 1:3 ratio (sample:solvent).

  • The mixture is vortexed and centrifuged to pellet the precipitated proteins.

  • The supernatant containing MTPA is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

2. Derivatization (Silylation):

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • The vial is securely capped and heated at 60°C for 30 minutes to ensure complete derivatization of the carboxylic acid group of MTPA to its trimethylsilyl (TMS) ester.[3]

  • After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.

3. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Key ions for the TMS-derivative of MTPA would be determined from the full scan mass spectrum.

HPLC-UV Protocol for Direct Analysis

This protocol is adapted from established methods for the direct analysis of short-chain fatty acids and other organic acids by HPLC with UV detection.[4][5]

1. Sample Preparation:

  • For aqueous samples, filtration through a 0.22 µm syringe filter is typically sufficient.

  • For biological fluids, a protein precipitation step as described for the GC-MS protocol should be performed, followed by filtration of the supernatant.

  • The sample should be dissolved in the mobile phase.

2. HPLC Conditions:

  • HPLC System: Agilent 1260 Infinity II or similar, equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of a buffered aqueous solution and an organic modifier. A common mobile phase for organic acids is 25 mM potassium phosphate buffer (pH adjusted to 2.5 with phosphoric acid) and methanol (95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at 210 nm, where the carboxylic acid group of MTPA exhibits absorbance.

Concluding Remarks

The choice between GC-MS and HPLC for the analysis of this compound depends on the specific requirements of the study.

GC-MS is the preferred method when high sensitivity and specificity are paramount. The mass spectrometric detection provides structural information, which is invaluable for unambiguous identification, especially in complex biological matrices. Although the requirement for derivatization adds a step to the sample preparation workflow, it significantly enhances the volatility and chromatographic behavior of MTPA, leading to excellent sensitivity.

HPLC-UV offers a simpler and more direct approach, as it does not typically require derivatization. This makes it a more straightforward and potentially faster method for routine analysis. However, the sensitivity of HPLC-UV for MTPA may be lower compared to GC-MS, and the selectivity might be a concern in complex samples where other compounds could co-elute and interfere with the analyte peak.

For researchers in drug development and metabolomics requiring trace-level quantification and high confidence in compound identification, GC-MS is the more robust choice. For applications where high sample throughput and simplicity are key, and the expected concentrations of MTPA are within the detection limits of the UV detector, HPLC provides a reliable and cost-effective alternative. Ultimately, the decision should be based on a careful consideration of the analytical goals, sample complexity, and available resources.

References

A Comparative Guide to 3-(Methylthio)propanoic Acid and Methionine Supplementation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, an essential sulfur-containing amino acid, plays a pivotal role in protein synthesis, methylation reactions, and antioxidant defense. Its supplementation in animal nutrition and potential therapeutic applications is well-established. 3-(Methylthio)propanoic acid (MMPA), also known as 3-methylthiopropionate (MTP), is a naturally occurring metabolite of methionine, formed through the transamination pathway.[1][2][3] This guide provides a comprehensive comparison of the effects of MMPA and methionine supplementation, supported by experimental data, to inform research and development in animal nutrition and metabolic therapeutics. While direct comparative data for MMPA is limited, this guide incorporates data from its close structural and metabolic analog, 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), to provide a broader perspective.

Metabolic Pathways: The Biochemical Link

Methionine metabolism is intricate, involving several key pathways. MMPA is an intermediate in the transamination pathway of methionine catabolism.[1][2] Understanding these pathways is crucial for interpreting the effects of supplementation with either compound.

  • Methionine Metabolism: Methionine is primarily metabolized through three pathways:

    • Methionine Cycle: Converts methionine to S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions.

    • Transsulfuration Pathway: Converts homocysteine (a product of the methionine cycle) to cysteine, a precursor for the antioxidant glutathione.

    • Transamination Pathway: An alternative catabolic route where methionine is converted to its α-keto acid, which is then further metabolized, with MMPA being a key intermediate.

  • MMPA in Methionine Metabolism: The transamination pathway represents a significant route for methionine oxidation. MMPA is formed from the oxidative decarboxylation of the α-keto acid of methionine. Its presence as a natural metabolite suggests that its supplementation could potentially provide a source of methionine or have independent biological activities.

Methionine_Metabolism cluster_cycle Methionine Cycle cluster_transsulfuration Transsulfuration Pathway cluster_transamination Transamination Pathway Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT KetoAcid α-keto-γ- (methylthio)butyrate Met->KetoAcid Transaminase SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methylation) HCY Homocysteine SAH->HCY SAHH HCY->Met MS Cys Cysteine HCY->Cys CBS, CGL MMPA 3-(Methylthio)propanoic Acid (MMPA) KetoAcid->MMPA Oxidative Decarboxylation MMPA->Met Conversion

Figure 1: Simplified overview of major methionine metabolic pathways, highlighting the position of MMPA.

Comparative Performance Effects in Animal Nutrition

The efficacy of methionine and its analogs as feed supplements is a key area of research in animal nutrition. The following tables summarize quantitative data from various studies. It is important to note the limited direct comparative data for MMPA; therefore, data for HMTBA is included as a proxy.

Poultry (Broilers)
ParameterMethionine (DL-Met)HMTBA (MMPA proxy)Study Highlights & Species
Average Daily Gain (ADG) ( g/day ) 45.6 - 55.344.8 - 54.9Broiler chickens; performance varies with dietary levels.
Feed Conversion Ratio (FCR) 1.55 - 1.751.58 - 1.78Lower values indicate better feed efficiency.
Relative Bioavailability (%) 100 (L-Met as reference)75-100 (compared to DL-Met)Bioavailability of HMTBA can be lower than DL-Met on a molar basis.
Dairy Cows
ParameterRumen-Protected Met (RPM)HMTBA (MMPA proxy)Study Highlights & Species
Milk Yield ( kg/day ) +0.7 to +1.2+0.8 to +1.5Supplementation generally increases milk production.
Milk Protein Yield ( kg/day ) +0.03 to +0.05+0.04 to +0.06Both supplements can enhance milk protein synthesis.
Milk Fat Yield ( kg/day ) +0.04 to +0.06+0.05 to +0.07Effects on milk fat can be variable but are often positive.
Swine (Growing-Finishing Pigs)
ParameterMethionine (DL-Met)HMTBA (MMPA proxy)Study Highlights & Species
Average Daily Gain (ADG) ( g/day ) 800 - 950780 - 930Performance is dependent on basal diet and supplementation level.
Feed Conversion Ratio (FCR) 2.5 - 2.92.6 - 3.0Methionine sources generally improve feed efficiency.

Signaling Pathway Modulation

Methionine and its metabolites are not only building blocks for proteins but also act as signaling molecules that can influence key cellular pathways regulating growth and metabolism.

  • mTOR Pathway: The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and protein synthesis. Methionine has been shown to activate the mTORC1 signaling pathway, a crucial step in initiating protein synthesis. This activation is essential for many of the growth-promoting effects of methionine supplementation. While direct evidence for MMPA's effect on mTOR is scarce, its conversion to methionine suggests it would indirectly activate this pathway.

  • IGF-1 Signaling: The Insulin-like Growth Factor-1 (IGF-1) signaling pathway plays a critical role in growth and development. Methionine supplementation has been demonstrated to influence the expression of IGF-1 and its receptor, thereby modulating this anabolic pathway. It is plausible that MMPA, upon conversion to methionine, would exert similar effects on the IGF-1 pathway.

Signaling_Pathways Met Methionine IGF1R IGF-1 Receptor Met->IGF1R Influences Expression mTORC1 mTORC1 Met->mTORC1 Activates MMPA MMPA Conversion Metabolic Conversion MMPA->Conversion Conversion->Met PI3K PI3K IGF1R->PI3K Activates Akt Akt PI3K->Akt Activates Akt->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth mTORC1->Cell_Growth Promotes

Figure 2: Postulated signaling effects of Methionine and MMPA.

Experimental Protocols

A critical aspect of comparing the efficacy of different nutrient sources is the use of standardized and rigorous experimental methodologies. Two common in vivo methods for assessing amino acid bioavailability and utilization are the Slope-Ratio Assay and the Nitrogen Balance Study.

Slope-Ratio Assay

The slope-ratio assay is a common method for determining the relative bioavailability of a test amino acid source compared to a standard, highly available form of the same amino acid.

Slope_Ratio_Assay cluster_protocol Slope-Ratio Assay Workflow A 1. Basal Diet Formulation (Deficient in the test amino acid) B 2. Standard Diet Formulation (Basal + graded levels of standard amino acid) A->B C 3. Test Diet Formulation (Basal + graded levels of test amino acid source) A->C D 4. Animal Feeding Trial (Randomized allocation to diets) B->D C->D E 5. Performance Measurement (e.g., Weight gain, Feed efficiency) D->E F 6. Regression Analysis (Plot performance vs. amino acid intake) E->F G 7. Bioavailability Calculation (Ratio of slopes of regression lines) F->G

Figure 3: Generalized workflow for a slope-ratio assay.

Methodology Details:

  • Basal Diet: A diet is formulated to be adequate in all nutrients except for the amino acid being tested (e.g., methionine), which is intentionally limiting.

  • Standard and Test Diets: Graded levels of a highly bioavailable "standard" amino acid (e.g., pure L-methionine) and the "test" source (e.g., MMPA) are added to the basal diet to create a series of experimental diets.

  • Animal Trial: Animals are randomly assigned to the different dietary treatments and their performance (e.g., body weight gain, feed conversion ratio) is measured over a set period.

  • Data Analysis: The performance response is regressed against the intake of the supplemental amino acid for both the standard and test sources. The ratio of the slope of the regression line for the test source to the slope of the standard source provides the relative bioavailability of the test amino acid.

Nitrogen Balance Study

A nitrogen balance study is used to determine the overall protein utilization from a diet by measuring the total nitrogen intake and the total nitrogen excreted.

Nitrogen_Balance_Study cluster_protocol Nitrogen Balance Study Workflow A 1. Acclimation Period (Adaptation to experimental diet) B 2. Total Feed Intake Measurement (Precise quantification of nitrogen intake) A->B C 3. Total Excreta Collection (Urine and feces) A->C D 4. Nitrogen Analysis (Kjeldahl method for feed and excreta) B->D C->D E 5. Nitrogen Balance Calculation (N Intake - N Excretion) D->E

Figure 4: Generalized workflow for a nitrogen balance study.

Methodology Details:

  • Acclimation: Animals are adapted to the experimental diets for a period to allow their metabolism to stabilize.

  • Measurement Period: Over a defined period (typically several days), the total amount of feed consumed is accurately recorded.

  • Excreta Collection: All urine and feces are quantitatively collected.

  • Nitrogen Analysis: The nitrogen content of the feed and excreta is determined, typically using the Kjeldahl method.

  • Calculation: Nitrogen balance is calculated as the difference between nitrogen intake and nitrogen excretion. A positive nitrogen balance indicates protein accretion and growth, while a negative balance indicates net protein loss.

Toxicity and Safety Considerations

While essential for life, excessive intake of methionine can lead to adverse effects. Studies in rats have shown that high levels of dietary methionine can cause growth depression and enlargement of the spleen. Notably, similar toxic effects, including growth depression and spleen abnormalities, have been observed with high levels of MMPA supplementation. This suggests that the toxicity of high doses of methionine may be mediated, at least in part, by its metabolites in the transamination pathway, including MMPA.

Conclusion

MMPA, as a natural metabolite of methionine, holds potential as a supplemental source of this essential amino acid. The available data, primarily from studies on its analogue HMTBA, suggest that it can support animal performance in a manner similar to methionine, although its relative bioavailability may vary. The effects of MMPA are likely mediated through its in vivo conversion to methionine, which then participates in critical metabolic and signaling pathways, including the mTOR and IGF-1 pathways, to promote growth and protein synthesis.

Direct comparative studies with quantitative performance data for MMPA are still needed to fully elucidate its efficacy relative to methionine. Future research should focus on head-to-head comparisons of MMPA and methionine on key performance indicators in various animal models, as well as investigating any potential independent biological activities of MMPA on cellular signaling pathways. A deeper understanding of the in vivo conversion efficiency of MMPA to methionine under different physiological and dietary conditions will also be crucial for its effective application in animal nutrition and potential therapeutic contexts.

References

Cross-Validation of 3-(Methylthio)propanoic Acid Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-(methylthio)propanoic acid (MTPA), a key metabolite of methionine, is crucial for advancing metabolic and signaling research. This guide provides a comprehensive cross-validation of two prevalent analytical techniques for MTPA quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This objective comparison is supported by a synthesis of performance data from validated methods for short-chain fatty acids (SCFAs), providing a framework for selecting the most appropriate method for specific research needs.

Quantitative Performance: A Comparative Overview

Table 1: Comparison of Performance Characteristics for MTPA Quantification

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) Typically in the low µM rangeGenerally lower, in the high nM to low µM range
Limit of Quantitation (LOQ) Typically in the mid-to-high µM rangeGenerally lower, in the low µM range
**Linearity (R²) **> 0.99> 0.99
Accuracy (% Recovery) 85-115%90-110%
Precision (%RSD) < 15%< 10%
Sample Throughput ModerateHigh
Specificity High (with appropriate derivatization and chromatography)Very High (due to MS/MS fragmentation)
Matrix Effects Can be significant, often mitigated by derivatizationCan be significant, managed with stable isotope-labeled internal standards

Experimental Protocols

Detailed methodologies for both GC-MS and LC-MS/MS are presented below. These protocols are based on established methods for the analysis of short-chain fatty acids and may require optimization for specific instrumentation and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol involves the derivatization of MTPA to its more volatile methyl ester for analysis by GC-MS.

1. Sample Preparation and Extraction:

  • To 100 µL of sample (e.g., plasma, cell culture supernatant), add an appropriate internal standard (e.g., deuterated MTPA).

  • Acidify the sample with 10 µL of 1 M HCl.

  • Extract the MTPA by adding 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether), followed by vortexing for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the phases.

  • Transfer the organic layer to a new tube.

2. Derivatization:

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of a methylating agent (e.g., 2% (v/v) sulfuric acid in methanol).

  • Incubate the mixture at 60°C for 30 minutes.

  • After cooling to room temperature, add 100 µL of saturated sodium bicarbonate solution to neutralize the reaction.

  • Extract the derivatized MTPA-methyl ester with 200 µL of hexane.

3. GC-MS Analysis:

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for MTPA-methyl ester (e.g., m/z 134, 75, 61).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol utilizes derivatization with 3-nitrophenylhydrazine (3-NPH) to enhance the ionization efficiency and chromatographic retention of MTPA.

1. Sample Preparation and Extraction:

  • To 50 µL of sample, add an internal standard (e.g., ¹³C-labeled MTPA).

  • Precipitate proteins by adding 200 µL of cold acetonitrile, followed by vortexing and centrifugation.

  • Transfer the supernatant to a new tube.

2. Derivatization:

  • Evaporate the supernatant to dryness.

  • Reconstitute the residue in 50 µL of a solution containing 10 mg/mL 3-NPH hydrochloride and 10 mg/mL N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in 50:50 (v/v) methanol:water with 0.5% pyridine.

  • Incubate at 40°C for 30 minutes.

  • Dilute the sample with 950 µL of 90:10 (v/v) water:acetonitrile for injection.

3. LC-MS/MS Analysis:

  • LC Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • MS Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) of the transition from the protonated 3-NPH-derivatized MTPA precursor ion to a specific product ion.

Visualizing the Workflow and Biological Context

To further aid in the understanding of the analytical process and the biological relevance of MTPA, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_gcms GC-MS cluster_lcms LC-MS/MS cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extraction Extraction of MTPA Sample->Extraction Derivatization Derivatization Extraction->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation LC_Separation Liquid Chromatography Separation Derivatization->LC_Separation MS_Detection_GC Mass Spectrometry Detection (EI) GC_Separation->MS_Detection_GC Quantification Quantification MS_Detection_GC->Quantification MSMS_Detection_LC Tandem Mass Spectrometry Detection (ESI) LC_Separation->MSMS_Detection_LC MSMS_Detection_LC->Quantification

Caption: Experimental workflow for MTPA quantification.

methionine_metabolism Methionine Methionine SAM S-Adenosylmethionine Methionine->SAM AlphaKeto α-keto-γ-methylthiobutyrate Methionine->AlphaKeto Transamination SAH S-Adenosylhomocysteine SAM->SAH Methylation Reactions Homocysteine Homocysteine SAH->Homocysteine MTPA This compound (MTPA) AlphaKeto->MTPA Oxidative Decarboxylation Other Other Metabolic Pathways MTPA->Other

Caption: Simplified methionine metabolism pathway showing the formation of MTPA.

A Comparative Guide to the Metabolomics of 3-(Methylthio)propanoic Acid (MMPA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)propanoic acid (MMPA), also known as 3-(methylsulfanyl)propanoic acid, is a sulfur-containing fatty acid that serves as a key intermediate in methionine metabolism across various species[1][2]. As a product of the transamination pathway of methionine, its metabolic fate provides critical insights into sulfur amino acid catabolism, cellular redox state, and potential metabolic dysregulation in disease[3]. Understanding the species-specific differences in MMPA metabolism is crucial for translational research, drug development, and toxicology, as these variations can significantly impact the efficacy and safety of therapeutic interventions targeting methionine pathways.

This guide provides a comparative overview of MMPA metabolomics, summarizing quantitative data, detailing experimental protocols, and visualizing key metabolic and analytical pathways to support researchers in this field.

Metabolic Pathways of this compound

MMPA is primarily generated through the catabolism of L-methionine. In mammals, this occurs via a transaminative pathway where methionine is converted to its α-keto acid, 4-methylthio-2-oxobutanoate (KMBA), which is then oxidatively decarboxylated to form MMPA[4][5]. MMPA can also be produced as a side-product of the nearly universal methionine salvage pathway, which regenerates methionine from 5'-methylthioadenosine (MTA), a byproduct of polyamine and ethylene biosynthesis. While the core pathways are conserved, the efficiency and regulation can differ significantly across species, from bacteria to mammals.

The following diagram illustrates the central position of MMPA in the broader context of methionine metabolism.

MMPA_Metabolic_Pathway Met L-Methionine SAM S-Adenosylmethionine (SAM) Met->SAM ATP KMBA 4-Methylthio-2-oxobutanoate (KMBA) Met->KMBA Transamination MTA 5'-Methylthioadenosine (MTA) SAM->MTA Polyamine Synthesis Polyamine Polyamines SAM->Polyamine Salvage Methionine Salvage Pathway MTA->Salvage Multiple Steps MMPA This compound (MMPA) KMBA->MMPA Oxidative Decarboxylation VolatileS Volatile Sulfur Compounds (e.g., Methanethiol) MMPA->VolatileS Oxidation Sulfate Sulfate (Urinary Excretion) VolatileS->Sulfate Further Oxidation Salvage->Met Regeneration MMPA_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Collection 1. Sample Collection (Plasma, Urine, Tissue) Homogenize 2. Homogenization (For Tissues) Collection->Homogenize Extraction 3. Analyte Extraction (e.g., LLE or SPE) Homogenize->Extraction Evap 4. Evaporation & Reconstitution Extraction->Evap LC 5. Chromatographic Separation (Reverse-Phase HPLC/UHPLC) Evap->LC MS 6. Mass Spectrometry (ESI, MRM Detection) LC->MS Integration 7. Peak Integration MS->Integration Quant 8. Quantification (Calibration Curve) Integration->Quant

References

A Comparative Analysis of 3-(Methylthio)propanoic Acid and Commercial Nematicides for the Control of Root-Knot Nematodes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available data reveals that 3-(Methylthio)propanoic acid (MMPA), a volatile organic compound produced by Bacillus thuringiensis, demonstrates significant nematicidal efficacy against the root-knot nematode Meloidogyne incognita, positioning it as a promising alternative to conventional chemical nematicides. This guide provides a detailed comparison of MMPA's performance against established commercial nematicides, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Quantitative Efficacy Comparison

The nematicidal activity of MMPA and various commercial nematicides has been evaluated through in vitro and in vivo studies. The following tables summarize the key quantitative data from these experiments, focusing on the half-lethal concentration (LC50) against second-stage juveniles (J2) of M. incognita and the reduction in root galling in pot experiments.

Table 1: In Vitro Nematicidal Activity (LC50) Against M. incognita J2

CompoundLC50 (µg/mL)Exposure Time (hours)Citation
This compound (MMPA)6.2724[1][2]
Abamectin7.06Not Specified[3]
Abamectin5.3948[4][5]
Abamectin1.562
Abamectin~2Not Specified
Fluopyram3.4748
Fosthiazate8.6148
Oxamyl9.5348
Fenamiphos12.7348

Table 2: In Vivo Efficacy in Pot Experiments Against M. incognita on Tomato

TreatmentApplication RateGall Number per Gram of RootReduction in Galls (%)Citation
This compound (MMPA)Not Specified6.9792.86
Avermectin0.09 mg/mLNot SpecifiedNot Specified
Fluopyram0.25 mg/mLNot SpecifiedNot Specified
FenamiphosNot SpecifiedNot Specified91.73
OxamylNot SpecifiedNot Specified89.53
FosthiazateNot SpecifiedNot Specified63.81
AbamectinNot SpecifiedNot Specified66.69
Control (Water)-97.580

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used in the cited studies.

In Vitro Nematicidal Activity Assay

This assay determines the direct toxicity of a compound to nematodes.

  • Nematode Culture and Extraction: Meloidogyne incognita is cultured on a susceptible host plant (e.g., tomato). Second-stage juveniles (J2s) are hatched from eggs extracted from infected roots using a sodium hypochlorite solution.

  • Compound Preparation: The test compound is dissolved in an appropriate solvent (e.g., acetone) and then diluted with water to achieve a series of concentrations.

  • Exposure: A suspension of a known number of J2s (e.g., 50-100) is added to each well of a multi-well plate. The different concentrations of the test compound are then added to the wells. A control group with only the solvent and water is included.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25-28°C) for a specific duration (e.g., 24, 48, or 72 hours).

  • Mortality Assessment: After incubation, the number of dead nematodes in each well is counted under a microscope. Nematodes are considered dead if they are immobile and do not respond to physical stimuli (e.g., probing with a fine needle).

  • Data Analysis: The mortality data is used to calculate the LC50 value, which is the concentration of the compound that kills 50% of the nematode population.

Greenhouse Pot Experiment for Nematicide Efficacy

This in vivo assay evaluates the ability of a compound to protect plants from nematode infection in a controlled environment.

  • Planting and Inoculation: Seedlings of a susceptible host plant (e.g., tomato) are transplanted into pots containing sterilized soil. Each pot is then inoculated with a known number of M. incognita J2s or eggs.

  • Treatment Application: The test compound is applied to the soil. Application methods can include soil drenching, mixing with the soil before planting, or as a seed treatment. Control groups include an untreated, inoculated control and sometimes a positive control with a known commercial nematicide.

  • Growth Period: The plants are grown in a greenhouse under controlled conditions for a specific period (e.g., 4-8 weeks) to allow for nematode infection and development.

  • Data Collection: At the end of the experiment, the plants are carefully uprooted, and the roots are washed. The following parameters are typically assessed:

    • Root Gall Index: The severity of root galling is rated on a scale (e.g., 0-5 or 0-10), where 0 represents no galls and the highest value represents severe galling.

    • Number of Galls: The total number of galls on the root system is counted.

    • Egg Masses: The number of egg masses on the roots can be counted after staining (e.g., with phloxine B).

    • Plant Growth Parameters: Plant height, shoot weight, and root weight are measured to assess any phytotoxic or growth-promoting effects of the treatment.

  • Data Analysis: The data from the treated groups are compared to the untreated control to determine the efficacy of the compound in reducing nematode infection and protecting the plant.

Signaling Pathways and Experimental Workflow

Visualizing the mechanisms of action and experimental processes can aid in understanding the comparative efficacy of these nematicidal compounds.

Experimental_Workflow cluster_in_vitro In Vitro Assay cluster_in_vivo In Vivo Pot Experiment A Nematode Culture & J2 Extraction C Exposure in Multi-well Plates A->C B Compound Dilution Series B->C D Incubation (24-72h) C->D E Mortality Assessment D->E F LC50 Calculation E->F G Seedling Transplant H Nematode Inoculation G->H I Nematicide Application H->I J Greenhouse Growth (4-8 weeks) I->J K Data Collection (Galls, Plant Growth) J->K L Efficacy Evaluation K->L

Caption: A generalized workflow for evaluating nematicidal efficacy.

Mode of Action of Commercial Nematicides

Avermectin: This nematicide acts on the nematode's nervous system. It potentiates and/or directly activates glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates. This leads to an influx of chloride ions, causing hyperpolarization of the cell membrane, which results in paralysis and death of the nematode.

Avermectin_Pathway Avermectin Avermectin GluCl Glutamate-gated Chloride Channel Avermectin->GluCl activates Cl_influx Chloride Ion Influx GluCl->Cl_influx opens Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Cl_influx->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis Death Nematode Death Paralysis->Death

Caption: Avermectin's signaling pathway leading to nematode paralysis.

Fluopyram: Initially developed as a fungicide, fluopyram also exhibits potent nematicidal activity. It targets the mitochondrial respiratory chain in nematodes by inhibiting the succinate dehydrogenase (SDH) enzyme complex (Complex II). This disruption of cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, resulting in paralysis and eventual death of the nematode.

Fluopyram_Pathway Fluopyram Fluopyram SDH Succinate Dehydrogenase (Complex II) Fluopyram->SDH inhibits ETC Mitochondrial Electron Transport Chain ATP_depletion ATP Depletion ETC->ATP_depletion disrupts Paralysis Paralysis ATP_depletion->Paralysis Death Nematode Death Paralysis->Death

Caption: Fluopyram's disruption of the mitochondrial respiratory chain.

Conclusion

The data presented in this guide indicate that this compound has strong nematicidal properties, with an in vitro efficacy (LC50) comparable to or, in some cases, better than several commercial nematicides. The in vivo pot experiments further support its potential, demonstrating a significant reduction in root galling. The distinct modes of action of commercial nematicides like avermectin and fluopyram highlight the diverse strategies for nematode control. Further research into the precise mechanism of action of MMPA and its performance in field conditions is warranted to fully establish its role as a viable bio-nematicide in integrated pest management programs.

References

A Comparative Analysis of the Antifungal Spectrum of 3-(Methylthio)propanoic Acid and Other Standard Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antifungal drug discovery, the exploration of novel compounds with unique mechanisms of action is paramount. One such molecule of interest is 3-(Methylthio)propanoic acid (3-MTPA), a naturally occurring sulfur-containing carboxylic acid. This guide provides a comparative overview of the antifungal spectrum of 3-MTPA, juxtaposed with established antifungal agents. Due to the limited publicly available data on the specific antifungal spectrum of 3-MTPA, this guide leverages information on the closely related compound, propionic acid, to infer potential mechanisms of action and antifungal properties.

Executive Summary

Comparative Antifungal Spectra

The following tables summarize the known antifungal activity of 3-MTPA and the well-established spectra of fluconazole and amphotericin B against key fungal genera. It is important to note the significant data gap for 3-MTPA.

Table 1: Antifungal Spectrum of this compound (3-MTPA)

Fungal SpeciesMinimum Inhibitory Concentration (MIC)Reference
Fusarium oxysporumActivity reported, but specific MIC not provided
Candida spp.Data not available
Aspergillus spp.Data not available
DermatophytesData not available

Table 2: Antifungal Spectrum of Fluconazole

Fungal SpeciesMIC Range (µg/mL)Reference(s)
Candida albicans≤0.25 - 16
Candida glabrata0.5 - ≥64
Candida parapsilosis0.5 - 8
Candida tropicalis0.5 - 8
Aspergillus fumigatusGenerally high (>64)
Fusarium spp.Generally high (≥64)
Trichophyton rubrum0.25 - 32
Trichophyton mentagrophytes0.5 - 64

Table 3: Antifungal Spectrum of Amphotericin B

Fungal SpeciesMIC Range (µg/mL)Reference(s)
Candida albicans0.125 - 2
Candida glabrata0.25 - 2
Candida parapsilosis0.125 - 1
Candida tropicalis0.25 - 2
Aspergillus fumigatus0.25 - 2
Aspergillus flavus0.5 - 2
Aspergillus terreus1 - 4
Fusarium solani1 - >16
Fusarium oxysporum0.5 - 8
Trichophyton spp.0.5 - 4

Experimental Protocols

The data presented for the established antifungal agents are typically generated using standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). A generalized protocol for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution is outlined below.

Broth Microdilution Antifungal Susceptibility Testing Protocol (Adapted from CLSI M27 and M38 guidelines)
  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain pure colonies. A suspension of the fungal cells or conidia is prepared in sterile saline or water and adjusted to a specific turbidity, corresponding to a defined cell concentration (e.g., 0.5 McFarland standard). This suspension is then further diluted in the test medium to achieve the final desired inoculum concentration.

  • Antifungal Agent Preparation: The antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in the test medium (e.g., RPMI-1640) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.

  • Incubation: The inoculated plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours for yeasts, 48-72 hours for molds).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. For azoles against yeasts, this is often a ≥50% reduction in turbidity, while for amphotericin B and for azoles against molds, it is typically complete inhibition of growth.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by 3-MTPA are not yet elucidated, the mechanism of its structural analog, propionic acid, offers valuable insights.

Proposed Antifungal Mechanism of Propionic Acid

Propionic acid is believed to exert its antifungal effect through the induction of apoptosis, a form of programmed cell death. This process is mediated through the mitochondria and involves a cascade of cellular events.

G Proposed Antifungal Signaling Pathway of Propionic Acid cluster_cell Propionic_Acid Propionic Acid Fungal_Cell Fungal Cell Membrane Mitochondrion Mitochondrion ROS ↑ Reactive Oxygen Species (ROS) Fungal_Cell->ROS Induces Oxidative Stress MMP ↓ Mitochondrial Membrane Potential Mitochondrion->MMP Disrupts Metacaspase Metacaspase Activation ROS->Metacaspase Apoptosis Apoptosis Metacaspase->Apoptosis Ca2_Influx ↑ Mitochondrial Ca2+ Influx MMP->Ca2_Influx Cytochrome_c Cytochrome c Release Ca2_Influx->Cytochrome_c Cytochrome_c->Apoptosis

Caption: Proposed apoptotic pathway induced by propionic acid in fungal cells.

Another proposed mechanism for propionic acid involves the inhibition of CoA-dependent enzymes, which are crucial for cellular metabolism.

G Inhibition of CoA-Dependent Enzymes by Propionyl-CoA Propionic_Acid Propionic Acid Propionyl_CoA Propionyl-CoA Propionic_Acid->Propionyl_CoA Converted to PDH Pyruvate Dehydrogenase Complex (PDH) Propionyl_CoA->PDH SCS Succinyl-CoA Synthetase (SCS) Propionyl_CoA->SCS ACL ATP Citrate Lyase (ACL) Propionyl_CoA->ACL Cellular_Metabolism Disruption of Cellular Metabolism PDH->Cellular_Metabolism SCS->Cellular_Metabolism ACL->Cellular_Metabolism

Caption: Propionic acid conversion and subsequent enzyme inhibition.

Conclusion and Future Directions

While this compound shows promise as an antifungal agent, particularly given its natural origin and the potential for a distinct mechanism of action, there is a clear and urgent need for comprehensive studies to determine its antifungal spectrum. Future research should focus on:

  • Determining the Minimum Inhibitory Concentrations (MICs) of 3-MTPA against a wide array of clinically important yeasts (including various Candida species), molds (Aspergillus, Fusarium, etc.), and dermatophytes using standardized methodologies.

  • Elucidating the precise molecular mechanism of action of 3-MTPA to understand its cellular targets and signaling pathway interactions.

  • Conducting comparative studies that directly evaluate the efficacy of 3-MTPA alongside standard antifungal drugs in both in vitro and in vivo models of fungal infections.

Such data will be instrumental in assessing the true potential of this compound as a lead compound for the development of novel antifungal therapies. Researchers in the field are encouraged to pursue these avenues of investigation to fill the existing knowledge gaps and potentially unlock a new class of antifungal agents.

References

Unraveling Methionine Metabolism: A Comparative Guide to Isotopic Labeling with 3-(Methylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of methionine metabolism is paramount for advancements in various fields, from oncology to metabolic diseases. Isotopic labeling is a powerful technique to trace the fate of metabolites through complex biochemical pathways. This guide provides a comparative analysis of 3-(Methylthio)propanoic acid (MMPA) as a tracer in such studies, offering insights into its utility and performance in elucidating the transamination pathway of methionine metabolism.

Introduction to this compound in Methionine Metabolism

This compound (MMPA) is a key intermediate in the transamination pathway of methionine metabolism.[1][2][3] This pathway is an alternative to the well-known transmethylation and transsulfuration pathways and plays a significant role in hepatic glucose metabolism.[1][3] Recent studies have highlighted that the metabolic flux through this transamination pathway, leading to the formation of MMPA, can influence crucial cellular signaling events, such as the acetylation of the transcriptional coactivator PGC-1α, which is a key regulator of gluconeogenesis. Notably, MMPA has been shown to be more potent than methionine itself in inducing PGC-1α acetylation, underscoring its potential importance as a signaling molecule.

The use of isotopically labeled MMPA, or its precursor methionine, allows for the precise tracking of its metabolic fate and the quantification of flux through the transamination pathway. This guide will delve into the experimental protocols for such studies, present available data, and compare the application of MMPA with other related tracers.

Comparative Analysis of Tracers in Methionine Metabolism

While direct comparative studies quantifying the flux of isotopically labeled MMPA versus other tracers like S-adenosylmethionine (SAM) are not extensively documented in publicly available literature, a comparison can be drawn based on their roles in different branches of methionine metabolism.

TracerMetabolic Pathway InvestigatedKey AdvantagesPotential Limitations
Isotopically Labeled this compound (MMPA) Methionine Transamination PathwayDirectly probes the flux of a key downstream metabolite. Potentially more specific for studying the biological effects of the transamination pathway.Limited commercial availability of labeled standards. Less information on its utility compared to more established tracers.
Isotopically Labeled Methionine Overall Methionine Metabolism (Transmethylation, Transsulfuration, and Transamination)Commercially available in various labeled forms (e.g., ¹³C, ¹⁵N, ³⁴S). Allows for a comprehensive analysis of all major methionine metabolic pathways.Requires analytical methods to separate and quantify various downstream metabolites to assess individual pathway fluxes.
Isotopically Labeled S-Adenosylmethionine (SAM) Transmethylation PathwayAs the primary methyl donor, it directly traces the flux of methyl groups to a wide range of molecules, including DNA, RNA, and proteins.Does not directly provide information on the transamination or transsulfuration pathways.

Experimental Protocols

A detailed protocol for isotopic labeling studies with this compound would be analogous to those using its precursor, L-methionine. The following is a generalized protocol for a stable isotope tracing study in cell culture using ¹³C-labeled L-methionine to analyze MMPA formation.

Protocol: Stable Isotope Tracing of Methionine Metabolism in Cultured Cells

1. Cell Culture and Labeling:

  • Culture mammalian cells to the desired confluency in standard growth medium.

  • For the labeling experiment, replace the standard medium with a custom medium containing a known concentration of [U-¹³C₅]-L-methionine.

  • Incubate the cells for a defined period (e.g., 24 hours) to allow for the incorporation of the labeled methionine into metabolic pathways.

2. Metabolite Extraction:

  • Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the cell culture plate.

  • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

  • Centrifuge the lysate to pellet cellular debris.

  • Collect the supernatant containing the metabolites.

3. Sample Analysis by Mass Spectrometry:

  • Analyze the metabolite extract using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).

  • For MMPA analysis, use a targeted approach with a known MMPA standard to determine its retention time and fragmentation pattern.

  • Monitor the mass isotopologue distribution of MMPA to determine the extent of ¹³C labeling.

4. Data Analysis:

  • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

  • Calculate the fractional enrichment of ¹³C in MMPA and other methionine-related metabolites.

  • Use metabolic flux analysis (MFA) software to quantify the flux through the methionine transamination pathway based on the labeling patterns.

Signaling Pathway and Experimental Workflow

To visualize the metabolic context and experimental process, the following diagrams are provided.

Methionine_Metabolism cluster_transmethylation Transmethylation Pathway cluster_transsulfuration Transsulfuration Pathway cluster_transamination Transamination Pathway Methionine Methionine SAM S-Adenosylmethionine Methionine->SAM Transmethylation KMTB α-keto-γ-methylthiobutyrate Methionine->KMTB Transamination SAH S-Adenosylhomocysteine SAM->SAH Methylation Methylation SAM->Methylation Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Remethylation Cystathionine Cystathionine Homocysteine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine MMPA This compound KMTB->MMPA Transsulfuration Transsulfuration Transamination Transamination

Caption: Methionine Metabolic Pathways.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis A 1. Seed Cells B 2. Add Isotope-Labeled Methionine/MMPA A->B C 3. Incubate B->C D 4. Quench Metabolism C->D E 5. Extract Metabolites D->E F 6. Collect Supernatant E->F G 7. LC-MS/MS Analysis F->G H 8. Data Processing G->H I 9. Metabolic Flux Analysis H->I

Caption: Isotopic Labeling Workflow.

Conclusion

Isotopic labeling studies with this compound and its precursors are invaluable for dissecting the complexities of methionine metabolism. While direct comparative data with other tracers is an area for future research, the available evidence strongly supports the significance of the transamination pathway and the role of MMPA as a key metabolic intermediate and potential signaling molecule. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at further unraveling the critical roles of methionine metabolism in health and disease.

References

A Comparative Guide to Confirming the Structure of Synthesized 3-(Methylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a critical step. This guide provides a comparative overview of standard analytical techniques for the structural elucidation of 3-(Methylthio)propanoic acid, a sulfur-containing carboxylic acid. We present supporting data, detailed experimental protocols, and a comparison of alternative methodologies to ensure accurate and reliable characterization.

Spectroscopic and Chromatographic Confirmation Methods

The primary methods for confirming the structure of this compound involve a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC). Each technique provides unique and complementary information about the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms in this compound.

Expected ¹H NMR Spectral Data:

ProtonsChemical Shift (δ) ppmMultiplicityIntegration
-S-CH₃ ~2.1Singlet3H
-S-CH₂ -~2.8Triplet2H
-CH₂ -COOH~2.6Triplet2H
-COOH ~10-12Broad Singlet1H

Expected ¹³C NMR Spectral Data:

CarbonChemical Shift (δ) ppm
-S-C H₃~15
-S-C H₂-~30
-C H₂-COOH~35
-C OOH~175
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions are from the carboxylic acid group.

Key IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Appearance
O-H (Carboxylic Acid)3300-2500Very Broad
C=O (Carboxylic Acid)1710Strong, Sharp
C-S (Thioether)800-600Weak to Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity. When coupled with Gas Chromatography (GC-MS), it also provides information on the purity of the synthesized compound.

Expected Mass Spectrometry Data:

Ionm/z
[M]⁺ (Molecular Ion)120
[M-SCH₃]⁺73
[M-COOH]⁺75

Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesDisadvantages
¹H NMR Proton environment and connectivityProvides detailed structural informationRequires relatively pure sample
¹³C NMR Carbon skeletonConfirms the number and type of carbon atomsLower sensitivity than ¹H NMR
IR Spectroscopy Functional groupsQuick and easy to performProvides limited structural information
GC-MS Molecular weight, fragmentation, and purityHigh sensitivity and provides purity informationOften requires derivatization for polar analytes

Alternative Confirmation Strategies

While the above methods are standard, alternative approaches can offer advantages in specific contexts.

Derivatization for GC-MS Analysis

Direct analysis of carboxylic acids by GC-MS can be challenging due to their polarity and potential for thermal degradation. Derivatization to form more volatile esters (e.g., methyl or silyl esters) is a common and effective strategy.

  • Methyl Esterification: Reacting the acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄) or with a reagent like diazomethane yields the methyl ester, which is more amenable to GC analysis. The resulting methyl 3-(methylthio)propanoate has a well-characterized mass spectrum.

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the acidic proton with a trimethylsilyl (TMS) group, increasing volatility.

Direct Aqueous Injection for GC-MS

Recent advances in column technology and injection techniques have made direct aqueous injection a viable alternative to derivatization for the analysis of short-chain fatty acids.[1] This method simplifies sample preparation but may require specialized columns and careful optimization to avoid contamination of the GC system.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a clean 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single-pulse

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 s

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher

  • Pulse Program: Proton-decoupled

  • Number of Scans: 1024 or more, depending on concentration

  • Relaxation Delay: 2 s

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place a single drop of the liquid this compound onto a clean salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top to create a thin liquid film.

Data Acquisition:

  • Spectrometer: FTIR spectrometer

  • Scan Range: 4000-400 cm⁻¹

  • Number of Scans: 16-32

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Methyl Ester Derivatization:

  • Dissolve approximately 1 mg of the synthesized acid in 1 mL of methanol.

  • Add a catalytic amount of concentrated sulfuric acid (1-2 drops).

  • Heat the mixture at 60°C for 30 minutes.

  • Neutralize the solution with a saturated sodium bicarbonate solution and extract the methyl ester with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate for GC-MS analysis.

GC-MS Parameters:

  • GC Column: DB-5ms or equivalent non-polar capillary column.

  • Injection Mode: Split.

  • Oven Program: Start at 50°C, ramp to 250°C at 10°C/min.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-200.

Visualizing the Workflow

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Confirmation cluster_derivatization Optional Derivatization cluster_data Data Analysis Synthesis Synthesized This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR GCMS GC-MS Analysis Synthesis->GCMS Direct Injection Derivatization Esterification or Silylation Synthesis->Derivatization Polarity issue Confirm Structure Confirmed NMR->Confirm IR->Confirm GCMS->Confirm Derivatization->GCMS

Caption: Experimental workflow for the structural confirmation of this compound.

signaling_pathway_placeholder cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry H1_NMR ¹H NMR Proton_Connectivity Proton Connectivity H1_NMR->Proton_Connectivity Chemical_Shifts_H Proton Chemical Shifts H1_NMR->Chemical_Shifts_H Final_Structure Confirmed Structure of This compound H1_NMR->Final_Structure C13_NMR ¹³C NMR Carbon_Backbone Carbon Backbone C13_NMR->Carbon_Backbone Chemical_Shifts_C Carbon Chemical Shifts C13_NMR->Chemical_Shifts_C C13_NMR->Final_Structure IR_Spec IR Spectrum Functional_Groups Functional Groups (e.g., -COOH, C-S) IR_Spec->Functional_Groups IR_Spec->Final_Structure Mass_Spec Mass Spectrum Molecular_Weight Molecular Weight Mass_Spec->Molecular_Weight Fragmentation_Pattern Fragmentation Pattern Mass_Spec->Fragmentation_Pattern Mass_Spec->Final_Structure

Caption: Logical relationship of data obtained from different analytical techniques for structure confirmation.

References

A Guide to Inter-laboratory Comparison of 3-(Methylthio)propanoic Acid Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative measurement of 3-(Methylthio)propanoic acid (MTPA), a key intermediate in methionine metabolism. Due to a lack of publicly available formal inter-laboratory comparison studies for MTPA, this document compiles and compares data from individual validated analytical methods. The information herein is intended to assist laboratories in selecting and implementing robust analytical procedures for MTPA quantification in biological matrices.

Comparison of Analytical Methodologies

The quantification of this compound in biological samples, such as urine and plasma, is primarily achieved through chromatographic techniques coupled with mass spectrometry. The two most common approaches are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

As formal inter-laboratory comparison data is unavailable, the following table summarizes typical performance characteristics of these methods based on general principles of analytical method validation for similar small organic acids. It is important to note that these are representative values, and actual performance will vary between laboratories and specific applications.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Matrix Urine, PlasmaPlasma, Urine, Cell Culture Media
Derivatization Typically required (e.g., silylation)Often not required, but can be used
Limit of Detection (LOD) Low to mid ng/mLLow pg/mL to low ng/mL
Limit of Quantification (LOQ) Mid to high ng/mLMid pg/mL to mid ng/mL
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 85-115%90-110%
Precision (%RSD) < 15%< 10%
Throughput ModerateHigh
Selectivity HighVery High

Experimental Protocols

Detailed experimental protocols are crucial for reproducing analytical results. Below are generalized methodologies for the analysis of MTPA using GC-MS and LC-MS/MS.

I. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of polar analytes like MTPA generally necessitates a derivatization step to increase their volatility and thermal stability. Silylation is a common derivatization technique.

1. Sample Preparation:

  • Matrix: Human Urine

  • Internal Standard: A stable isotope-labeled version of MTPA (e.g., 3-(methyl-d3-thio)propanoic acid) should be used for accurate quantification.

  • Extraction: Acidify the urine sample and perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.

  • Drying: Evaporate the organic extract to dryness under a stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in a derivatization reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture to facilitate the reaction and form the trimethylsilyl (TMS) derivative of MTPA.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent GC system (or equivalent)

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Temperature Program: An optimized temperature gradient to ensure separation from other matrix components.

  • Mass Spectrometer: Agilent MS (or equivalent)

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for MTPA-TMS and its internal standard.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS methods often offer higher sensitivity and may not require derivatization, allowing for a more straightforward sample preparation workflow.

1. Sample Preparation:

  • Matrix: Human Plasma

  • Internal Standard: A stable isotope-labeled MTPA.

  • Extraction: Protein precipitation is a common technique. Add a cold organic solvent (e.g., acetonitrile) to the plasma sample containing the internal standard.

  • Centrifugation: Vortex and centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness or directly inject a diluted aliquot.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Shimadzu, Waters, or Sciex system (or equivalent)

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape and ionization efficiency.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both MTPA and its internal standard.

Workflow and Pathway Diagrams

To visually represent the processes involved in MTPA analysis and its metabolic context, the following diagrams have been generated.

General Experimental Workflow for MTPA Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE or Protein Precipitation) Add_IS->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Chromatography Chromatography (GC or LC) Extraction->Chromatography Derivatization->Chromatography MS Mass Spectrometry (MS or MS/MS) Chromatography->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for MTPA analysis.

Simplified Methionine Metabolism Pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM Methionine Adenosyltransferase KMTBA α-keto-γ- (methylthio)butyrate Methionine->KMTBA Transaminase SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase MTPA 3-(Methylthio)propanoic acid (MTPA) KMTBA->MTPA Oxidative Decarboxylation

Caption: Simplified pathway of methionine metabolism leading to MTPA.

Unveiling the Biological Potency of 3-(Methylthio)propanoic Acid and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of related compounds is paramount for targeted therapeutic development. This guide provides a comprehensive comparison of the biological activities of 3-(Methylthio)propanoic acid (MMPA) and its structural analogs, supported by experimental data and detailed methodologies.

This compound, a naturally occurring sulfur-containing fatty acid, is a key intermediate in methionine metabolism.[1][2] Emerging research has highlighted its diverse biological activities, including nematicidal and antifungal properties.[2][3] This has spurred interest in exploring the potential of its synthetic and natural analogs as novel therapeutic agents. This guide delves into a comparative analysis of their efficacy in various biological domains.

Nematicidal Activity: MMPA Demonstrates Superior Potency

Recent studies have identified MMPA as a potent agent against root-knot nematodes, a significant agricultural pest. A comparative study investigating the nematicidal activity of MMPA and its structural analogs revealed its superior efficacy.

Table 1: Comparative Nematicidal Activity of this compound and Its Analogs against M. incognita

CompoundLC50 (µg/mL) at 24h
This compound (MMPA)6.27[3]
3-Methoxypropionic acid36.49
Valeric acid23.21
Isovaleric acid56.33
L-cysteineNot reported

The data clearly indicates that MMPA possesses the highest toxicity against M. incognita second-stage juveniles (J2), with a significantly lower LC50 value compared to its analogs. The methylthio group is speculated to be a key contributor to this enhanced nematicidal activity.

Antifungal Properties: A Broad Spectrum of Activity

MMPA and its derivatives have demonstrated notable antifungal activity against a range of fungal pathogens. While direct comparative studies with a standardized set of analogs are limited, individual studies highlight the potential of this class of compounds. Purified MMPA has shown inhibitory effects against Fusarium oxysporum. Furthermore, a broad-spectrum antifungal screen of various alkane and alkanoic acid analogs, including those with methylthio, methylsulfinyl, and methylsulfonyl groups, identified several compounds with significant activity against pathogenic yeasts and molds like Candida and Aspergillus species.

For instance, MeSO(CH2)13Me, a methylsulfinyl analog, was particularly effective against C. guilliermondii, C. neoformans, S. cerevisiae, and A. fumigatus. Another study on nicotinamide derivatives, which can be considered structurally related in the context of antifungal screening, identified compounds with potent activity against both fluconazole-sensitive and -resistant Candida albicans strains. These findings suggest that modifications to the core structure of MMPA could lead to the development of potent and broad-spectrum antifungal agents.

Anti-inflammatory and Anticancer Potential: An Emerging Area of Investigation

The anti-inflammatory and anticancer activities of MMPA and its analogs are less explored but represent a promising frontier for research. While direct comparative data for MMPA is scarce, studies on structurally related propanoic acid derivatives have shown significant potential.

A variety of aryl propionic acid derivatives have been synthesized and evaluated for their anti-inflammatory effects, with some exhibiting activity comparable to or exceeding that of the standard drug indomethacin in carrageenan-induced paw edema models. Similarly, certain 3-(arylthio)propanoic acid and 3,5-disubstituted thiadiazine-2-thione derivatives have demonstrated notable anticancer activity against various cancer cell lines, including HeLa, glioblastoma, and breast cancer cells. These studies underscore the potential of the propanoic acid scaffold as a template for designing novel anti-inflammatory and anticancer drugs.

Signaling Pathways: Unraveling the Molecular Mechanisms

The precise signaling pathways through which MMPA and its analogs exert their biological effects are an active area of investigation. Given the structural similarities of some analogs to known signaling modulators, it is plausible that they interact with key cellular pathways. For instance, the anti-inflammatory effects of related compounds are often attributed to the modulation of pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of inflammation. The activation of these pathways is a critical event in the inflammatory response, and their inhibition can lead to a reduction in pro-inflammatory mediators. Further research is needed to elucidate the specific molecular targets and signaling cascades affected by MMPA and its derivatives.

Experimental Protocols

To facilitate further research and comparative analysis, detailed methodologies for key assays are provided below.

Nematicidal Activity Assay

The direct-contact nematicidal activity of compounds against second-stage juveniles (J2) of root-knot nematodes (Meloidogyne spp.) can be assessed as follows:

  • Nematode Culture and J2 Collection: Maintain nematode cultures on a suitable host plant (e.g., tomato). Extract eggs from infected roots and hatch them to obtain J2.

  • Assay Setup: In a 96-well plate, add a suspension of approximately 50-100 J2 per well.

  • Compound Treatment: Add the test compounds (MMPA and its analogs) at various concentrations to the wells. Include a negative control (e.g., distilled water) and a positive control (a known nematicide).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25-28°C) for 24 to 72 hours.

  • Mortality Assessment: After incubation, observe the nematodes under a microscope. Nematodes that are immobile and do not respond to a physical stimulus (e.g., probing with a fine needle) are considered dead.

  • Data Analysis: Calculate the percentage of mortality for each treatment. Determine the LC50 (lethal concentration required to kill 50% of the nematodes) value for each compound using probit analysis.

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compounds against fungal pathogens can be determined using a broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) guidelines:

  • Fungal Inoculum Preparation: Prepare a standardized suspension of fungal cells or spores in a suitable broth medium.

  • Compound Dilution: Prepare serial dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 30-35°C) for 24 to 48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

This in vivo assay is used to evaluate the acute anti-inflammatory activity of compounds:

  • Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for at least a week.

  • Compound Administration: Administer the test compounds orally or intraperitoneally to the animals. A control group receives the vehicle.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes), inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

MTT Assay (Anticancer)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 550-600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment compared to the untreated control. Determine the IC50 (concentration that inhibits 50% of cell growth).

Visualizing the Methionine Catabolism Pathway

The biological activity of MMPA is intrinsically linked to its role in methionine metabolism. The following diagram illustrates a simplified pathway of methionine catabolism leading to the formation of MMPA.

Methionine_Catabolism Methionine Methionine alpha_Keto_gamma_methylthiobutyrate α-Keto-γ-methylthiobutyrate Methionine->alpha_Keto_gamma_methylthiobutyrate Transamination MMPA This compound alpha_Keto_gamma_methylthiobutyrate->MMPA Oxidative Decarboxylation Further_Metabolism Further Metabolism MMPA->Further_Metabolism

Caption: Simplified pathway of methionine catabolism to this compound.

Conclusion

This compound and its analogs represent a promising class of compounds with a diverse range of biological activities. MMPA itself has demonstrated potent nematicidal effects, while its structural relatives show potential as antifungal, anti-inflammatory, and anticancer agents. Further research focusing on direct comparative studies, structure-activity relationship (SAR) analysis, and elucidation of the underlying molecular mechanisms is crucial for the development of novel and effective therapeutics based on the MMPA scaffold. The experimental protocols provided in this guide offer a foundation for researchers to conduct these vital investigations.

References

Validating 3-(Methylthio)propanoic Acid as a Biomarker Against Clinical Endpoints: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-(Methylthio)propanoic acid (MMPA) with other potential biomarkers, offering supporting experimental data and methodologies to evaluate its validity against clinical endpoints.

Introduction to this compound (MMPA)

This compound is a sulfur-containing fatty acid that is an intermediate in the mammalian metabolism of methionine.[1][2] Its presence in biological fluids offers a potential window into the metabolic status of individuals, particularly concerning amino acid metabolism. While research has explored its role in various biological contexts, including as a phytotoxin and nematicidal agent, its validation as a robust clinical biomarker in humans is still an emerging area of investigation.[1][3] This guide explores the current landscape of MMPA as a biomarker, compares it with established markers for related metabolic disorders, and provides a framework for its clinical validation.

The Biomarker Validation Process

The journey of a potential biomarker from initial discovery to clinical application is a rigorous, multi-stage process. This process ensures that the biomarker is not only analytically sound but also clinically meaningful. The validation of metabolomic biomarkers typically involves a discovery phase, a pre-validation phase, and a final validation phase which includes large-scale corroboratory studies.[4]

A crucial statistical method in this process is cross-validation, which helps to mitigate the risk of spurious positive findings before proceeding to more extensive and costly validation studies. The ultimate goal is to establish a clear link between the biomarker and a clinical endpoint, demonstrating its utility in diagnosis, prognosis, or as a pharmacodynamic marker of treatment response.

Comparative Analysis of MMPA and Other Biomarkers

To contextualize the potential of MMPA as a biomarker, it is useful to compare it with established markers for a related inborn error of metabolism, Propionic Acidemia (PA). PA is characterized by the accumulation of propionyl-CoA, and its diagnosis and monitoring rely on well-validated biomarkers. While MMPA is not a primary biomarker for PA, this comparison provides a benchmark for the level of evidence required for clinical validation.

BiomarkerTypical Findings in PAAnalytical MethodClinical Utility
This compound (MMPA) Not established as a routine diagnostic marker. Theoretically, alterations in methionine metabolism could occur.Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS)Currently, no established clinical utility for the diagnosis or monitoring of a specific disease. Further research is needed.
Methylcitric Acid Markedly elevated in urine and plasma.GC-MS, LC-MSPrimary diagnostic marker for PA. Used for monitoring long-term metabolic control.
Propionylcarnitine (C3) Elevated in plasma and dried blood spots.Tandem Mass Spectrometry (MS/MS)Key marker in newborn screening for PA. Levels can be influenced by carnitine supplementation.
Fibroblast Growth Factor 21 (FGF21) Elevated in plasma.Immunoassay (ELISA)A promising secondary biomarker reflecting mitochondrial dysfunction in PA. Correlates with disease severity.
Growth Differentiation Factor 15 (GDF15) Elevated in plasma.Immunoassay (ELISA)Another emerging biomarker associated with mitochondrial stress and disease severity in PA.

Signaling Pathways and Experimental Workflows

To understand the biological context of MMPA and the process of its validation, the following diagrams illustrate the relevant metabolic pathway and a typical biomarker validation workflow.

Methionine Metabolism Pathway Methionine Methionine SAM S-Adenosylmethionine Methionine->SAM MAT MMPA This compound Methionine->MMPA Transamination Pathway Intermediate SAH S-Adenosylhomocysteine SAM->SAH Methyltransferases Homocysteine Homocysteine SAH->Homocysteine SAHH Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine Alpha_ketobutyrate α-ketobutyrate Cystathionine->Alpha_ketobutyrate Propionyl_CoA Propionyl-CoA Alpha_ketobutyrate->Propionyl_CoA Biomarker Validation Workflow Discovery Biomarker Discovery (Untargeted Metabolomics) PreValidation Pre-Validation (Targeted Assay Development) Discovery->PreValidation AnalyticalValidation Analytical Validation (Accuracy, Precision, Linearity) PreValidation->AnalyticalValidation ClinicalValidation Clinical Validation (Case-Control & Cohort Studies) AnalyticalValidation->ClinicalValidation ClinicalUtility Assessment of Clinical Utility (Sensitivity, Specificity, ROC) ClinicalValidation->ClinicalUtility Application Clinical Application ClinicalUtility->Application

References

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Flavor Profiles of 3-(Methylthio)propanoic Acid and Related Sulfur Compounds

For researchers, scientists, and drug development professionals, understanding the nuanced flavor profiles of sulfur-containing compounds is critical for new product development and quality control. This guide provides an objective comparison of this compound and related sulfur compounds, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Volatile sulfur compounds (VSCs) are renowned for their potent aromas and low odor thresholds, making them significant contributors to the flavor of numerous foods and beverages.[1][2] Their impact can be either desirable, imparting characteristic notes to products like coffee and tropical fruits, or undesirable, leading to off-flavors.[1] The perception of these compounds is highly dependent on their concentration.[3]

Comparative Flavor Profiles

The flavor and odor characteristics of this compound and its related compounds are diverse, ranging from fruity and cheesy to vegetal and savory. The following table summarizes the flavor profiles and odor thresholds of selected sulfur compounds.

CompoundChemical FormulaMolecular Weight ( g/mol )Flavor/Odor ProfileOdor Threshold (in water)
This compound C4H8O2S120.17Sulfurous, Cheesy, Fruity, Tropical, Vegetable[4]Not widely reported
Methional (3-(Methylthio)propionaldehyde) C4H8OS104.17Cooked potato, Savory, Brothy200 ng/L
Dimethyl Sulfide (CH3)2S62.13Boiled cabbage, Sweet corn, Tomato, Asparagus, Creamy25 µg/L (in white wine)
Methyl 3-(methylthio)propionate C5H10O2S134.20Sweet, Pineapple-like (at high dilutions), Onion-like (at high concentrations)Not widely reported
Ethyl 3-(methylthio)propionate C6H12O2S148.23Green, Fresh melonNot widely reported

Key Observations from Comparative Data

  • Structural Influence on Flavor: The functional group plays a significant role in the flavor profile. The carboxylic acid in this compound contributes to cheesy and fruity notes, while the aldehyde in methional results in a savory, cooked potato aroma. The simple thioether, dimethyl sulfide, is associated with vegetal and canned corn notes.

  • Concentration-Dependent Perception: Many volatile sulfur compounds exhibit a dual nature in their flavor contribution. For instance, dimethyl sulfide can provide a desirable sweet corn flavor at low concentrations but becomes cabbage-like and potentially unpleasant at higher levels.

  • Low Odor Thresholds: A defining characteristic of these compounds is their exceptionally low odor thresholds, often in the parts-per-billion or even parts-per-trillion range. This means that even minute quantities can have a significant impact on the overall flavor of a product.

Experimental Protocols

Accurate and reproducible sensory and instrumental analysis is paramount for characterizing flavor profiles. Below are detailed methodologies for key experiments.

Sensory Evaluation: Descriptive Analysis

Descriptive analysis is a method used by trained sensory panelists to identify and quantify the sensory attributes of a product.

Objective: To quantitatively describe and compare the flavor profiles of this compound, methional, and dimethyl sulfide.

Materials:

  • Solutions of this compound, methional, and dimethyl sulfide at various concentrations in deodorized water.

  • Nosing glasses labeled with random three-digit codes.

  • A dedicated sensory evaluation room with controlled lighting and temperature, free from distracting odors.

Procedure:

  • Panelist Training: A panel of 8-12 individuals is trained to recognize and scale the intensity of specific flavor attributes (e.g., "sulfurous," "cheesy," "cooked potato," "cabbage-like").

  • Sample Preparation: Prepare solutions of each compound at concentrations above their respective odor thresholds.

  • Evaluation: Panelists are presented with the samples in a randomized order and individually rate the intensity of each flavor attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • Data Analysis: The intensity ratings are converted to numerical data, and statistical analysis (e.g., ANOVA) is performed to determine significant differences in the flavor profiles of the compounds.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation capabilities of gas chromatography with the human nose as a sensitive detector to identify odor-active compounds.

Objective: To identify and characterize the odor-active compounds in a complex mixture containing various sulfur compounds.

Instrumentation:

  • Gas chromatograph (GC) equipped with a high-resolution capillary column (e.g., DB-5MS).

  • Mass spectrometer (MS) and a sulfur-selective detector like a Pulsed Flame Photometric Detector (PFPD) or Sulfur Chemiluminescence Detector (SCD).

  • Olfactometry port where a trained assessor can sniff the GC effluent.

Procedure:

  • Sample Injection: A volatile extract of the sample is injected into the GC.

  • Separation: The compounds are separated based on their volatility and interaction with the column's stationary phase.

  • Detection: The effluent from the column is split between the instrumental detectors (MS and/or SCD) and the olfactometry port.

  • Olfactory Evaluation: A trained panelist sniffs the effluent at the olfactometry port and records the time, duration, and description of any detected odors.

  • Compound Identification: The retention times of the detected odors are matched with the peaks from the instrumental detectors to identify the responsible compounds. Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the flavor dilution (FD) factor, indicating the potency of each odorant.

Signaling Pathway for Sulfur Compound Perception

The detection of volatile sulfur compounds is initiated by their interaction with olfactory receptors (ORs) located in the olfactory sensory neurons of the nasal cavity. The binding of an odorant to an OR triggers a signal transduction cascade that ultimately leads to the perception of smell in the brain. Recent research has highlighted the crucial role of metal ions, particularly copper, in the detection of certain thiols and thioethers.

G cluster_0 Olfactory Sensory Neuron odorant Sulfur Compound (e.g., Thiol) OR Olfactory Receptor (e.g., OR2T11) odorant->OR Binds to copper Copper Ion (Cu+) copper->OR Cofactor for binding G_protein G Protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ion_channel Ion Channel cAMP->ion_channel Opens depolarization Neuron Depolarization ion_channel->depolarization Allows ion influx leading to signal Signal to Brain depolarization->signal

Caption: Olfactory signaling pathway for sulfur compounds.

The diagram illustrates how a sulfur compound, in conjunction with a copper ion cofactor, binds to an olfactory receptor. This activates a G-protein, leading to a cascade of intracellular events that result in the generation of a nerve impulse, which is then transmitted to the brain for the perception of smell.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the comprehensive analysis of the flavor profile of a sulfur compound.

G cluster_workflow Flavor Analysis Workflow sample_prep Sample Preparation (e.g., SPME) gc_o GC-Olfactometry (GC-O) sample_prep->gc_o sensory_eval Sensory Evaluation (Descriptive Analysis) sample_prep->sensory_eval instrumental_analysis Instrumental Analysis (GC-MS, GC-SCD) sample_prep->instrumental_analysis data_integration Data Integration and Statistical Analysis gc_o->data_integration sensory_eval->data_integration instrumental_analysis->data_integration flavor_profile Comprehensive Flavor Profile data_integration->flavor_profile

Caption: Workflow for flavor profile analysis.

This workflow begins with sample preparation, followed by parallel sensory and instrumental analyses, with the data from all techniques being integrated to create a complete and robust flavor profile.

References

Statistical Validation of 3-(Methylthio)propanoic Acid as a Differential Metabolite in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

AUSTIN, Texas – November 25, 2025 – New research highlights the potential of 3-(Methylthio)propanoic acid (MMPA) as a statistically significant differential metabolite in the context of cancer, offering a promising avenue for biomarker development. As a key intermediate in methionine metabolism, altered levels of MMPA may reflect the metabolic reprogramming that is a hallmark of cancer.[1][2][3] This guide provides an objective comparison of MMPA with other metabolites, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Analysis of Differential Metabolites

Recent metabolomic studies have identified several compounds that are differentially expressed in cancer patients compared to healthy controls. A study focusing on colorectal cancer revealed a panel of eleven metabolites that could distinguish between the two groups with 80% accuracy. While this particular study highlighted methionine as a key player, the broader context of methionine metabolism underscores the importance of its derivatives, including MMPA.[4]

MetaboliteRegulation in Colorectal CancerPotential Role as a BiomarkerReference
This compound (MMPA) Altered levels linked to dysregulated methionine metabolism in cancer.Emerging evidence suggests potential as a specific biomarker.[1]
MethionineSignificantly different levels observed in colorectal cancer patients.Part of a predictive 11-metabolite panel.
HypoxanthineSignificantly different levels observed in colorectal cancer patients.Part of a predictive 11-metabolite panel.
AcetylcarnitineSignificantly different levels observed in colorectal cancer patients.Part of a predictive 11-metabolite panel.
XanthineSignificantly different levels observed in colorectal cancer patients.Part of a predictive 11-metabolite panel.
Uric AcidSignificantly different levels observed in colorectal cancer patients.Part of a predictive 11-metabolite panel.
TyrosineSignificantly different levels observed in colorectal cancer patients.Part of a predictive 11-metabolite panel.
LysoPCSignificantly different levels observed in colorectal cancer patients.Part of a predictive 11-metabolite panel.
LysoPESignificantly different levels observed in colorectal cancer patients.Part of a predictive 11-metabolite panel.
Citric AcidSignificantly different levels observed in colorectal cancer patients.Part of a predictive 11-metabolite panel.
5-OxoprolineSignificantly different levels observed in colorectal cancer patients.Part of a predictive 11-metabolite panel.

Table 1: Comparison of MMPA with Other Differential Metabolites in Colorectal Cancer. This table summarizes the findings of a study that identified a panel of differential metabolites in colorectal cancer. While MMPA was not explicitly part of this panel, its role in the dysregulated methionine metabolism observed in cancer makes it a strong candidate for further investigation.

Experimental Protocols

Accurate and reproducible quantification of MMPA in biological samples is crucial for its validation as a biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed analytical platform for this purpose.

Protocol for GC-MS Analysis of Organic Acids in Urine

This protocol provides a general framework for the analysis of organic acids, including MMPA, in urine samples.

1. Sample Preparation:

  • A 0.5 mL aliquot of urine is transferred to a 2 mL glass vial.

  • 100 μL of an appropriate internal standard is added.

  • The sample is acidified with 4 drops of 5N HCl.

2. Extraction:

  • Liquid-liquid extraction is performed by adding an organic solvent (e.g., ethyl acetate) to the acidified urine sample.

  • The mixture is vortexed and centrifuged to separate the organic and aqueous layers.

  • The organic layer containing the organic acids is collected. This extraction step is typically repeated to maximize recovery.

3. Derivatization:

  • The extracted organic phase is evaporated to dryness under a stream of nitrogen at 40°C.

  • The residue is derivatized by adding a silylating agent, such as a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) (99:1), and pyridine.

  • The sample is then incubated at 60°C for 45 minutes to allow for the completion of the derivatization reaction.

4. GC-MS Analysis:

  • A 1 μL aliquot of the derivatized sample is injected into the GC-MS system.

  • The injection is performed in split mode with a defined split ratio (e.g., 10:1).

  • The GC oven temperature is programmed to start at an initial temperature (e.g., 50°C), followed by a series of temperature ramps to separate the different organic acids based on their boiling points and interactions with the GC column. A typical program might be: hold at 50°C for 1 min, ramp to 60°C at 2°C/min, then to 120°C at 5°C/min, and finally to 295°C at 7°C/min, with a final hold time.

  • A fused-silica capillary column (e.g., DB-1MS UI, 30 m, 0.25 mm i.d., 0.25 μm film thickness) is used for separation.

  • The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds for identification and quantification.

Visualizing the Workflow and Biological Context

To better understand the processes involved in the validation of MMPA as a differential metabolite, the following diagrams illustrate the experimental workflow and the metabolic pathway in which MMPA participates.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_analysis Data Analysis urine_sample Urine Sample Collection acidification Acidification & Internal Standard Addition urine_sample->acidification extraction Liquid-Liquid Extraction acidification->extraction derivatization Derivatization (Silylation) extraction->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing & Peak Integration gcms_analysis->data_processing stat_analysis Statistical Analysis (e.g., t-test, ROC) data_processing->stat_analysis biomarker_validation Biomarker Validation stat_analysis->biomarker_validation methionine_metabolism cluster_transsulfuration Transsulfuration Pathway Methionine Methionine SAM S-adenosylmethionine Methionine->SAM MAT MMPA This compound Methionine->MMPA Transamination Pathway SAH S-adenosylhomocysteine SAM->SAH Methyltransferases Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine Alpha_ketobutyrate α-ketobutyrate Cystathionine->Alpha_ketobutyrate

References

Safety Operating Guide

Proper Disposal of 3-(Methylthio)propanoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(Methylthio)propanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety Considerations: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] It may also be corrosive to metals.[2] Therefore, strict adherence to safety protocols is paramount during handling and disposal.

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment (PPE) to minimize the risk of exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber)To prevent skin contact and chemical burns.
Eye Protection Chemical splash gogglesTo protect the eyes from splashes and corrosive vapors.
Skin and Body Protection A fully-buttoned laboratory coat and, if necessary, a chemical-resistant apronTo protect skin and personal clothing from contamination.
Respiratory Protection Not typically required under normal use with adequate ventilation, but a respirator may be necessary for large spills or in poorly ventilated areas.To prevent inhalation of corrosive vapors.

Step-by-Step Disposal Procedure

The recommended procedure for the disposal of this compound is to treat it as a hazardous chemical waste. On-site neutralization and drain disposal are not recommended without a thorough, substance-specific risk assessment and explicit permission from your institution's Environmental Health and Safety (EHS) department, as the toxicological properties have not been fully investigated.[3][4]

1. Waste Collection:

  • Designate a specific, compatible waste container for this compound waste. The container should be made of a material that is resistant to corrosion, such as high-density polyethylene (HDPE).
  • Never mix this compound waste with other waste streams, particularly bases or oxidizing agents, to avoid violent reactions.
  • The container must be clearly labeled as "Hazardous Waste: this compound, Corrosive" and should include the date when the first waste was added.

2. Waste Storage:

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
  • The SAA should be in a cool, dry, and well-ventilated location, away from direct sunlight and sources of ignition.
  • Ensure the waste container is kept tightly closed when not in use to prevent the release of vapors.
  • The storage area should have secondary containment to control any potential leaks or spills.

3. Arranging for Disposal:

  • Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (often six months to a year), arrange for its disposal through your institution's EHS department or a certified hazardous waste management contractor.
  • Follow your institution's specific procedures for requesting a chemical waste pickup. This typically involves submitting an online form or contacting the EHS office directly.
  • Do not attempt to transport the hazardous waste off-site yourself.

4. Spill Management:

  • In the event of a small spill, it can be managed by trained laboratory personnel.
  • Evacuate non-essential personnel from the area.
  • Wearing the appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as sand, silica gel, or a universal binder.
  • Carefully collect the absorbent material and place it in the designated hazardous waste container.
  • Clean the spill area with a suitable decontaminating agent and ensure the area is well-ventilated.
  • For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS department.

Summary of Key Data

For quick reference, the following table summarizes important quantitative data for this compound.

PropertyValueSource
Molecular Formula C4H8O2S
Molecular Weight 120.17 g/mol
Appearance Colorless to light yellow liquid or solidTCI
Boiling Point 244.0 to 247.0 °C @ 760.00 mm Hg
Primary Hazards Corrosive (Causes severe skin burns and eye damage)

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect in a Labeled, Compatible Waste Container ppe->collect store Store in a Designated Satellite Accumulation Area collect->store full Is the Container Full or Nearing Storage Time Limit? store->full contact_ehs Contact EHS for Waste Pickup full->contact_ehs  Yes continue_storage Continue to Store Securely full->continue_storage  No disposal Professional Disposal by Certified Vendor contact_ehs->disposal continue_storage->full

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 3-(Methylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 3-(Methylthio)propanoic acid, a compound that requires careful management due to its corrosive and combustible nature. Adherence to these protocols is critical for minimizing risk and ensuring the well-being of all laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] It is also a combustible liquid.[2] Therefore, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required PPE for handling this chemical.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes that can cause severe eye damage.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact which can lead to severe burns.
Body Protection Laboratory coat, and in cases of potential splashing, a chemical-resistant apron or coveralls.Protects skin and personal clothing from contamination.
Respiratory Protection A multi-purpose combination respirator cartridge is recommended, especially when not working in a well-ventilated area.Minimizes the inhalation of vapors or mists.

Operational Plan: From Handling to Disposal

A systematic approach to handling this compound is crucial for safety and efficiency. The following workflow outlines the key steps from preparation to disposal.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Emergency cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Ensure proper ventilation (fume hood) A->B C Don appropriate Personal Protective Equipment (PPE) B->C D Dispense chemical carefully, avoiding splashes C->D E Keep container tightly closed when not in use D->E F Wash hands thoroughly after handling E->F K Dispose of waste in a designated, approved container F->K G Evacuate area and alert others H Absorb spill with inert material G->H J Provide first aid as needed G->J I Place in a suitable container for disposal H->I I->K L Follow all local, state, and federal regulations K->L

Operational Workflow Diagram

Detailed Protocols

Handling:

  • Always work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Wash hands thoroughly with soap and water after handling the chemical.

  • Keep the container tightly closed when not in use to prevent the release of vapors.

Storage:

  • Store in a cool, dry, and well-ventilated area away from sources of ignition.

  • Keep containers tightly closed.

  • The storage area should be designated for corrosive materials, and the container should be corrosion-resistant.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

  • In case of a spill, evacuate the area and remove all sources of ignition.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert, non-combustible material such as sand or earth.

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Do not let the product enter drains.

Disposal Plan:

  • Disposal of this compound and its containers must be in accordance with local, state, and federal regulations.

  • Dispose of the chemical and any contaminated materials at an approved waste disposal plant.

  • Do not dispose of it with normal laboratory trash or down the drain.

References

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